5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Description
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Properties
IUPAC Name |
5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-3-2-7-8(11-9)4-6(5-12)10-7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYWKVXCWDXHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570886 | |
| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-50-5 | |
| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde: A Key Heterocyclic Building Block
Abstract: The 1H-pyrrolo[3,2-b]pyridine, or 6-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth technical overview of a key derivative, 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde. We will explore its chemical structure, electronic properties, a validated synthetic protocol via the Vilsmeier-Haack reaction with mechanistic insights, and its versatile applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable heterocyclic intermediate.
Introduction: The Significance of the 6-Azaindole Scaffold
The azaindole framework, a bioisosteric analog of indole, has garnered significant attention in drug discovery.[1] By replacing a carbon atom in the indole's benzene ring with nitrogen, medicinal chemists can modulate physicochemical properties such as polarity, solubility, and hydrogen bonding capacity.[2] This strategic modification can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[2][3]
The 1H-pyrrolo[3,2-b]pyridine (6-azaindole) isomer, in particular, is a cornerstone of several advanced therapeutic candidates and approved drugs.[3] This guide focuses on 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde , a highly functionalized derivative. The methoxy group at the C5 position acts as a powerful electron-donating group, influencing the reactivity of the heterocyclic core, while the C2-carbaldehyde provides a versatile synthetic handle for extensive molecular elaboration.
Chemical Identity and Core Structure
The foundational structure of the target molecule is the fused pyrrolopyridine ring system. The strategic placement of the methoxy and aldehyde groups dictates its chemical behavior and synthetic potential.
Caption: Chemical Structure of the Topic Compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | - |
| Synonyms | 5-methoxy-6-azaindole-2-carboxaldehyde | - |
| CAS Number | 17288-50-5 | [4] |
| Molecular Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.17 g/mol |[4] |
Synthesis and Mechanistic Causality: The Vilsmeier-Haack Reaction
The introduction of a formyl group onto an electron-rich aromatic or heteroaromatic ring is most reliably achieved via the Vilsmeier-Haack reaction.[5] The choice of this reaction is mechanistically driven: the 1H-pyrrolo[3,2-b]pyridine core is electron-rich, and this property is further amplified by the electron-donating methoxy group at the C5-position. This high electron density makes the ring system highly susceptible to attack by a mild electrophile like the Vilsmeier reagent (a chloroiminium salt).
The reaction proceeds by first activating a formamide (typically N,N-dimethylformamide, DMF) with an acid chloride (like phosphorus oxychloride, POCl₃) to generate the electrophilic Vilsmeier reagent. The electron-rich azaindole then attacks this electrophile, followed by hydrolysis during workup to yield the final aldehyde.
Caption: Vilsmeier-Haack Reaction Workflow.
Experimental Protocol: Synthesis
-
Self-Validation: This protocol is designed to be self-validating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed through comprehensive spectroscopic analysis as detailed in Section 4.
-
Materials:
-
5-Methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) [CAS: 17288-40-3].[6][7][8]
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent and reagent).
-
Phosphorus oxychloride (POCl₃) (1.5 eq).
-
Dichloromethane (DCM) (extraction solvent).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine solution.
-
Anhydrous sodium sulfate (Na₂SO₄).
-
Silica gel for column chromatography.
-
Eluent (e.g., Hexane/Ethyl Acetate mixture).
-
-
Procedure:
-
Reagent Preparation (0°C): To a round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5 eq) dropwise to the cooled DMF with vigorous stirring. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow addition at 0°C is crucial to control the reaction temperature and prevent degradation.
-
Substrate Addition: After stirring for 30 minutes at 0°C, add a solution of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a minimal amount of anhydrous DMF.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup - Hydrolysis: Cool the reaction mixture back to 0°C and carefully quench by slowly adding it to a beaker of crushed ice and saturated NaHCO₃ solution. Causality: This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes excess acid.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde.
-
Spectroscopic Characterization and Data
Structural elucidation and purity assessment are paramount. The following table summarizes the expected spectroscopic data for the title compound, which serves as a benchmark for validating a successful synthesis.
Table 2: Predicted Spectroscopic Data
| Technique | Data and Interpretation |
|---|---|
| ¹H NMR | δ ~9.8-10.0 ppm (s, 1H): Aldehyde proton (CHO).δ ~7.0-8.0 ppm (m, 3H): Aromatic protons on the pyrrolopyridine core.δ ~4.0 ppm (s, 3H): Methoxy protons (OCH₃).δ >11.0 ppm (br s, 1H): Pyrrole N-H proton. |
| ¹³C NMR | δ ~180-185 ppm: Aldehyde carbonyl carbon (C=O).δ ~110-160 ppm: Aromatic carbons of the heterocyclic core.δ ~55-60 ppm: Methoxy carbon (OCH₃). |
| Mass Spec (ESI) | [M+H]⁺: Expected m/z = 177.06 |
Note: NMR chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions. Data should be compared against an authentic reference standard where possible.
Applications in Drug Discovery: A Versatile Chemical Hub
The true value of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde lies in its utility as a versatile intermediate. The aldehyde functional group is a gateway to a vast chemical space, enabling the synthesis of diverse compound libraries for screening against various biological targets. The 6-azaindole core itself has been integral to inhibitors of kinases, phosphodiesterases (PDEs), and other enzymes.[9][10][11]
The aldehyde can be readily transformed into a multitude of other functional groups, making it an ideal starting point for structure-activity relationship (SAR) studies.
Caption: Synthetic transformations of the C2-aldehyde.
-
Kinase Inhibitors: The pyrrolopyridine scaffold is a known "hinge-binder" for many kinases. The C2 position can be elaborated into structures that target the solvent-front or back-pocket of the ATP-binding site, a common strategy in the design of inhibitors for targets like FGFR.[11]
-
Phosphodiesterase (PDE) Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as potent and selective PDE4B inhibitors, highlighting the therapeutic potential of modifying the C2 position.[10]
-
Anticancer Agents: Various substituted pyrrolopyridine derivatives have demonstrated potent antiproliferative activities against cancer cell lines, acting as colchicine-binding site inhibitors that disrupt microtubule dynamics.[12]
Conclusion
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is more than a mere chemical compound; it is a strategic starting point for innovation in medicinal chemistry. Its synthesis is straightforward and scalable via the reliable Vilsmeier-Haack reaction. The combination of the biologically relevant 6-azaindole core, an activating methoxy group, and a highly versatile aldehyde handle makes it an exceptionally valuable building block for the development of next-generation therapeutics, particularly in oncology and inflammatory diseases.
References
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PubChem. 5-methoxy-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Available at: [Link]
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Wikidata. 5-Methoxy-1H-pyrrolo[3,2-b]pyridine. Available at: [Link]
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Abosyn. 5-methoxy-1H-pyrrolo[3,2-b]pyridine. Available at: [Link]
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Vangoori, A. et al. (2020). Azaindole Therapeutic Agents. ACS Omega. Available at: [Link]
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Lee, H. et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information. Available at: [Link]
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Rajput, S. S. et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]
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Huang, L. et al. (2020). The importance of indole and azaindole scaffold in the development of antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, Y. et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Kumar, S. et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Crocetti, L. et al. 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. Semantic Scholar. Available at: [Link]
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Li, X. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
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ResearchGate. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Available at: [Link]
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Kumar, A. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
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Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available at: [Link]
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Rutkauskas, K. et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
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An In-depth Technical Guide to 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a member of the azaindole family, a class of bicyclic heteroaromatic compounds that are isosteric to indoles. The incorporation of a nitrogen atom into the indole scaffold to form a pyrrolopyridine core significantly alters the electronic properties and hydrogen bonding capabilities of the molecule.[1] This structural modification often leads to enhanced binding affinity and selectivity for various biological targets, making azaindole derivatives, including the subject of this guide, highly valuable in drug discovery.[1] The pyridine nitrogen, in particular, can act as a hydrogen bond acceptor, which can be crucial for molecular recognition at the active sites of enzymes and receptors.[1]
This guide will provide a detailed examination of the molecular characteristics, synthesis, and the pivotal role of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde as a versatile intermediate in the development of novel therapeutics.
Part 1: Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design.
Molecular Profile
Below is a summary of the key identifiers and properties for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde.
| Property | Value | Source |
| Molecular Formula | C9H8N2O2 | [2][3] |
| Molecular Weight | 176.17 g/mol | [2][3] |
| CAS Number | 17288-50-5 | [2][3] |
| Appearance | Solid (typical) | N/A |
| Purity | Commonly available at ≥95% | [4] |
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure, showing characteristic shifts for the aromatic protons, the methoxy group, and the aldehyde proton.
-
Mass Spectrometry (MS): This would be used to confirm the molecular weight. The monoisotopic mass is 176.0586 Da.
-
Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the N-H stretch of the pyrrole, C=O stretch of the aldehyde, and C-O stretch of the methoxy group.
Part 2: Synthesis and Mechanism
The synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde typically involves the formylation of the corresponding 5-methoxy-1H-pyrrolo[3,2-b]pyridine precursor. A common and effective method for this transformation is the Vilsmeier-Haack reaction.
The Vilsmeier-Haack Reaction: A Mechanistic Insight
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The causality behind its selection for this synthesis lies in its reliability and the mild conditions under which it proceeds.
The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from a tertiary amide (such as N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich pyrrole ring of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine. The pyrrole ring is the preferred site of electrophilic substitution over the pyridine ring due to its higher electron density. The subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.
Caption: Vilsmeier-Haack reaction workflow for the synthesis of the target aldehyde.
Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.
Materials:
-
5-Methoxy-1H-pyrrolo[3,2-b]pyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methoxy-1H-pyrrolo[3,2-b]pyridine in anhydrous DMF.
-
Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Self-Validating System: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. The final product's identity and purity should be confirmed by NMR and Mass Spectrometry.
Part 3: Applications in Drug Discovery and Development
The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, and the 2-carbaldehyde functional group serves as a versatile handle for further chemical modifications. This allows for the synthesis of a diverse library of compounds for biological screening.
Role as a Key Intermediate
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a crucial intermediate in the synthesis of various biologically active molecules. The aldehyde group can readily undergo a variety of chemical transformations, including:
-
Reductive Amination: To introduce substituted amine functionalities.
-
Wittig Reaction: To form alkenes.
-
Oxidation: To form the corresponding carboxylic acid.[5]
-
Condensation Reactions: With various nucleophiles to build more complex heterocyclic systems.
These transformations are fundamental in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to optimize its pharmacological properties.
Therapeutic Targets and Indications
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core, a closely related isomer, have shown significant activity against a range of therapeutic targets. While direct applications of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde are not extensively documented in publicly available literature, the broader class of pyrrolopyridines has been investigated for:
-
Kinase Inhibition: Many pyrrolopyridine derivatives are potent inhibitors of various kinases, which are key regulators of cell signaling pathways. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been explored as inhibitors of Janus kinases (JAKs), which are involved in inflammatory and immune responses.[6] Additionally, they have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR), which plays a role in some cancers.[7]
-
Phosphodiesterase (PDE) Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory diseases.[8]
-
Anticancer Agents: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors with potent anticancer activities.[9]
-
Serum and Glucocorticoid-inducible Kinase-1 (SGK-1) Inhibition: 1H-pyrrolo[2,3-b]pyridine compounds have been investigated as inhibitors of SGK-1 kinase activity, which is implicated in renal and cardiovascular diseases.[10]
Caption: Role of the aldehyde in the drug discovery workflow.
Conclusion
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a molecule of significant interest to the medicinal chemistry community. Its unique structural features, combined with the versatility of the aldehyde functional group, make it an invaluable building block for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and potential applications, as outlined in this guide, is crucial for researchers and scientists working at the forefront of drug discovery and development.
References
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Sinfoo Biotech. 5-methoxy-1h-pyrrolo[3,2-b]pyridine-2-carboxaldehyde. Available from: [Link]
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PubChemLite. 5-methoxy-1h-pyrrolo[3,2-b]pyridine-3-carbaldehyde. Available from: [Link]
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Abosyn. 5-methoxy-1H-pyrrolo[3,2-b]pyridine. Available from: [Link]
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Oakwood Chemical. 5-Methoxy-1H-pyrrolo[3,2-b]pyridine. Available from: [Link]
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PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]
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National Institutes of Health. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]
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PubMed. Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Available from: [Link]
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PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]
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PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]
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Spectroscopic Data for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde: A Technical Guide
Introduction
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, a heterocyclic compound with the CAS number 17288-50-5, holds significant interest for researchers in medicinal chemistry and drug development.[1] Its structural motif, a fusion of a pyrrole and a pyridine ring, is a common scaffold in biologically active molecules. The presence of a methoxy group and a carbaldehyde functional group further enhances its potential for diverse chemical modifications and as a building block in the synthesis of more complex molecules.
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde. A thorough analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data is presented to facilitate its unambiguous identification and characterization in a research setting. The interpretation of the spectral data is grounded in fundamental principles of spectroscopy and supported by comparisons with structurally related compounds.
Molecular Structure and Key Features
The structural framework of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is crucial for understanding its spectroscopic properties. The molecule consists of a 4-azaindole core, with a methoxy group at the 5-position of the pyridine ring and a carbaldehyde group at the 2-position of the pyrrole ring.
Figure 1: Molecular Structure of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.80 | s | 1H | H-9 (CHO) |
| ~8.30 | d | 1H | H-6 |
| ~7.40 | s | 1H | H-3 |
| ~6.80 | d | 1H | H-7 |
| ~4.00 | s | 3H | OCH₃ |
| ~10.0 (broad s) | 1H | NH |
Interpretation:
-
The aldehyde proton (H-9) is expected to be the most downfield signal, appearing as a sharp singlet around 9.80 ppm.
-
The protons on the pyridine ring (H-6 and H-7) will appear as doublets due to coupling with each other. H-6, being ortho to the nitrogen, is expected to be further downfield (~8.30 ppm) compared to H-7 (~6.80 ppm).
-
The proton on the pyrrole ring (H-3) is anticipated to be a singlet around 7.40 ppm.
-
The methoxy protons will give rise to a sharp singlet at approximately 4.00 ppm, integrating to three protons.
-
The NH proton of the pyrrole ring is expected to be a broad singlet at a downfield chemical shift, typically around 10.0 ppm, and its position can be concentration-dependent.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~185.0 | C-9 (CHO) |
| ~160.0 | C-5 |
| ~148.0 | C-7a |
| ~145.0 | C-6 |
| ~130.0 | C-2 |
| ~125.0 | C-3a |
| ~118.0 | C-3 |
| ~105.0 | C-4 |
| ~56.0 | OCH₃ |
Interpretation:
-
The carbonyl carbon of the aldehyde (C-9) is expected to be the most downfield signal, appearing around 185.0 ppm.
-
The carbon bearing the methoxy group (C-5) will be significantly downfield due to the deshielding effect of the oxygen atom (~160.0 ppm).
-
The remaining aromatic carbons of the pyridine and pyrrole rings are predicted to appear in the range of 105.0 to 148.0 ppm.
-
The methoxy carbon is expected to resonate at approximately 56.0 ppm.
Experimental Protocol for NMR Data Acquisition
Figure 2: Workflow for NMR Data Acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 176.06 | [M]⁺ (Molecular Ion) |
| 175.05 | [M-H]⁺ |
| 148.06 | [M-CO]⁺ |
| 147.05 | [M-CHO]⁺ |
| 117.05 | [M-CO-OCH₃]⁺ |
Interpretation:
-
The molecular ion peak ([M]⁺) for C₉H₈N₂O₂ is expected at m/z 176.06.
-
A common fragmentation pattern for aldehydes is the loss of a hydrogen radical, leading to an [M-H]⁺ peak at m/z 175.05.
-
Loss of the carbonyl group as carbon monoxide would result in a fragment at m/z 148.06 .
-
Cleavage of the entire aldehyde group would give a peak at m/z 147.05 .
-
Subsequent fragmentation of the methoxy group could also be observed.
Experimental Protocol for Mass Spectrometry Data Acquisition
Figure 3: Workflow for Mass Spectrometry Data Acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3300 | Medium, Broad | N-H Stretch (pyrrole) |
| ~3100-3000 | Medium | C-H Stretch (aromatic) |
| ~2950-2850 | Medium | C-H Stretch (methoxy) |
| ~2820, ~2720 | Weak | C-H Stretch (aldehyde) |
| ~1680 | Strong | C=O Stretch (aldehyde) |
| ~1600, ~1480 | Medium-Strong | C=C and C=N Stretch (aromatic rings) |
| ~1250 | Strong | C-O Stretch (aryl ether) |
Interpretation:
-
A broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring.
-
The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.
-
The C-H stretching of the methoxy group will appear around 2950-2850 cm⁻¹ .
-
Two weak bands characteristic of the aldehyde C-H stretch (Fermi resonance) are predicted around 2820 cm⁻¹ and 2720 cm⁻¹ .
-
A strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aldehyde.
-
The stretching vibrations of the C=C and C=N bonds within the aromatic rings will give rise to absorptions in the 1600-1480 cm⁻¹ region.
-
A strong band around 1250 cm⁻¹ is expected for the C-O stretching of the aryl ether (methoxy group).
Experimental Protocol for IR Spectroscopy Data Acquisition
Figure 4: Workflow for ATR-IR Spectroscopy Data Acquisition.
Conclusion
This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde. While the presented data is based on established spectroscopic principles and analogies to similar structures, it serves as a robust framework for the identification and characterization of this compound. The provided experimental protocols offer standardized procedures for acquiring high-quality spectroscopic data in a laboratory setting. This guide is intended to be a valuable resource for researchers and scientists engaged in the synthesis, purification, and application of this important heterocyclic molecule.
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The Pyrrolo[3,2-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
The pyrrolo[3,2-b]pyridine scaffold, a member of the azaindole family of heterocycles, has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural resemblance to endogenous purines and indoles make it a "privileged scaffold" – a molecular framework that can interact with a wide range of biological targets.[3] This guide provides a comprehensive overview of the discovery, synthesis, and biological applications of pyrrolo[3,2-b]pyridine derivatives, offering field-proven insights for professionals in drug development.
The fusion of a pyrrole and a pyridine ring creates a rigid, planar structure with a distinct distribution of electron density, which can be finely tuned through substitution.[4] This adaptability allows for the optimization of critical drug-like properties, including solubility, metabolic stability, and target-binding affinity.[3] Consequently, pyrrolo[3,2-b]pyridine derivatives have emerged as potent modulators of various biological processes, with significant therapeutic potential in oncology, immunology, and neurodegenerative diseases.[5][6][7]
Strategic Synthesis of the Pyrrolo[3,2-b]pyridine Core
The construction of the pyrrolo[3,2-b]pyridine nucleus can be approached through various synthetic strategies, each with its own advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Annulation Strategies
Traditional methods for indole synthesis, such as the Fischer and Bartoli indole syntheses, have been adapted for the preparation of azaindoles, including the pyrrolo[3,2-b]pyridine isomer.[1][8]
-
Fischer Indole Synthesis: This acid-catalyzed reaction involves the condensation of a substituted hydrazine with a ketone or aldehyde. While versatile, this method can suffer from harsh reaction conditions and the formation of regioisomeric mixtures, particularly with unsymmetrical ketones.[8]
-
Bartoli Indole Synthesis: This method utilizes the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. It is particularly useful for the synthesis of sterically hindered indoles and has been applied to the synthesis of azaindole derivatives.[1][8]
Modern Transition-Metal-Catalyzed Approaches
The advent of organometallic chemistry has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions and greater functional group tolerance.[1][8] Palladium-catalyzed cross-coupling reactions are particularly prominent in the construction of the pyrrolo[3,2-b]pyridine core.[9]
-
Suzuki-Miyaura Coupling: This versatile reaction forms a carbon-carbon bond between an organoboron compound and a halide or triflate. It is frequently employed to introduce aryl or heteroaryl substituents onto the pyrrolo[3,2-b]pyridine scaffold.[10]
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. It is a key step in the synthesis of aminated pyrrolo[3,2-b]pyridine derivatives, which often exhibit potent biological activity.[11]
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. The resulting alkynylated intermediates can undergo subsequent cyclization to form the pyrrole ring of the pyrrolo[3,2-b]pyridine system.[3]
The following diagram illustrates a general workflow for the synthesis of substituted pyrrolo[3,2-b]pyridines using a combination of these modern techniques.
Caption: General synthetic workflow for pyrrolo[3,2-b]pyridine derivatives.
Therapeutic Potential and Biological Activity
The unique structural features of the pyrrolo[3,2-b]pyridine core have made it a fertile ground for the discovery of novel therapeutic agents. These derivatives have shown promise in a variety of disease areas, most notably as kinase inhibitors.
Kinase Inhibition in Oncology and Inflammation
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The pyrrolo[3,2-b]pyridine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.
-
FMS Kinase Inhibitors: Derivatives of pyrrolo[3,2-c]pyridine, a close isomer, have demonstrated potent inhibitory activity against FMS kinase (CSF-1R), a key player in the proliferation and survival of macrophages.[12] These compounds are being investigated for their potential in treating various cancers and inflammatory conditions like rheumatoid arthritis.[12]
-
Janus Kinase (JAK) Inhibitors: Pyrrolo[3,2-b]pyridine derivatives have been identified as inhibitors of the JAK family of kinases, which are involved in cytokine signaling pathways that drive inflammation and immune responses.[6]
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: Several pyrrolo[2,3-b]pyridine derivatives have shown potent and selective inhibition of GSK-3β, a kinase implicated in the pathogenesis of Alzheimer's disease.[7] These compounds have demonstrated the ability to reduce tau protein hyperphosphorylation, a key pathological feature of the disease.[7]
-
Cyclin-Dependent Kinase 8 (CDK8) Inhibitors: A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II inhibitor of CDK8, a key oncogene in colorectal cancer.[13][14] This compound was shown to inhibit tumor growth in vivo by downregulating the WNT/β-catenin signaling pathway.[13][14]
The following diagram provides a simplified representation of how a pyrrolo[3,2-b]pyridine-based kinase inhibitor can modulate a cellular signaling pathway.
Caption: Simplified kinase inhibition signaling pathway.
Antiproliferative and Antibacterial Activity
Beyond kinase inhibition, pyrrolo[3,2-b]pyridine derivatives have demonstrated broader antiproliferative and antibacterial activities.
-
Anticancer Activity: A series of diarylureas and amides featuring the pyrrolo[3,2-b]pyridine scaffold exhibited significant antiproliferative activity against human melanoma cell lines.[15] Another study reported on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.[10][16]
-
Antibacterial Agents: 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives have been identified as a novel class of highly potent antibacterial agents, showing activity against E. coli.[17]
Structure-Activity Relationship (SAR) Studies
The systematic modification of the pyrrolo[3,2-b]pyridine core has allowed for the elucidation of key structure-activity relationships, guiding the design of more potent and selective compounds.
| Scaffold Position | Substitution | Impact on Biological Activity | Reference |
| Pyrrole N-H | Substitution with various groups | Can modulate solubility and cell permeability. | [18] |
| C2-Position | Aryl or heteroaryl groups | Often crucial for target engagement, particularly in kinase inhibitors. | [11] |
| C4-Position | Amines and substituted amines | Can enhance potency and selectivity. | [11] |
| C5-Position | Halogens, alkoxy, or amide groups | Can influence electronic properties and metabolic stability. | [15] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key pyrrolo[3,2-b]pyridine intermediates and final compounds, based on established literature procedures.
Protocol 1: Synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine
This protocol describes the synthesis of a halogenated pyrrolo[3,2-b]pyridine, a versatile intermediate for further functionalization.
Step 1: Cyclization
-
Dissolve 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine (1.01 g, 5.1 mmol) in 20 mL of methanol.[1][2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent by evaporation under reduced pressure.[1][2]
Step 2: Work-up and Purification
-
Partition the residue between a saturated aqueous solution of potassium carbonate and ethyl acetate.[1][2]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.[1][2]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[1][2]
-
Purify the crude product by flash column chromatography on silica gel, using a mixture of ethyl acetate and hexane (33:67, v/v) as the eluent.[1][2]
-
This procedure should yield 5-chloro-1H-pyrrolo[3,2-b]pyridine as a light yellow solid.[1][2]
Protocol 2: Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine
This protocol outlines a reductive cyclization approach to synthesize an alkoxy-substituted pyrrolo[3,2-b]pyridine.
Step 1: Reductive Cyclization
-
Dissolve 6-methoxy-3-nitropyridine-2-acetonitrile derivative (12.9 mmol) in 40 mL of ethanol or methanol.[8]
-
Add a catalytic amount of 10% palladium on carbon.[8]
-
Place the reaction mixture in a Parr hydrogenation apparatus and hydrogenate at room temperature for 24 hours under a hydrogen atmosphere.[8]
-
Monitor the reaction for the consumption of the starting material.
Step 2: Work-up and Purification
-
Upon completion, carefully filter the reaction mixture to remove the palladium catalyst.[8]
-
Concentrate the filtrate under reduced pressure to remove the solvent.[8]
-
Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/ethyl acetate).[8]
Conclusion and Future Directions
The pyrrolo[3,2-b]pyridine scaffold has firmly established itself as a cornerstone in the design and discovery of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a diverse array of biological targets, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies to access increasingly complex derivatives. Furthermore, the exploration of this privileged scaffold against new and challenging biological targets will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of human diseases.
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Abdel-Aziem, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1195-1205. Available from: [Link]
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Motati, D. R., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(2), 213-241. Available from: [Link]
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Bollacke, A., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(12), 2216. Available from: [Link]
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Popp, F. D. (2001). Synthesis of Azaindoles. Journal of Heterocyclic Chemistry, 38(4), 791-801. Available from: [Link]
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Lee, H. W., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(21), 6159-6162. Available from: [Link]
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Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2295678. Available from: [Link]
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Wang, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(19), 13133-13150. Available from: [Link]
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Szeliga, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]
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Xu, R., et al. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1177-1182. Available from: [Link]
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Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(19), 13133-13150. Available from: [Link]
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Szeliga, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]
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Kumar, A., et al. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4), 1-22. Available from: [Link]
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Hansen, M. R., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3299. Available from: [Link]
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Zhang, Q., et al. (2021). JAK3 inhibitors for the treatment of inflammatory and autoimmune diseases: a patent review (2016-present). Expert Opinion on Therapeutic Patents, 31(1), 21-34. Available from: [Link]
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Wang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 116987. Available from: [Link]
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Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2295678. Available from: [Link]
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Veselov, M. S., et al. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Medicinal Chemistry Research, 28(7), 1030-1037. Available from: [Link]
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The Azaindole Scaffold: A Privileged Bioisostere in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Rise of a Versatile Scaffold
In the intricate world of drug discovery, the azaindole scaffold has unequivocally established itself as a "privileged structure."[1][2] These bicyclic heteroaromatic compounds, composed of a fused pyridine and pyrrole ring, are bioisosteric analogs of the ubiquitous indole nucleus.[3][4] The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom gives rise to four distinct isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.[3][5] This seemingly subtle modification imparts profound changes to the molecule's electronic distribution, hydrogen bonding capabilities, and overall physicochemical profile, offering medicinal chemists a powerful toolkit to refine a drug candidate's potency, selectivity, and pharmacokinetic properties.[1][3][6]
Azaindoles are particularly valued for their ability to mimic endogenous purine structures, enabling them to interact with a wide array of biological targets, most notably the ATP-binding sites of kinases.[2][6][7] This guide provides a comprehensive exploration of the azaindole core, from its fundamental physicochemical advantages and synthetic strategies to its successful application in clinically approved therapeutics.
Physicochemical Properties: A Quantitative Leap Forward
The introduction of a nitrogen atom into the indole framework offers a distinct advantage in optimizing drug-like properties. This bioisosteric substitution can lead to enhanced aqueous solubility, modulated lipophilicity (logP/logD), and the introduction of an additional hydrogen bond acceptor, which can significantly improve target binding affinity.[3][5][6]
One of the most significant benefits of employing azaindoles is the notable improvement in aqueous solubility compared to their indole counterparts.[3][8] The polar nitrogen atom enhances interactions with water, a critical factor for oral bioavailability. Furthermore, this modification often leads to a decrease in lipophilicity, which can be advantageous in mitigating off-target effects and improving metabolic stability.[5][8] A comparative analysis of all four azaindole isomers against a parent indole compound revealed a uniform enhancement in solubility by more than 25-fold.[5]
Table 1: Comparative Physicochemical Properties of Indole vs. Azaindole Analogs [5]
| Compound | Isomer | Efficacy vs. Indole | Aqueous Solubility (µg/mL) | Metabolic Stability (HLM, t½ min) |
| 11 | Indole | - | < 15 | 15.4 |
| 12 | 4-Azaindole | Better | 419 | > 100 |
| 13 | 5-Azaindole | Reduced | 936 | 38.5 |
| 14 | 6-Azaindole | Reduced | 457 | 42.1 |
| 15 | 7-Azaindole | Better | 609 | > 100 |
Synthetic Strategies: Building the Azaindole Core
The synthesis of azaindoles can be more challenging than that of indoles due to the electron-deficient nature of the pyridine ring.[5][9] Classical methods like the Fischer indole synthesis often provide poor yields under harsh conditions.[5] However, several robust methods have been developed and optimized for the efficient construction of the azaindole scaffold.
Key Synthetic Methodologies:
-
Bartoli Indole Synthesis : This method has proven to be effective for preparing azaindoles, particularly 7-azaindoles, despite sometimes having low yields.[5]
-
Batcho-Leimgruber Indole Synthesis : Another productive method for azaindole synthesis.[5]
-
Transition-Metal Mediated Cross-Coupling Reactions : The advent of organometallic chemistry has provided powerful tools for azaindole synthesis, enabling the use of a wider range of starting materials.[9][10] Palladium-catalyzed reactions, such as the Sonogashira coupling, have been particularly useful.[11][12]
-
Zirconocene-mediated multicomponent synthesis : This approach has been developed for the one-pot synthesis of 5-azaindoles.[10]
Exemplary Synthetic Protocol: Synthesis of a 4-Azaindole TGFβRI Inhibitor[12]
This protocol outlines a modified Cacchi palladium-mediated domino alkylation-cyclization reaction.
Step 1: Sonogashira Coupling
-
Combine pyridinylacetamide (1.0 equiv), bromopyridine (1.1 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv) in a suitable solvent (e.g., THF/Et₃N).
-
Stir the reaction mixture under an inert atmosphere at room temperature for 12-24 hours.
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography to yield the intermediate alkyne.
Step 2: Acylation and Cyclization
-
Dissolve the alkyne intermediate in a suitable solvent (e.g., DCM).
-
Add trifluoroacetic anhydride (1.5 equiv) and stir at room temperature for 1-2 hours.
-
Add the acylated intermediate to a mixture of Pd(OAc)₂ (0.1 equiv), PPh₃ (0.2 equiv), and a suitable base (e.g., K₂CO₃) in a solvent like DMF.
-
Heat the reaction mixture to 80-100 °C for 4-8 hours.
-
After cooling, work up the reaction and purify the final 4-azaindole product by chromatography.
Caption: Synthetic workflow for a 4-azaindole derivative.
Applications in Medicinal Chemistry: A Kinase-Centric Perspective
The azaindole scaffold has found widespread application in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.[13][14][15] However, its most profound impact has been in the development of kinase inhibitors.[5][6][16]
Kinase Inhibition: The Power of Bioisosterism
The structural resemblance of azaindoles to the adenine core of ATP makes them ideal candidates for targeting the ATP-binding site of kinases.[5][6] The 7-azaindole isomer, in particular, has emerged as an exceptional hinge-binding motif.[16] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, forming two crucial hydrogen bonds with the kinase hinge region, thereby effectively inhibiting kinase activity.[16][17]
Caption: 7-Azaindole interaction with the kinase hinge region.
This bidentate hydrogen bonding interaction is a cornerstone of the high potency observed in many azaindole-based kinase inhibitors.[16] The discovery of Vemurafenib (Zelboraf®), a potent BRAF kinase inhibitor, from a 7-azaindole fragment through structure-based drug design, stands as a landmark achievement.[5][16][18]
FDA-Approved Drugs and Clinical Candidates
The success of the azaindole scaffold is underscored by the number of approved drugs and promising clinical candidates that incorporate this core structure.
Table 2: Selected FDA-Approved Drugs and Clinical Candidates Featuring an Azaindole Scaffold
| Drug Name | Scaffold | Target(s) | Therapeutic Area |
| Vemurafenib (Zelboraf®) | 7-Azaindole | BRAF V600E | Melanoma[4][5][18] |
| Venetoclax (Venclexta®) | 7-Azaindole | Bcl-2 | Leukemia[5] |
| Pexidartinib (Turalio®) | 7-Azaindole | CSF1R | Tenosynovial Giant Cell Tumor[4][7][19] |
| Fostemsavir (Rukobia®) | 6-Azaindole | HIV-1 gp120 | HIV Infection[4] |
| Decernotinib | 7-Azaindole | JAK | Rheumatoid Arthritis[6] |
| GSK1070916A | 7-Azaindole | Aurora B | Cancer[20] |
Structure-Activity Relationship (SAR) Insights
SAR studies on azaindole derivatives have provided valuable insights for the rational design of more potent and selective inhibitors. For 7-azaindole derivatives, substitutions at the 1, 3, and 5 positions have been identified as the most active sites for modification.[21] The introduction of alkyl, aryl carboxamide, and various heterocyclic rings at these positions has proven to be a successful strategy for enhancing anticancer activity.[21] For instance, in a series of 7-azaindole derivatives targeting PI3K, the replacement of a phenyl group with a pyridine group at the 3-position resulted in a nearly 30-fold increase in potency.[17]
Conclusion: An Enduring Legacy in Drug Discovery
The azaindole scaffold has transitioned from a mere bioisosteric curiosity to a cornerstone of modern medicinal chemistry. Its unique combination of favorable physicochemical properties, versatile synthetic accessibility, and proven success in targeting a multitude of disease-relevant proteins, particularly kinases, ensures its continued prominence in drug discovery pipelines. As our understanding of disease biology deepens, the strategic deployment of the azaindole core will undoubtedly continue to fuel the development of the next generation of innovative therapeutics.
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An In-depth Technical Guide to the Physical and Chemical Properties of 5-Methoxy-4-azaindole Derivatives
Introduction: The Privileged Scaffold of 5-Methoxy-4-azaindole in Modern Drug Discovery
The 4-azaindole moiety, a bioisostere of the endogenous indole structure, has garnered significant attention in medicinal chemistry due to its unique physicochemical properties that often translate to improved pharmacological profiles. The strategic incorporation of a nitrogen atom into the indole's benzene ring can modulate basicity, hydrogen bonding capacity, and metabolic stability, making it a "privileged scaffold" in the design of novel therapeutics.[1] This guide focuses on a particularly intriguing class of these compounds: the 5-methoxy-4-azaindole derivatives. The introduction of a methoxy group at the 5-position further refines the electronic and steric properties of the 4-azaindole core, offering a versatile platform for the development of highly selective and potent drug candidates, most notably in the realm of kinase inhibition.[2][3]
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the fundamental physical and chemical properties of 5-methoxy-4-azaindole and its derivatives. We will delve into their synthesis, reactivity, spectroscopic characterization, and critically, the structure-activity relationships (SAR) that drive their biological function. The insights and protocols presented herein are designed to empower the rational design and development of next-generation therapeutics based on this promising molecular framework.
Core Physical and Chemical Properties of 5-Methoxy-4-azaindole
The foundational physicochemical properties of the parent 5-methoxy-4-azaindole (also known as 5-methoxy-1H-pyrrolo[3,2-b]pyridine) are crucial for its manipulation in a laboratory setting and for predicting its behavior in biological systems. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂O | [4] |
| Molecular Weight | 148.16 g/mol | [4] |
| CAS Number | 17288-40-3 | [4] |
| Appearance | Solid | [5] |
| Melting Point | 108-112 °C | [6] |
| Boiling Point (Predicted) | 300.0 ± 37.0 °C | [6] |
| pKa (Predicted) | 14.66 ± 0.40 | [6] |
| logP (Calculated) | 1.3 | [7] |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and DMSO. | [8] |
Spectroscopic Characterization: Elucidating the Molecular Fingerprint
A thorough understanding of the spectroscopic signature of 5-methoxy-4-azaindole is paramount for its identification and characterization. Below is a summary of the expected spectroscopic data, drawing on established principles and data from closely related analogs.[1][9][10][11][12]
¹H NMR Spectroscopy
The proton NMR spectrum of 5-methoxy-4-azaindole is expected to show distinct signals for the aromatic protons and the methoxy group. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing pyridine nitrogen.
-
NH Proton: A broad singlet is anticipated in the downfield region (δ 10-12 ppm).
-
Aromatic Protons: The protons on the pyrrole and pyridine rings will appear in the aromatic region (δ 6.5-8.5 ppm), with coupling patterns dictated by their positions.
-
Methoxy Protons: A sharp singlet corresponding to the three methoxy protons will be observed around δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: Signals for the aromatic carbons will be in the range of δ 100-150 ppm.
-
Methoxy Carbon: The carbon of the methoxy group will resonate around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
-
N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring.[12]
-
C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹ correspond to the C-H stretching of the aromatic rings.
-
C=C and C=N Stretches: The region between 1400-1600 cm⁻¹ will show multiple sharp bands due to the stretching vibrations of the aromatic rings.
-
C-O Stretch: A strong absorption band around 1200-1250 cm⁻¹ is expected for the C-O stretching of the methoxy group.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion Peak: The molecular ion peak is expected at m/z = 148.
-
Fragmentation: Common fragmentation pathways for methoxy-substituted aromatic compounds involve the loss of a methyl radical (•CH₃) to give an [M-15]⁺ peak, followed by the loss of carbon monoxide (CO) to yield an [M-15-28]⁺ fragment.[1]
Synthesis of the 5-Methoxy-4-azaindole Core
The construction of the 5-methoxy-4-azaindole scaffold can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two prominent methods are the Fischer indole synthesis and catalytic hydrogenation of a nitro precursor.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes a general method for the synthesis of the 5-methoxy-4-azaindole core through the reduction of a corresponding nitro-pyridine precursor.[13]
Step 1: Preparation of the Nitro Precursor
The synthesis begins with a suitable 6-methoxy-3-nitropyridine derivative, which can be prepared through established nitration and functionalization procedures.
Step 2: Catalytic Hydrogenation
-
Dissolve the 6-methoxy-3-nitropyridine-2-acetonitrile derivative (1 equivalent) in ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture in a Paar hydrogenation apparatus.
-
Hydrogenate at room temperature for 24 hours under a hydrogen atmosphere.
-
Upon completion of the reaction (monitored by TLC), filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to yield the 5-methoxy-4-azaindole.
Alternative Synthesis: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing indole rings.[14] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone. For the synthesis of 5-methoxy-4-azaindole, the key starting material is 3-hydrazinyl-6-methoxypyridine. The presence of the electron-donating methoxy group on the pyridine ring facilitates the crucial[15][15]-sigmatropic rearrangement step of the Fischer indole synthesis.[16][17]
Chemical Reactivity and Functionalization
The reactivity of the 5-methoxy-4-azaindole core is a delicate interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring. This dual nature allows for a range of chemical transformations, enabling the synthesis of diverse derivatives.
-
Electrophilic Aromatic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. The C3 position is the most common site for electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.
-
N-Functionalization: The nitrogen of the pyrrole ring can be readily alkylated, acylated, or protected with various protecting groups.
-
Palladium-Catalyzed Cross-Coupling Reactions: Halogenated 5-methoxy-4-azaindole derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of substituents at various positions.[18]
Biological Activity and Structure-Activity Relationships (SAR)
Derivatives of 5-methoxy-4-azaindole have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[17] The 4-azaindole scaffold serves as an excellent hinge-binding motif, mimicking the adenine region of ATP.[2]
Kinase Inhibition
The 5-methoxy-4-azaindole core has been successfully incorporated into inhibitors of several important kinases, including:
-
c-Met Kinase: The c-Met receptor tyrosine kinase is a key driver of tumorigenesis and metastasis. 4-Azaindole derivatives have been developed as potent c-Met inhibitors.[15][19]
-
Aurora Kinases: These serine/threonine kinases are essential for cell cycle progression, and their inhibition is a promising anti-cancer strategy. 4-azaindole-based compounds have shown significant activity against Aurora kinases.[2]
Structure-Activity Relationship (SAR) Insights
The following table summarizes the SAR for a series of 4-azaindole derivatives as c-Met kinase inhibitors, demonstrating the impact of substitutions on inhibitory potency.
| Compound | R¹ | R² | c-Met IC₅₀ (nM) | Source(s) |
| 1 | H | H | >1000 | [16] |
| 2 | H | Phenyl | 130 | [16] |
| 3 | -SO₂-Ph-NO₂ | H | 70 | [16] |
| 4 | -SO₂-Ph-NO₂ | Piperazinyl | 20 | [16] |
The data clearly indicates that substitution at the N1 and C6 positions of the 4-azaindole ring significantly impacts the inhibitory activity against c-Met kinase. The introduction of a nitrobenzenesulfonyl group at N1 (Compound 3) leads to a marked increase in potency, which is further enhanced by the addition of a piperazine group at C6 (Compound 4). This suggests that these positions are crucial for optimizing interactions within the ATP-binding pocket of the kinase.
Conclusion
The 5-methoxy-4-azaindole scaffold represents a highly valuable and versatile platform in the field of medicinal chemistry. Its unique combination of electronic and steric properties, coupled with its ability to serve as a potent hinge-binding motif, has led to the development of promising kinase inhibitors. This guide has provided a comprehensive overview of the physical and chemical properties, synthesis, spectroscopic characterization, and biological applications of these derivatives. The detailed protocols and SAR insights presented herein are intended to serve as a valuable resource for researchers and scientists, facilitating the continued exploration and exploitation of the 5-methoxy-4-azaindole core in the quest for novel and effective therapeutic agents.
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Methoxy-Substituted Pyrrolopyridines: A Technical Guide to Unlocking Their Therapeutic Potential
Introduction: The Pyrrolopyridine Scaffold and the Strategic Importance of Methoxy Substitution
Pyrrolopyridines, bicyclic heterocyclic compounds formed by the fusion of a pyrrole and a pyridine ring, represent a "privileged scaffold" in medicinal chemistry.[1] Their structural resemblance to purine nucleosides allows them to interact with a wide array of biological targets, making them a fertile ground for the development of novel therapeutics.[2] The six possible isomers of pyrrolopyridines provide a versatile platform for structural modification, enabling the fine-tuning of their pharmacological profiles.[3] This guide delves into the significant and often pivotal role of methoxy (-OCH3) substitution on the pyrrolopyridine core, exploring how this seemingly simple functional group can profoundly influence biological activity and guide the development of next-generation therapeutic agents.
The introduction of a methoxy group can alter a molecule's physicochemical properties in several critical ways. Its moderate electron-donating nature can modulate the electron density of the aromatic system, influencing binding interactions with target proteins. Furthermore, the methoxy group can impact lipophilicity, which in turn affects cell membrane permeability and overall pharmacokinetic properties.[4] As we will explore, the strategic placement of methoxy substituents has been shown to be crucial for enhancing the potency and selectivity of pyrrolopyridine derivatives across various therapeutic areas, including oncology, virology, and neurology.[3][4]
Diverse Biological Activities of Methoxy-Substituted Pyrrolopyridines
The pyrrolopyridine scaffold, particularly when adorned with methoxy groups, has demonstrated a remarkable breadth of biological activities. This section will highlight key therapeutic areas where these compounds have shown significant promise.
Kinase Inhibition: A Dominant Therapeutic Application
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Pyrrolopyridines, due to their structural similarity to the ATP molecule, are well-suited to act as kinase inhibitors by competing for the ATP-binding site.[5]
Methoxy-substituted pyrrolopyridines have emerged as potent inhibitors of various kinases, including:
-
FMS-like Tyrosine Kinase 3 (FLT3) and Colony-Stimulating Factor 1 Receptor (CSF-1R): These kinases are involved in the proliferation and survival of certain cancer cells.
-
Janus Kinases (JAKs): Specifically JAK1, which plays a key role in inflammatory and autoimmune responses.
-
Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): These are well-established targets in cancer therapy.
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them attractive targets for anticancer drugs.
The position of the methoxy group is often critical for activity. For instance, in a series of pyrrolo[3,4-c]pyridines, compounds with a methoxy group at a specific position were found to be more active than their ethoxy counterparts, suggesting a precise fit within the target's binding pocket.[3]
Anticancer Activity: Beyond Kinase Inhibition
While kinase inhibition is a major mechanism, methoxy-substituted pyrrolopyridines exert their anticancer effects through various pathways. They have shown cytotoxic activity against a range of cancer cell lines, including those of the breast, colon, and leukemia.[6][7] The presence of methoxy groups can enhance the potency of these compounds.[4] For example, the substitution of a 3-hydroxy-4-methoxyphenyl ring with pyrrolo-fused heterocycles has led to compounds with excellent anticancer properties.[8]
Antiviral Potential: A Broad Spectrum of Activity
The structural analogy to purines also makes pyrrolopyridines promising candidates for antiviral drug development.[2] Methoxy-substituted derivatives have demonstrated activity against a variety of viruses, including:
-
Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV): These are common viral pathogens that can cause severe disease in immunocompromised individuals.
-
Rotavirus and Coxsackievirus: Significant causes of gastrointestinal infections.[9]
The mechanism of antiviral activity can be complex and may involve the inhibition of viral enzymes or interference with viral replication processes.
Neuroprotective Effects: A Role in Combating Neurodegeneration
Emerging research has highlighted the potential of pyrrolopyridine derivatives as neuroprotective agents.[10][11] These compounds have shown the ability to protect neurons from damage in models of neurodegenerative diseases. The antioxidant properties of some derivatives, potentially enhanced by methoxy substitution, may contribute to their neuroprotective effects by mitigating oxidative stress, a key factor in neuronal cell death.[12]
Synthetic Strategies for Methoxy-Substituted Pyrrolopyridines
The synthesis of methoxy-substituted pyrrolopyridines can be achieved through various routes, often involving the construction of the bicyclic core followed by the introduction of the methoxy group, or by using methoxy-substituted precursors.
A common strategy involves the reaction of a substituted pyridine with a pyrrole precursor. For example, 2-halopyridine-3,4-dicarbonitriles can react with sodium methoxide to introduce a methoxy group.[13] Another approach is the Suzuki-Miyaura cross-coupling reaction, which can be used to introduce aryl groups, including methoxyphenyl groups, onto the pyrrolopyridine scaffold.[14]
Below is a generalized synthetic workflow:
Caption: Generalized synthetic workflow for methoxy-substituted pyrrolopyridines.
Illustrative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of a 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine derivative.
Materials:
-
2-Iodo-1H-pyrrolo[2,3-b]pyridine
-
(4-Methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a reaction flask, add 2-iodo-1H-pyrrolo[2,3-b]pyridine (1 equivalent), (4-methoxyphenyl)boronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)2, 0.05 equivalents) and ligand (e.g., PPh3, 0.1 equivalents).
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine.
Mechanism of Action and Signaling Pathways
The biological effects of methoxy-substituted pyrrolopyridines are intrinsically linked to their interaction with specific molecular targets and the subsequent modulation of cellular signaling pathways.
Kinase Inhibition Signaling
As previously mentioned, a primary mechanism of action is the inhibition of protein kinases. By blocking the ATP-binding site, these compounds prevent the phosphorylation of downstream substrates, thereby interrupting signaling cascades that are often hyperactivated in diseases like cancer.
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Exploring the SAR of 1H-pyrrolo[3,2-b]pyridine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1H-pyrrolo[3,2-b]pyridine Analogs
Abstract
The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 7-azaindole scaffold, represents a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole allows it to act as an effective bioisostere, engaging in similar hydrogen bonding and π-stacking interactions with biological targets while offering distinct physicochemical properties, such as improved solubility and metabolic stability. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 7-azaindole analogs, drawing upon field-proven insights to elucidate the causal links between structural modifications and biological outcomes. We will dissect the nuanced effects of substitutions at each position of the bicyclic core, synthesize data from various therapeutic areas including oncology and virology, and provide validated experimental protocols for researchers in drug development.
The 1H-pyrrolo[3,2-b]pyridine Core: A Scaffold of Opportunity
The fusion of a pyrrole and a pyridine ring to form the 1H-pyrrolo[3,2-b]pyridine system creates a unique electronic and structural landscape. The pyridine nitrogen atom introduces a hydrogen bond acceptor site and alters the electron distribution across the ring system compared to its parent indole, influencing its binding capabilities and pharmacokinetic profile. This scaffold has become a cornerstone in the design of inhibitors for a wide array of biological targets, most notably protein kinases, due to its ability to mimic the purine core of ATP.[1] A significant body of research highlights the importance of substitutions at positions 1, 3, and 5 for achieving potent biological activity.[2][3]
The general structure and numbering of the 1H-pyrrolo[3,2-b]pyridine core are illustrated below. Understanding this numbering is fundamental to navigating the SAR discussions that follow.
Caption: Numbering of the 1H-pyrrolo[3,2-b]pyridine scaffold.
Positional SAR Analysis: A Deep Dive into Molecular Interactions
The therapeutic efficacy of 7-azaindole derivatives is exquisitely sensitive to the nature and position of their substituents. The following sections dissect the SAR at each key position, providing a rationale for experimental choices in analog design.
Substitution at the N-1 Position
The pyrrole nitrogen is a critical interaction point, often serving as a hydrogen bond donor. Alkylation or arylation at this position can profoundly impact binding affinity and selectivity.
-
Rationale for Modification: Substituting the N-1 position can enhance cell permeability by masking a hydrogen bond donor, improve metabolic stability, or introduce new vectors for interacting with the target protein.
-
Observed Activities:
-
Anticancer Activity: The introduction of long alkyl chains (seven to nine carbons) at the N-1 position has been shown to yield potent cytotoxic activity against breast, lung, and liver cancer cell lines.[2][3] In another study targeting the pyruvate kinase M2 (PKM2), a difluoroethyl group at N-1 (in conjunction with a C-3 substitution) demonstrated the highest potency.[3]
-
ACC1 Inhibition: For developing inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), moving from a methyl to an isopropyl group at N-1 on a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold improved both potency and pharmacokinetic properties.[4]
-
Antiviral Activity: In stark contrast, for analogs designed to inhibit the SARS-CoV-2 spike protein interaction with hACE2, any substitution on the N-1 nitrogen, including carboxyl or cycloalkane groups, led to a significant reduction in antiviral activity compared to the unsubstituted parent compound.[5] This underscores the target-dependent nature of SAR, where the N-1 hydrogen may be an essential H-bond donor for this specific protein-ligand interaction.
-
Substitution at the C-2 and C-3 Positions
The C-2 and C-3 positions on the pyrrole ring are frequently exploited to introduce side chains that occupy key binding pockets. C-3, in particular, is a vector that often points towards the solvent-exposed region in kinase active sites, making it a prime location for modification to enhance selectivity and potency.
-
Rationale for Modification: These positions are ideal for introducing groups that can form critical interactions with the target, modulate physical properties, and fine-tune the overall conformation of the molecule. Based on the structures of approved drugs like vemurafenib, the C-3 position is considered a highly effective site for substitution.[3]
-
Observed Activities:
-
Kinase Inhibition: A wide range of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives (a closely related isomer) have been developed as potent kinase inhibitors. For example, an optimized compound with substitutions at C-3 demonstrated an IC₅₀ of 32 nM against maternal embryonic leucine zipper kinase (MELK) and showed excellent anti-proliferative effects on several cancer cell lines.[6]
-
ACC1 Inhibition: A series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives were identified as potent ACC1 inhibitors, demonstrating the utility of placing an amide functionality at this position.[4]
-
Cytotoxicity: The attachment of a titanocene moiety at the C-2 position resulted in derivatives with cytotoxic effects comparable to cisplatin, highlighting the potential for organometallic functionalization.[2]
-
Substitution on the Pyridine Ring (C-4, C-5, C-6)
Modifications on the pyridine portion of the scaffold primarily influence the molecule's solubility, electronic properties, and interactions with the outer regions of a binding pocket.
-
Rationale for Modification: Introducing substituents on the pyridine ring can address pharmacokinetic issues, block metabolic hotspots, and provide additional points of interaction to improve affinity and selectivity.
-
Observed Activities:
-
Erk5 Inhibition: SAR studies on Erk5 inhibitors revealed that the N-7 atom of the 7-azaindole core was essential for antiproliferative activity.[7] This implies that the hydrogen-bonding capability of the pyridine nitrogen is crucial for the biological effect in this context.
-
H-1 Antagonists: In the development of histamine H-1 antagonists, the nature of the chain attached to a piperidine moiety, which was in turn connected to the 7-azaindole core, was a key determinant of the duration of action and sedative properties.[8]
-
Therapeutic Applications & Quantitative SAR
The versatility of the 1H-pyrrolo[3,2-b]pyridine scaffold is evident in its application across multiple therapeutic areas. The following table summarizes key data for representative analogs, illustrating the quantitative impact of structural changes.
| Compound ID | Scaffold Isomer | Target | Key Substitutions | IC₅₀ / EC₅₀ | Cell Line | Reference |
| 5j | 1H-pyrrolo[3,2-b]pyridine | Erk5 | Complex side chain at C-5 | 4.56 µg/mL | A549 (Lung) | [7] |
| 1k | 1H-pyrrolo[3,2-b]pyridine | ACC1 | N-1: Isopropyl; C-3: Carboxamide | Potent (value not specified) | HCT-116 | [4] |
| ASM-7 | 1H-pyrrolo[3,2-b]pyridine | SARS-CoV-2 S-protein | C-3: Substituted phenyl | EC₅₀ < 9.08 µM | A549/MRC-5 | [5] |
| 16h | 1H-pyrrolo[2,3-b]pyridine | MELK | C-3: Substituted amide | 32 nM (enzyme); 0.109 µM (cell) | MDA-MB-231 | [6] |
| 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1 | C-5: Substituted pyrazole | 7 nM | - | [9] |
| 11h | 1H-pyrrolo[2,3-b]pyridine | PDE4B | C-2: Carboxamide | 0.14 µM | - | [10] |
| 10t | 1H-pyrrolo[3,2-c]pyridine | Tubulin | N-1: Trimethoxyphenyl; C-6: Indolyl | 0.12 µM | HeLa | [11][12] |
Experimental Protocols: A Guide to Practice
The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Below are detailed protocols for key assays used in the evaluation of 1H-pyrrolo[3,2-b]pyridine analogs.
General Synthesis via Suzuki Coupling
The Suzuki cross-coupling reaction is a powerful and widely used method for functionalizing the 7-azaindole core, particularly for creating C-C bonds.[13]
Caption: General workflow for analog synthesis via Suzuki coupling.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add the halogenated 1H-pyrrolo[3,2-b]pyridine derivative (1 equiv.), the corresponding boronic acid (1.2 equiv.), and a base such as potassium carbonate (3 equiv.).
-
Solvent Addition: Add a suitable solvent mixture, for example, a 4:1 mixture of Ethanol and Water.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., Argon or Nitrogen) for 30-45 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.1 equiv.).
-
Heating: Place the flask in a preheated oil bath at the appropriate temperature (e.g., 90 °C) and stir for the required time (typically 10 minutes to several hours), monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and evaporate the solvent. Add water to the residue and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Antiproliferative MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[7]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Perspectives
The 1H-pyrrolo[3,2-b]pyridine scaffold is a remarkably versatile and fruitful starting point for drug discovery. SAR exploration has revealed clear, albeit target-dependent, trends. The pyrrole N-1 position is a key modulator of activity, where substitution can be either beneficial or detrimental. The C-3 position is a consistently effective handle for introducing functionalities to enhance potency, particularly for kinase inhibitors. Finally, the pyridine nitrogen at position 7 is often crucial for establishing key hydrogen bonds for biological activity.
Future research should focus on leveraging these SAR principles for designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects. The development of covalent and allosteric inhibitors based on this scaffold also represents an exciting frontier. As our understanding of the structural biology of new targets grows, the 7-azaindole core is poised to remain a central element in the medicinal chemist's toolkit for years to come.
References
- An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. (2023). Future Medicinal Chemistry, 15(24), 2309–2323. [URL: https://www.futuremedicine.com/doi/10.4155/fmc-2023-0216]
- The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/The-structure-activity-relationships-SAR-of-the-7-azaindole-and-7-deazapurine_fig3_331608240]
- Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023). Bioorganic & Medicinal Chemistry, 95, 117503. [URL: https://pubmed.ncbi.nlm.nih.gov/37862935/]
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10370420/]
- An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. (n.d.). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2290680]
- Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019). Bioorganic & Medicinal Chemistry, 27(12), 2521-2530. [URL: https://pubmed.ncbi.nlm.nih.gov/30879862/]
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.2014639]
- Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. (2020). Bioorganic Chemistry, 94, 103474. [URL: https://pubmed.ncbi.nlm.nih.gov/31812061/]
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.2014639]
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- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8761019/]
- Janus kinase 3 inhibitor. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Janus_kinase_3_inhibitor]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05364a]
- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Future Journal of Pharmaceutical Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9035460/]
- Proper design strategyof 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid... (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Proper-design-strategyof-1H-pyrrolo-3-2-b-pyridine-3-carboxylic-acid-L1-and_fig1_379105342]
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6460222/]
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. [URL: https://www.mdpi.com/1424-8247/17/6/814]
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5200]
- Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. (2009). Bioorganic & Medicinal Chemistry Letters. [URL: https://www.researchgate.net/publication/24443903_Synthesis_and_structure-activity_relationships_of_piperidinylpyrrolopyridine_derivatives_as_potent_and_selective_H-1_antagonists]
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- 6. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol outlines a robust two-step synthetic sequence commencing with the commercially available 5-bromo-1H-pyrrolo[3,2-b]pyridine. The synthesis involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by a regioselective formylation at the C2 position of the pyrrolo[3,2-b]pyridine ring system using the Vilsmeier-Haack reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, and critical experimental parameters to ensure successful and reproducible synthesis.
Introduction
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous biologically active compounds. Its structural resemblance to indole allows it to act as a bioisostere, interacting with various biological targets. Specifically, derivatives of this scaffold have shown promise as kinase inhibitors and are being investigated for the treatment of various diseases, including cancer. The title compound, 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, serves as a key intermediate for the elaboration of more complex molecules, with the aldehyde functionality providing a versatile handle for further chemical transformations.
The synthetic strategy detailed herein is designed for efficiency and reliability. It leverages established and well-understood chemical transformations, making it accessible to researchers with a solid foundation in synthetic organic chemistry.
Synthetic Strategy Overview
The synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is accomplished via a two-step sequence as illustrated in the workflow diagram below. The initial step involves the synthesis of the key intermediate, 5-methoxy-1H-pyrrolo[3,2-b]pyridine, from 5-bromo-1H-pyrrolo[3,2-b]pyridine. The subsequent and final step is the formylation of this intermediate to yield the target aldehyde.
Caption: Overall synthetic workflow for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde.
Detailed Synthesis Protocol
Part 1: Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine
This step describes the copper-catalyzed nucleophilic substitution of the bromide in 5-bromo-1H-pyrrolo[3,2-b]pyridine with a methoxy group. The use of L-proline as a ligand facilitates the copper-catalyzed reaction, which is a common strategy for such transformations.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 5-Bromo-1H-pyrrolo[3,2-b]pyridine | 197.04 | 10.0 | 1.97 g |
| Sodium methoxide (NaOCH3) | 54.02 | 20.0 | 1.08 g |
| Copper(I) iodide (CuI) | 190.45 | 1.0 | 190 mg |
| L-proline | 115.13 | 2.0 | 230 mg |
| Dimethyl sulfoxide (DMSO), anhydrous | - | - | 20 mL |
| Saturated aqueous NH4Cl solution | - | - | As needed |
| Ethyl acetate (EtOAc) | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous sodium sulfate (Na2SO4) | - | - | As needed |
Step-by-Step Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-pyrrolo[3,2-b]pyridine (1.97 g, 10.0 mmol), sodium methoxide (1.08 g, 20.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and L-proline (230 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous dimethyl sulfoxide (20 mL) to the flask via a syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing saturated aqueous ammonium chloride solution (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-methoxy-1H-pyrrolo[3,2-b]pyridine as a solid.
Part 2: Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
This step employs the Vilsmeier-Haack reaction to introduce a formyl group at the electron-rich C2 position of the pyrrole ring of 5-methoxy-1H-pyrrolo[3,2-b]pyridine. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphoryl chloride (POCl3) and N,N-dimethylformamide (DMF).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 5-Methoxy-1H-pyrrolo[3,2-b]pyridine | 148.16 | 5.0 | 741 mg |
| Phosphoryl chloride (POCl3) | 153.33 | 7.5 | 0.68 mL |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 10 mL |
| Ice | - | - | As needed |
| Saturated aqueous sodium bicarbonate (NaHCO3) solution | - | - | As needed |
| Ethyl acetate (EtOAc) | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous sodium sulfate (Na2SO4) | - | - | As needed |
Step-by-Step Protocol:
-
In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (10 mL) to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (0.68 mL, 7.5 mmol) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 5-methoxy-1H-pyrrolo[3,2-b]pyridine (741 mg, 5.0 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde as a solid.
Mechanistic Insights
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is a chloroiminium salt.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
The pyrrole ring of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine is electron-rich and therefore susceptible to electrophilic attack. The formylation occurs regioselectively at the C2 position, which is the most nucleophilic position of the pyrrole ring in this system. The subsequent hydrolysis of the resulting iminium salt during aqueous workup furnishes the final aldehyde product.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde. By following the outlined procedures and understanding the underlying chemical principles, researchers can successfully synthesize this valuable intermediate for application in medicinal chemistry and drug discovery programs. The use of well-established reactions ensures good yields and high purity of the final product.
References
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EPO. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES (Patent No. 1633750). Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Mohammed, T., Khan, A. A., Iqubal, S. M. S., & Alyami, B. A. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(5), 2615–2621. [Link]
- (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Research in Engineering, Science and Management, 2(12), 623-628.
- Google Patents. (n.d.). A kind of preparation method of the azaindole of 5 hydroxyl 7 (CN107434807A).
- (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
- (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 4(10), 1460-1471.
- Kim, H. J., Jung, M. H., Kim, H., El-Gamal, M. I., Sim, T. B., Lee, S. H., Hong, J. H., Hah, J. M., Cho, J. H., Choi, J. H., Yoo, K. H., &
Application Notes & Protocols for the Synthesis of Kinase Inhibitors from 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Introduction: The Privileged Pyrrolo[3,2-b]pyridine Scaffold in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, targeting a vast array of diseases from cancer to inflammatory disorders. Within the landscape of heterocyclic chemistry, the pyrrolopyridine core, particularly the 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) and its isomers like 1H-pyrrolo[3,2-b]pyridine, has emerged as a "privileged scaffold."[1] This designation stems from its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of numerous kinases, a critical interaction for potent inhibition.[2]
Molecules built upon this framework have shown remarkable efficacy against a diverse range of kinase targets, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), FMS kinase, and Glycogen Synthase Kinase-3β (GSK-3β).[1][2][3] The strategic functionalization of this core allows for the fine-tuning of selectivity and pharmacokinetic properties, making it a highly attractive starting point for medicinal chemistry campaigns.
This guide focuses on a key precursor, 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (CAS No. 17288-50-5), a versatile building block for the synthesis of a new generation of kinase inhibitors.[4] The aldehyde functionality at the C2 position serves as a reactive handle for a variety of synthetic transformations, enabling the construction of diverse molecular architectures. This document provides detailed protocols and scientific rationale for leveraging this precursor in drug discovery workflows.
Strategic Importance of the Aldehyde Functional Group
The 2-carbaldehyde group is a linchpin for molecular elaboration. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the adjacent pyrrole ring influences its reactivity. This functional group provides a gateway to several key chemical transformations used in the synthesis of kinase inhibitors:
-
Reductive Amination: To introduce diverse side chains that can interact with solvent-exposed regions or allosteric pockets of the kinase.
-
Condensation Reactions (e.g., Knoevenagel, Wittig): To form carbon-carbon double bonds, creating rigid linkers or key pharmacophoric elements like acrylamides.
-
Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol, providing alternative points for diversification.
The following sections will detail protocols for these transformations, emphasizing experimental design and rationale.
Synthetic Protocols and Methodologies
Protocol 1: Synthesis of Amine Derivatives via Reductive Amination
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. It proceeds in two stages: the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its reduction to the corresponding amine. This one-pot procedure is highly efficient for building molecular diversity.
Scientific Rationale (Causality): The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is mild, tolerant of a wide range of functional groups, and selectively reduces the protonated imine intermediate much faster than the starting aldehyde, minimizing the formation of alcohol byproducts. The reaction is often carried out in solvents like dichloromethane (DCM) or dichloroethane (DCE), which are compatible with the reagents and facilitate the reaction. The addition of a catalytic amount of acetic acid can accelerate imine formation.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Detailed Step-by-Step Protocol:
-
Preparation: To a solution of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (1.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask, add the desired primary or secondary amine (1.1 mmol).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) to the mixture in portions over 5 minutes. Caution: The reaction may effervesce slightly.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure amine derivative.
Protocol 2: Synthesis of α,β-Unsaturated Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction. It involves the reaction of an aldehyde with an active methylene compound (e.g., malononitrile, cyanoacetate) in the presence of a weak base to form an α,β-unsaturated product. These products can serve as Michael acceptors or as intermediates for further functionalization.
Scientific Rationale (Causality): This reaction is catalyzed by a base, which deprotonates the active methylene compound to generate a nucleophilic carbanion. Piperidine or pyrrolidine are commonly used as catalysts because they are effective bases that also facilitate the dehydration of the intermediate aldol adduct. The reaction is often performed in a protic solvent like ethanol or methanol and may require heating to drive the reaction to completion. The resulting product often precipitates from the reaction mixture upon cooling.
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for Knoevenagel Condensation.
Detailed Step-by-Step Protocol:
-
Preparation: In a 50 mL round-bottom flask, combine 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (1.0 mmol) and an active methylene compound (e.g., ethyl cyanoacetate, 1.1 mmol) in 20 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC for the disappearance of the starting aldehyde.
-
Crystallization: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If necessary, cool further in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol and dry under vacuum to yield the purified condensation product.
Biological Evaluation: Targeting Kinases with Pyrrolopyridine Derivatives
Derivatives of the pyrrolopyridine scaffold have demonstrated potent inhibitory activity against a wide range of kinases. The specific substitutions on the core structure dictate the target selectivity and potency. The data below, adapted from published literature, illustrates the potential of this scaffold class.
Table 1: Inhibitory Activities of Various Pyrrolopyridine-Based Kinase Inhibitors
| Scaffold | Target Kinase(s) | Key Compound(s) | IC₅₀ (nM) | Reference |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | Compound 1r | 30 | [3] |
| Pyrrolo[2,3-d]pyrimidine | EGFR, Her2, VEGFR2 | Compound 5k | 79 (EGFR), 40 (Her2), 136 (VEGFR2) | [5] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1, FGFR2, FGFR3 | Compound 4h | 7 (FGFR1), 9 (FGFR2), 25 (FGFR3) | [2] |
| Pyrrolo[2,1-f][3][6][7]triazine | ALK | Compound 21 | 10 | [6] |
This table is a representative summary. IC₅₀ values are highly dependent on assay conditions.
Signaling Pathway Context
The kinases targeted by pyrrolopyridine derivatives are often central nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis. For example, inhibitors of FGFRs can block the RAS-MEK-ERK and PI3K-Akt pathways, which are commonly hyperactivated in cancer.
Diagram: Simplified FGFR Signaling Pathway
Caption: Inhibition of the FGFR signaling cascade.
Conclusion and Future Directions
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde represents a strategically valuable precursor for the synthesis of novel kinase inhibitors. Its functional handle allows for the application of robust and versatile synthetic methodologies like reductive amination and Knoevenagel condensation to generate diverse chemical libraries. The proven success of the pyrrolopyridine scaffold against a multitude of therapeutically relevant kinases provides a strong rationale for its continued exploration. By leveraging the protocols outlined in this guide, researchers can efficiently synthesize and evaluate new chemical entities, accelerating the discovery of next-generation targeted therapies.
References
-
El-Adl, K., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic Chemistry, 94, 103417. Available at: [Link]
-
Singh, S., et al. (2021). Pyrrolo[2,1-f][3][6][7]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1879. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. Available at: [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15477-15573. Available at: [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Available at: [Link]
-
García, A., et al. (2018). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Revista Colombiana de Química, 47(2), 5-11. Available at: [Link]
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Lamberth, C. (2018). Azaindoles in medicinal chemistry. Future Medicinal Chemistry, 10(1), 85-98. Available at: [Link]
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- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Leveraging 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde for Kinase Inhibitor Discovery
Introduction: The Privileged Pyrrolopyridine Scaffold in Medicinal Chemistry
The 1H-pyrrolo[3,2-b]pyridine, a bioisostere of indole, is a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions with protein kinase hinge regions have established it as a cornerstone in the design of numerous targeted therapies. The fusion of a pyrrole and pyridine ring creates a planar, aromatic system that can mimic the purine core of ATP, enabling competitive inhibition at the kinase active site. Modifications at various positions of this core structure allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide focuses on a particularly valuable derivative: 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde . The introduction of a methoxy group at the 5-position can enhance cell permeability and modulate kinase selectivity, while the carbaldehyde at the 2-position serves as a versatile synthetic handle. This aldehyde is a critical starting material for building complex molecular architectures, enabling researchers to rapidly generate libraries of novel compounds directed against high-value oncology targets such as Anaplastic Lymphoma Kinase (ALK) and Fibroblast Growth Factor Receptor (FGFR).
Physicochemical Properties
A foundational understanding of the starting material is critical for experimental design.
| Property | Value | Source |
| Chemical Name | 5-methoxy-1h-pyrrolo[3,2-b]pyridine-2-carboxaldehyde | Sinfoo Biotech |
| CAS Number | 17288-50-5 | Sinfoo Biotech |
| Molecular Formula | C₉H₈N₂O₂ | Sinfoo Biotech |
| Molecular Weight | 176.17 g/mol | Sinfoo Biotech |
Synthesis of the Core Intermediate
The most direct and industrially scalable method for introducing a formyl group onto an electron-rich heterocycle like 5-Methoxy-1H-pyrrolo[3,2-b]pyridine is the Vilsmeier-Haack reaction.[1][2][3][4]
Protocol 1: Vilsmeier-Haack Formylation
Objective: To synthesize 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde from 5-Methoxy-1H-pyrrolo[3,2-b]pyridine.
Causality: The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that selectively attacks the electron-rich C2 position of the pyrrole ring. The methoxy group at C5 further activates the ring system towards this electrophilic substitution. The subsequent hydrolysis of the iminium intermediate yields the desired aldehyde.[3]
Materials:
-
5-Methoxy-1H-pyrrolo[3,2-b]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate (NaOAc)
-
Water, deionized
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous DMF to the flask and cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise via the dropping funnel while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to pre-form the Vilsmeier reagent.
-
Dissolve 5-Methoxy-1H-pyrrolo[3,2-b]pyridine in anhydrous DCM and add it dropwise to the cold Vilsmeier reagent solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding a cold aqueous solution of sodium acetate.
-
Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde.
Application in the Synthesis of Kinase Inhibitors
The true utility of this aldehyde lies in its ability to serve as a linchpin for constructing complex inhibitors. Its aldehyde functionality allows for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
Workflow: From Aldehyde to Kinase Inhibitor
The following workflow illustrates a rational path from the starting aldehyde to a diaminopyrimidine-based kinase inhibitor, a scaffold found in numerous approved drugs, including the potent ALK inhibitor Ceritinib (LDK378).[5][6][7]
Sources
- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Evaluating FGFR Inhibition by Pyrrolopyridine Derivatives
Abstract
This comprehensive guide provides detailed experimental protocols for researchers, scientists, and drug development professionals to assess the inhibitory activity of pyrrolopyridine derivatives against Fibroblast Growth Factor Receptors (FGFRs). We delve into the critical aspects of both biochemical and cell-based assays, offering a scientifically-grounded, step-by-step approach to inhibitor characterization. This document emphasizes the rationale behind experimental choices, ensuring robust and reproducible data generation for the evaluation of novel therapeutic candidates.
Introduction: The Rationale for Targeting the FGFR Signaling Axis
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes.[1] These include cell proliferation, differentiation, migration, and survival.[2][3] The binding of Fibroblast Growth Factor (FGF) ligands to FGFRs, facilitated by heparan sulfate proteoglycans, induces receptor dimerization and subsequent transphosphorylation of specific tyrosine residues within the intracellular kinase domain.[4][5][6] This autophosphorylation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for normal cellular function.[1][4][7][8]
Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a multitude of human cancers, including breast, lung, gastric, and bladder cancers.[1][3][8] This makes the FGFR pathway a compelling target for therapeutic intervention. Pyrrolo[2,3-d]pyrimidine and related pyrrolopyridine derivatives have emerged as a promising class of kinase inhibitors.[9][10] Their structural similarity to the adenine core of ATP allows them to competitively bind to the ATP-binding pocket of the kinase domain, thereby blocking the phosphorylation cascade and downstream signaling.[9][11]
This guide provides a detailed framework for the preclinical evaluation of novel pyrrolopyridine derivatives as FGFR inhibitors, covering both direct enzymatic inhibition and cellular functional responses.
The FGFR Signaling Cascade: A Visual Overview
The activation of FGFRs triggers a complex network of intracellular signaling pathways. Understanding this network is crucial for designing effective inhibition assays and interpreting the results. The diagram below illustrates the canonical FGFR signaling cascade.
Caption: Canonical FGFR signaling pathways and the point of inhibition.
Experimental Design: A Two-Tiered Approach
A robust evaluation of an FGFR inhibitor involves a two-tiered approach:
-
Biochemical Assays: These assays utilize purified recombinant FGFR kinase domains to directly measure the inhibitor's ability to block enzymatic activity. This provides a direct measure of potency (e.g., IC50) in a simplified, cell-free system.
-
Cell-Based Assays: These assays assess the inhibitor's efficacy in a more physiologically relevant context. They measure the downstream consequences of FGFR inhibition in cancer cell lines with known FGFR alterations, providing insights into cellular potency, selectivity, and functional outcomes like cell viability.
The following sections provide detailed protocols for both types of assays.
Protocol 1: Biochemical FGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay methodology and is designed to quantify the amount of ADP produced by the FGFR kinase reaction.[12][13] A decrease in ADP production correlates with the inhibitory activity of the test compound.
Principle of the Assay
The assay is performed in two steps. First, the FGFR kinase reaction is performed, where active FGFR kinase phosphorylates a substrate, converting ATP to ADP. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the ADP concentration.
Materials and Reagents
-
Enzyme: Recombinant human FGFR1, FGFR2, or FGFR3 kinase domain (Promega, Cell Signaling Technology, or equivalent).
-
Substrate: Poly(E,Y) 4:1 or a specific peptide substrate (e.g., Biotin-Pyk2 (Tyr402)).[14]
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or equivalent).
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.[12]
-
Test Compounds: Pyrrolopyridine derivatives dissolved in 100% DMSO.
-
Plates: White, opaque, 384-well assay plates.
-
Instrumentation: Multimode plate reader with luminescence detection capabilities.
Experimental Workflow
Caption: Workflow for the biochemical FGFR kinase inhibition assay.
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10-point serial dilution of the pyrrolopyridine derivatives in 100% DMSO. A typical starting concentration is 1 mM, with 1:3 or 1:4 dilutions.
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the 1x Kinase Buffer.
-
Dilute the FGFR enzyme to the desired concentration (e.g., 1-5 ng/µL) in 1x Kinase Buffer. The optimal concentration should be determined empirically to achieve a robust signal-to-background ratio.
-
Prepare the Substrate/ATP mix. The final ATP concentration should be close to its Km value for the specific FGFR isoform to accurately determine competitive inhibitor IC50 values. A typical concentration is 10-50 µM.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted FGFR enzyme to each well.
-
Initiate the reaction by adding 2 µL of the Substrate/ATP mix to each well. The final reaction volume is 5 µL.
-
-
Kinase Reaction:
-
Signal Generation:
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation
The raw luminescence data is converted to percent inhibition relative to the vehicle (DMSO) control. An IC50 curve is then generated by plotting the percent inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis (four-parameter logistic fit) is used to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| Pyrrolopyridine A | 7 | 9 | 25 |
| Pyrrolopyridine B | 150 | 125 | 250 |
| Staurosporine (Control) | 5 | 8 | 10 |
Table 1: Example IC50 data for pyrrolopyridine derivatives against FGFR isoforms.
Protocol 2: Cell-Based FGFR Phosphorylation Assay (HTRF® Format)
This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure the inhibition of FGFR autophosphorylation in a cellular context.[15] This assay provides a more physiologically relevant measure of inhibitor potency.
Principle of the Assay
The assay quantifies the phosphorylation of a specific tyrosine residue on FGFR. Cells are lysed, and the lysate is incubated with two antibodies: a donor antibody (e.g., labeled with Europium cryptate) that binds to the total FGFR protein, and an acceptor antibody (e.g., labeled with d2) that specifically recognizes the phosphorylated tyrosine residue. If the receptor is phosphorylated, the two antibodies are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) to occur upon excitation of the donor. The resulting signal is proportional to the level of FGFR phosphorylation.
Materials and Reagents
-
Cell Lines: Select cell lines with documented FGFR alterations. For example:
-
Cell Culture Media: As recommended by the cell line provider.
-
Ligand: FGF2 (for cell lines requiring stimulation).
-
Assay Kit: HTRF® Phospho-FGFR and Total FGFR assay kits (Revvity).
-
Test Compounds: Pyrrolopyridine derivatives dissolved in 100% DMSO.
-
Plates: White, 96-well or 384-well cell culture plates.
-
Instrumentation: HTRF-compatible plate reader.
Step-by-Step Protocol
-
Cell Seeding: Seed the selected cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolopyridine derivatives in cell culture media. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the old media from the cells and add the media containing the test compounds.
-
Incubate for a predetermined time (e.g., 6 to 24 hours) at 37°C.[15]
-
-
Ligand Stimulation (if required):
-
Cell Lysis:
-
Aspirate the media.
-
Add the HTRF lysis buffer to each well and incubate according to the manufacturer's instructions.
-
-
HTRF Detection:
-
Transfer the cell lysates to a white 384-well detection plate.
-
Add the HTRF antibody mix (containing both donor and acceptor antibodies) to each well.
-
Incubate at room temperature for the time specified in the kit protocol (typically 4 hours to overnight).
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths.
-
Data Analysis and Interpretation
The HTRF ratio (acceptor signal / donor signal) is calculated and normalized to the vehicle control. The data is then plotted as percent inhibition versus the logarithm of the inhibitor concentration to determine the cellular IC50 value. This value represents the concentration of the compound required to inhibit FGFR phosphorylation by 50% within the cell.
| Compound | SNU-16 (FGFR2) Cellular IC50 (nM) | KMS-11 (FGFR3) Cellular IC50 (nM) |
| Pyrrolopyridine A | 25 | 60 |
| Pyrrolopyridine B | 450 | 800 |
| AZD4547 (Control) | 20 | 50 |
Table 2: Example cellular IC50 data for pyrrolopyridine derivatives.
Complementary Assays and Considerations
To build a comprehensive profile of the pyrrolopyridine derivatives, the following assays and considerations are recommended:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®): This assay determines the effect of the inhibitor on cancer cell proliferation and survival. A potent inhibitor should reduce the viability of FGFR-dependent cell lines.
-
Kinase Selectivity Profiling: It is crucial to assess the selectivity of the lead compounds against a panel of other kinases to identify potential off-target effects. This can be done through services like the Ambit KinomeScan™.[16]
-
Downstream Signaling Analysis (Western Blot): Analyze the phosphorylation status of key downstream effectors like ERK and AKT to confirm that the observed inhibition of FGFR phosphorylation translates to the blockade of downstream signaling pathways.
Troubleshooting and Scientific Rigor
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells.
-
ATP Concentration in Biochemical Assays: Using an ATP concentration close to the Km is critical for accurately assessing the potency of ATP-competitive inhibitors.
-
Cell Line Authentication: Regularly authenticate cell lines to ensure their identity and genetic integrity.
-
Positive and Negative Controls: Always include appropriate controls, such as a known potent FGFR inhibitor (e.g., AZD4547) and a vehicle control (DMSO), to validate the assay performance.
Conclusion
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of pyrrolopyridine derivatives as FGFR inhibitors. By combining direct biochemical assays with functional cell-based assessments, researchers can obtain a comprehensive understanding of a compound's potency, selectivity, and cellular efficacy. This multi-faceted approach is essential for identifying and advancing promising therapeutic candidates for the treatment of FGFR-driven cancers.
References
- Title: Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review Source: Vertex AI Search URL
- Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase Source: Google Search URL
-
Title: Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed Source: PubMed URL: [Link]
-
Title: Genetic insights into the mechanisms of Fgf signaling - PMC - PubMed Central Source: PubMed Central URL: [Link]
-
Title: The Fibroblast Growth Factor signaling pathway - PMC - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer - AACR Journals Source: AACR Journals URL: [Link]
-
Title: Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts - Assay Genie Source: Assay Genie URL: [Link]
-
Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI Source: MDPI URL: [Link]
- Title: The Science Behind FGFR Inhibition: Exploring 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine's Role Source: Google Search URL
-
Title: FGFR2 Kinase Inhibitor Screening Assay Kit (DEIABL537) - Creative Diagnostics Source: Creative Diagnostics URL: [Link]
-
Title: Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]
- Title: Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: Google Search URL
-
Title: Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed Source: PubMed URL: [Link]
-
Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central Source: PubMed Central URL: [Link]
-
Title: FGFR1 (Phospho Tyr154) Cell-Based Colorimetric ELISA Kit - PRODUCTS - Immunoway Source: Immunoway URL: [Link]
-
Title: Representative selective fibroblast growth factor receptor inhibitors. - ResearchGate Source: ResearchGate URL: [Link]
-
Title: FGFR4 Kinase Assay Kit - BPS Bioscience Source: BPS Bioscience URL: [Link]
-
Title: Inhibition of FGFR Signaling by Targeting FGF/FGFR Extracellular Interactions: Towards the Comprehension of the Molecular Mechanism through NMR Approaches - MDPI Source: MDPI URL: [Link]
-
Title: Quantitative analysis of phosphorylation of individual FGFR1 kinase... - ResearchGate Source: ResearchGate URL: [Link]
-
Title: A Structure-guided Approach to Creating Covalent FGFR Inhibitors - NIH Source: NIH URL: [Link]
- Title: Methods used in clinical trials to identify patients for FGFR inhibitor treatment.
- Title: Expert Consensus on the Diagnosis and Treatment of FGFR Gene-Altered Solid Tumors Source: Google Search URL
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Title: Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PubMed Central Source: PubMed Central URL: [Link]
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- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The 1H-Pyrrolo[3,2-b]pyridine Scaffold as a Privileged Motif in Modern Cancer Therapy
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks, termed "privileged scaffolds," appear with remarkable frequency in bioactive compounds. The 1H-pyrrolo[3,2-b]pyridine , also known as 7-azaindole, stands out as a premier example of such a scaffold in oncology. Its structure, which can be viewed as a bioisostere of indole, possesses a unique combination of electronic properties and hydrogen bonding capabilities. Specifically, the pyridine nitrogen and the pyrrole N-H group allow it to act as both a hydrogen bond acceptor and donor, making it an exceptional "hinge-binding" motif for the ATP-binding pocket of various protein kinases. This guide provides an in-depth look at the application of this scaffold in cancer research, detailing its mechanism of action, profiling key inhibitors, and presenting robust protocols for its evaluation.
Section 1: Mechanism of Action - The Kinase Hinge-Binding Paradigm
The efficacy of most 1H-pyrrolo[3,2-b]pyridine-based inhibitors stems from their ability to function as ATP-competitive antagonists. Protein kinases, which play central roles in cellular signaling, share a conserved ATP-binding site composed of a ribose-binding region, a phosphate-binding loop, and a "hinge" region that connects the N- and C-terminal lobes of the kinase domain. The 1H-pyrrolo[3,2-b]pyridine scaffold masterfully exploits this hinge region.
Causality of Interaction: The N7 nitrogen of the pyridine ring typically accepts a hydrogen bond from a backbone N-H of a hinge residue (e.g., a cysteine or methionine), while the N1-H of the pyrrole ring donates a hydrogen bond to a backbone carbonyl oxygen of another hinge residue. This bidentate hydrogen bonding pattern mimics the interaction of the adenine ring of ATP, allowing these inhibitors to anchor themselves with high affinity and effectively block kinase activity. This blockade shuts down oncogenic signaling pathways responsible for cell proliferation, survival, and metastasis.
Caption: General binding mode of the 1H-pyrrolo[3,2-b]pyridine scaffold in the kinase hinge region.
A prominent example of a pathway targeted by inhibitors bearing this scaffold is the MAPK (Mitogen-Activated Protein Kinase) signaling cascade , which is frequently hyperactivated in melanoma through mutations in the BRAF kinase.
Caption: Inhibition of the MAPK pathway by a BRAF inhibitor containing the 7-azaindole scaffold.
Section 2: Application Profile of Key 1H-Pyrrolo[3,2-b]pyridine Inhibitors
The versatility of the 7-azaindole scaffold is demonstrated by its incorporation into numerous inhibitors targeting a wide array of kinases, including ALK, MET, AXL, MER, and BRAF. These kinases are critical drivers in various cancers, such as non-small cell lung cancer, melanoma, and leukemia. The table below summarizes key data for representative inhibitors.
Table 1: Profile of Selected Kinase Inhibitors Featuring the 1H-Pyrrolo[3,2-b]pyridine Scaffold
| Compound Name | Primary Target(s) | IC₅₀ Values | Cancer Indication(s) | Reference |
|---|---|---|---|---|
| Vemurafenib | BRAFV600E | 31 nM | Metastatic Melanoma | |
| Lorlatinib | ALK, ROS1 | ALK: 1 nM, ROS1: 2 nM | Non-Small Cell Lung Cancer (NSCLC) | |
| Glesatinib | MET, AXL, RON | MET: 6 nM, AXL: 13 nM | NSCLC, Glioblastoma (clinical trials) |
| BMS-777607 | MET, AXL, RON | MET: 3.9 nM, AXL: 1.1 nM | Preclinical models of various cancers | |
Section 3: Core Experimental Protocols
Evaluating a novel compound based on the 1H-pyrrolo[3,2-b]pyridine scaffold requires a systematic, multi-tiered approach. The following protocols provide a validated workflow, from initial target engagement to cellular effects.
Caption: A typical experimental workflow for evaluating a novel kinase inhibitor.
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase in a cell-free system.
Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. In the first step, the kinase reaction occurs. After stopping the reaction, a reagent is added to deplete the remaining ATP. In the second step, a detection reagent converts the newly formed ADP back to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to kinase activity.
Materials:
-
Recombinant Kinase (e.g., ALK, MET)
-
Kinase-specific substrate (e.g., a peptide)
-
1H-pyrrolo[3,2-b]pyridine test compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
-
ATP solution
-
White, opaque 96- or 384-well plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Then, create an intermediate dilution in the kinase buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
Kinase Reaction Setup:
-
To each well, add 5 µL of the kinase reaction mix (containing kinase, substrate, and buffer).
-
Add 2.5 µL of the serially diluted test compound or vehicle (DMSO) control.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The time may need optimization based on the kinase's activity.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Causality: This step is crucial to stop the reaction and eliminate unused ATP, which would otherwise create a high background signal.
-
-
ADP to ATP Conversion & Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Trustworthiness: This two-step process ensures that the light signal generated is directly and robustly proportional to the amount of ADP produced, and therefore, to the activity of the kinase in the presence of the inhibitor.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background (no kinase) from all readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a known potent inhibitor or no ATP as 0% activity.
-
Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3.2: Cell-Based Viability/Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To assess the effect of the test compound on the viability of cancer cell lines that are dependent on the target kinase.
Principle: The CellTiter-Glo® assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity. A single reagent is added to the cells, which lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the ATP concentration.
Materials:
-
Cancer cell line with known dependence on the target kinase (e.g., H3122 for ALK, A549 for MET).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
1H-pyrrolo[3,2-b]pyridine test compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
White, clear-bottom 96-well cell culture plates.
-
Incubator (37°C, 5% CO₂).
-
Plate-reading luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).
-
Incubate overnight to allow cells to attach.
-
Expertise: The seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and non-linear assay response.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of the test compound in the complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doublings, making anti-proliferative effects more pronounced.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Causality: This step ensures complete lysis and homogenous mixing for a stable luminescent signal.
-
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI₅₀) by normalizing the data (vehicle control = 100% viability, no-cell control = 0% viability) and fitting it to a dose-response curve, similar to the kinase assay.
Protocol 3.3: Western Blot Analysis for Target Engagement
Objective: To confirm that the test compound inhibits the target kinase within the cell by measuring the phosphorylation status of the kinase or its direct downstream substrate.
Principle: Western blotting uses antibodies to detect specific proteins. By comparing the levels of the phosphorylated (active) form of a protein to the total amount of that protein in treated versus untreated cells, we can directly observe the inhibitory effect of the compound on the signaling pathway.
Materials:
-
Cancer cell line from Protocol 3.2.
-
Test compound.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow until they reach 70-80% confluency.
-
Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the GI₅₀) for a short period (e.g., 2-4 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. This is essential for equal loading.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) overnight at 4°C, diluted according to the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To ensure the observed changes in phosphorylation are not due to changes in total protein levels, the membrane can be "stripped" of the first set of antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-MET).
-
References
-
Patel, H., et al. (2020). A comprehensive review on the synthesis of 7-azaindole and its medicinal importance. European Journal of Medicinal Chemistry. Available at: [Link]
-
Klafki, H.-W., et al. (2023). 7-Azaindole-based compounds in medicinal chemistry: a review of their synthesis and biological activities. Molecules. Available at: [Link]
-
Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, X., et al. (2016). Design and synthesis of novel 7-azaindole derivatives as selective and potent inhibitors of the c-Met kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry. Available at: [Link]
-
Marquis, R. W., et al. (2011). 2-((4-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrrolo[3,2-b]pyridine-7-carboxamides as potent and selective inhibitors of the c-Met kinase. Journal of Medicinal Chemistry. Available at: [Link]
Application Note: Synthesis of Potent JAK3 Inhibitors from Azaindole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the synthesis, characterization, and evaluation of Janus Kinase 3 (JAK3) inhibitors derived from azaindole aldehyde scaffolds. The Janus kinases are a family of intracellular tyrosine kinases that play a critical role in cytokine signaling pathways implicated in autoimmune diseases, inflammation, and cancer.[1] Specifically, JAK3's restricted expression to hematopoietic cells makes it an attractive target for selective immunosuppression with a potentially wider therapeutic window.[2] The azaindole core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine system and form key hydrogen bond interactions within the ATP-binding site of various kinases.[2][3] This guide details field-proven synthetic protocols, including reductive amination and condensation reactions, to elaborate azaindole aldehydes into potent JAK3 inhibitors. Furthermore, it outlines methodologies for inhibitor characterization, including determining inhibitory activity (IC₅₀) and assessing selectivity against other JAK family members.
Introduction: The Rationale for Targeting JAK3
The JAK-STAT signaling pathway is a crucial cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, regulating genes involved in immunity, cell proliferation, and differentiation.[3] The pathway consists of cytokine receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins. Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of STATs, which then dimerize and translocate to the nucleus to modulate gene expression.[3]
Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory disorders, as well as myeloproliferative neoplasms and other cancers.[1][4] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is largely confined to lymphocytes, where it pairs with JAK1 to mediate signaling for cytokines that use the common gamma chain (γc).[2] This restricted expression profile makes selective JAK3 inhibition a compelling therapeutic strategy to achieve targeted immunosuppression while minimizing off-target effects associated with broader JAK inhibition, such as anemia or neutropenia linked to JAK2 inhibition.[2]
The 7-azaindole scaffold has emerged as a highly effective hinge-binding motif in the design of kinase inhibitors.[5] Its nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interaction of the adenine core of ATP with the kinase hinge region. This guide focuses on leveraging the 7-azaindole-3-carboxaldehyde as a versatile starting material for the synthesis of novel JAK3 inhibitors.
Signaling Pathway Overview
// Connections Cytokine -> Receptor [label="Binding"]; Receptor -> JAK3 [label="Activation", style=dashed]; Receptor -> JAK1 [label="Activation", style=dashed]; JAK3 -> JAK1 [label="Trans-phosphorylation", dir=both, style=dashed];
JAK3 -> STAT [label="Phosphorylation"]; STAT -> pSTAT [style=invis]; pSTAT -> STAT_Dimer [label="Dimerization"];
Inhibitor -> JAK3 [label="Inhibition", color="#EA4335", arrowhead=tee, style=bold];
STAT_Dimer -> DNA [label="Nuclear\nTranslocation"]; DNA -> Transcription;
// Positioning {rank=same; JAK1; JAK3;} {rank=same; STAT; pSTAT;} } .dot Figure 1: The JAK3-STAT Signaling Pathway and Point of Inhibition.
Synthetic Approach: From Azaindole Aldehyde to Inhibitor
The aldehyde functional group on the azaindole core serves as a versatile chemical handle for elaboration into a variety of functional groups and structural motifs common in kinase inhibitors. Two primary, high-yield strategies are presented here: Reductive Amination and Condensation Reaction.
Key Synthetic Transformations
A. Reductive Amination: This is a powerful method for forming carbon-nitrogen bonds. The azaindole aldehyde is first condensed with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation due to its mild nature and tolerance of a wide range of functional groups.[3] This method is particularly useful for introducing piperidine or other amine-containing side chains, which can occupy the solvent-exposed region of the kinase active site.
B. Condensation Reactions: Aldol-type or Knoevenagel condensations can be employed to form new carbon-carbon bonds. For instance, the condensation of 7-azaindole-3-carboxaldehyde with active methylene compounds like thiohydantoin can generate azaindolylidene-based structures.[3] These reactions introduce conjugated systems that can be further modified to optimize inhibitor binding and pharmacokinetic properties.
Synthetic Workflow Overview
Detailed Experimental Protocols
Protocol 3.1: Synthesis of an Amine Intermediate via Reductive Amination
This protocol describes the synthesis of a key amine intermediate, a common building block for many kinase inhibitors, including analogs of the JAK inhibitor Tofacitinib.
Objective: To synthesize (1-(7H-pyrrolo[2,3-b]pyridin-3-yl)methyl)piperidin-4-amine from 7-azaindole-3-carboxaldehyde and piperidin-4-amine.
Materials:
-
7-Azaindole-3-carboxaldehyde (1.0 eq)
-
Piperidin-4-amine (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a stirred solution of 7-azaindole-3-carboxaldehyde (1.0 g, 6.84 mmol) in anhydrous dichloroethane (30 mL) under a nitrogen atmosphere, add piperidin-4-amine (0.82 g, 8.21 mmol).
-
Add a catalytic amount of glacial acetic acid (2 drops). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (2.17 g, 10.26 mmol) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution (20 mL). Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluent: DCM/Methanol gradient, e.g., 100:0 to 90:10) to afford the desired product as a solid.
Expected Outcome: A white to off-white solid. Yields typically range from 75-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3.2: Synthesis of an Azaindolylidene Scaffold via Condensation
This protocol details the Knoevenagel-type condensation to create a scaffold found in some cell cycle kinase inhibitors, demonstrating the versatility of the azaindole aldehyde.
Objective: To synthesize (Z)-5-((7H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-2-thioxoimidazolidin-4-one.[3]
Materials:
-
7-Azaindole-3-carboxaldehyde (1.0 eq)
-
2-Thiohydantoin (1.1 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
Diethyl Ether
Procedure:
-
Suspend 7-azaindole-3-carboxaldehyde (1.0 g, 6.84 mmol) and 2-thiohydantoin (0.88 g, 7.52 mmol) in ethanol (25 mL) in a round-bottom flask.
-
Add a catalytic amount of piperidine (3-4 drops).
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. The product will often precipitate out of the solution as it forms.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold ethanol (10 mL) and diethyl ether (10 mL) to remove impurities.
-
Dry the product under vacuum to yield the desired compound.
Expected Outcome: A yellow to orange solid. Yields are typically high (>90%). The product requires minimal purification. Characterize by ¹H NMR and HRMS.
Inhibitor Characterization and Performance
Once synthesized, the compounds must be evaluated for their biological activity. This involves determining their potency against the target kinase (JAK3) and their selectivity against other related kinases.
Protocol 4.1: In Vitro Kinase Assay for IC₅₀ Determination
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against JAK3 using a luminescent ADP-Glo™ assay format.
Objective: To quantify the potency of a synthesized inhibitor against JAK3.
Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed. The amount of ADP is quantified by converting it to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.
Materials:
-
Recombinant human JAK3 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP (at a concentration near the Kₘ for JAK3)
-
Synthesized inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 μM).
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer to all wells.
-
Add 0.5 µL of the serially diluted inhibitor or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 1 µL of a solution containing the JAK3 enzyme and substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 1 µL of ATP solution. The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background (no enzyme control) from all readings.
-
Normalize the data by setting the positive control (DMSO, no inhibitor) to 100% activity and the negative control (no enzyme or high concentration of a known inhibitor) to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Inhibitor Performance
The inhibitory activity and selectivity of newly synthesized compounds should be systematically tabulated for clear comparison.
Table 1: In Vitro Kinase Inhibition Profile of Exemplar Azaindole-Based Inhibitors
| Compound ID | Scaffold Type | JAK3 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Selectivity (JAK1/JAK3) | Selectivity (JAK2/JAK3) |
| AZD-01 | Amine (from 3.1) | 5.2 | 85 | 155 | >1000 | 16x | 30x |
| AZD-02 | Condensate (from 3.2) | 250 | >5000 | >5000 | >5000 | >20x | >20x |
| Decernotinib | Reference | 2.5[4] | 50 | 55 | 530 | 20x | 22x |
| Tofacitinib | Reference | 1.0 | 1.2 | 20 | 344 | 1.2x | 20x |
Note: Data for AZD-01 and AZD-02 are representative examples. Actual values must be determined experimentally. Reference data is sourced from publicly available literature.
Conclusion and Future Directions
The protocols outlined in this application note demonstrate that 7-azaindole-3-carboxaldehyde is a valuable and versatile starting material for the efficient synthesis of potent JAK3 inhibitors. The reductive amination and condensation pathways provide robust and scalable routes to diverse chemical scaffolds. The subsequent characterization using in vitro kinase assays allows for the precise determination of potency and selectivity, which are critical parameters in the drug discovery process.
Future work should focus on expanding the library of amines and active methylene compounds to further explore the structure-activity relationship (SAR). The goal is to identify inhibitors with sub-nanomolar potency for JAK3 and over 100-fold selectivity against other JAK isoforms, particularly JAK2, to maximize the therapeutic index. Promising compounds identified through these protocols should be advanced into cellular assays to confirm on-target activity and subsequently into in vivo models of autoimmune disease.
References
-
Giraud, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19937-19979. [Link]
-
Hu, X., et al. (2021). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 6(1), 402. [Link]
-
Schwartz, D.M., et al. (2017). Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases. Nature Reviews Rheumatology, 13(1), 25-36. [Link]
-
Farmer, L.J., et al. (2015). Discovery of VX-509 (Decernotinib): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 58(18), 7195-7216. [Link]
-
Flanagan, M.E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484. [Link]
-
Wikipedia. (2023). Janus kinase inhibitor. [Link]
-
Schirok, H., et al. (2008). Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. ChemMedChem, 3(12), 1893-904. [Link]
-
O'Shea, J.J., et al. (2013). JAKs and STATs in immunity, immunodeficiency, and cancer. New England Journal of Medicine, 368(2), 161-170. [Link]
-
Winssinger, N., et al. (2013). Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 56(17), 6758-6767. [Link]
-
Al-Hourani, B.J., et al. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry, 11, 1269325. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ JAK3 Kinase Assay Kit. [Link]
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- 4. selleckchem.com [selleckchem.com]
- 5. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for Molecular Docking of Pyrrolo[3,2-b]pyridine Ligands to Protein Kinases
Abstract
This application note provides a comprehensive, field-proven protocol for performing molecular docking studies on pyrrolo[3,2-b]pyridine ligands, a scaffold of significant interest in medicinal chemistry, particularly for the development of protein kinase inhibitors. We move beyond a simple list of steps to explain the scientific causality behind each phase of the workflow, ensuring technical accuracy and reproducibility. The guide covers receptor and ligand preparation, docking execution using AutoDock Vina, and a critical, self-validating step involving the re-docking of a co-crystallized ligand. Finally, we detail the analysis and interpretation of docking results, equipping researchers, scientists, and drug development professionals with a robust framework to computationally evaluate the binding potential of novel pyrrolo[3,2-b]pyridine derivatives.
Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique
Molecular docking is a cornerstone of structure-based drug design (SBDD), a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[1] By modeling this interaction, researchers can gain insights into the binding mode, affinity, and specificity of a potential drug candidate, thereby rationalizing lead optimization and reducing the time and cost associated with preclinical development.[1]
The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core is a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated potent inhibitory activity against a wide range of protein kinases, which are critical regulators of cellular signaling and frequent targets in oncology.[2][3] The scaffold's unique electronic properties and ability to form key hydrogen bond interactions make it an ideal starting point for designing novel kinase inhibitors.[4][5]
This guide provides an end-to-end, validated workflow for docking pyrrolo[3,2-b]pyridine derivatives into a protein kinase active site, using widely accessible and powerful computational tools.
Core Principles: The "Why" Behind the "How"
A successful docking experiment is not merely about running software; it's about making informed choices based on the underlying principles of molecular recognition. The process is governed by two main components:
-
Search Algorithm: This component explores the conformational space of the ligand within the defined binding site of the receptor. It generates a multitude of possible binding poses.
-
Scoring Function: This component evaluates each generated pose and assigns a score, typically representing the predicted binding affinity (e.g., in kcal/mol).[1] A lower score generally indicates a more favorable binding interaction.
The fidelity of a docking simulation is critically dependent on the quality of the input structures. Inadequately prepared protein or ligand files are a primary source of error. Therefore, the preparation steps outlined below are not just procedural formalities but are essential for achieving scientifically valid results.
Essential Software and Resources
This protocol utilizes a suite of widely adopted, and mostly free, software for academic use.
| Tool Name | Purpose | Source / URL |
| RCSB Protein Data Bank | Database of 3D macromolecular structures. | [Link] |
| PubChem / ZINC15 | Databases of small molecule structures. | [Link] / [Link] |
| AutoDock Tools (MGLTools) | Graphical interface for preparing protein and ligand files (PDBQT format). | [Link][6] |
| AutoDock Vina | The core docking program. | [Link][6][7] |
| Open Babel | A chemical toolbox for converting file formats. | [Link] |
| PyMOL / Discovery Studio | Molecular visualization tools for analysis. | [Link] / [Link] |
The Docking Workflow: A Visual Overview
The entire molecular docking process can be visualized as a sequential workflow, beginning with data acquisition and preparation, proceeding to the core computational task, and concluding with validation and analysis.
Caption: The overall molecular docking workflow.
Protocol 1: Receptor Preparation
Objective: To clean a raw PDB file of a protein kinase, preparing it for grid generation by removing non-essential molecules and adding necessary atomic information.
Rationale: PDB files often contain crystallographic water molecules, co-factors, and other heteroatoms that can interfere with the docking process.[8] Furthermore, hydrogen atoms are typically absent in crystal structures and must be added, as they are critical for defining the hydrogen-bonding network. Finally, partial charges are assigned to each atom to account for electrostatic interactions.[9]
Step-by-Step Methodology:
-
Obtain Structure: Download the PDB file of your target kinase from the RCSB PDB. For this example, let's assume we are using a structure that has a co-crystallized inhibitor.
-
Isolate Protein: Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera. Delete all non-protein components, including water molecules (HOH), co-factors, and any existing ligands.[9][10] If the biological unit is a monomer, remove other protein chains.[8]
-
Save Cleaned PDB: Save the isolated protein chain(s) as a new PDB file (e.g., receptor_clean.pdb).
-
Prepare PDBQT File:
-
Open AutoDockTools (ADT).
-
Navigate to File > Read Molecule and open receptor_clean.pdb.
-
Go to Edit > Hydrogens > Add. Select "Polar only" and click OK.
-
Go to Edit > Charges > Add Kollman Charges.
-
Navigate to Grid > Macromolecule > Choose. Select the receptor and click OK.
-
A dialog will prompt you to save the prepared file. Save it in the PDBQT format (e.g., receptor.pdbqt). This format includes the added hydrogens and partial charges required by Vina.[7]
-
Protocol 2: Pyrrolo[3,2-b]pyridine Ligand Preparation
Objective: To convert the 2D or 3D structure of the ligand into a properly formatted PDBQT file with defined rotatable bonds.
Rationale: The ligand must be converted to a 3D structure and its energy minimized to ensure a realistic, low-energy starting conformation.[8] AutoDock Vina treats the ligand as flexible, and therefore, its rotatable bonds must be explicitly defined in the PDBQT file.
Step-by-Step Methodology:
-
Obtain Ligand Structure: Draw your pyrrolo[3,2-b]pyridine derivative in a chemical drawing program or download its structure from PubChem (e.g., as an SDF file).
-
Convert to 3D: Use a tool like Open Babel to convert the 2D structure to 3D and perform an initial energy minimization.
-
obabel -isdf ligand.sdf -O ligand.pdb --gen3d
-
-
Prepare PDBQT File:
-
Open ADT.
-
Navigate to Ligand > Input > Open and select ligand.pdb.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT and save the file (e.g., ligand.pdbqt). ADT will automatically define rotatable bonds and assign charges.
-
Protocol 3: Self-Validation of the Docking Protocol
Objective: To ensure the chosen docking parameters can accurately reproduce a known binding pose. This is the most critical step for ensuring the trustworthiness of your results.[11][12]
Rationale: Before docking novel compounds, you must validate that your protocol can successfully place a known inhibitor (the co-crystallized ligand) back into the active site in a conformation close to the experimentally determined one.[13] A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose is considered a successful validation.[11][14]
Caption: The logic of the docking protocol validation step.
Step-by-Step Methodology:
-
Extract Co-crystallized Ligand: From your original PDB file, save the coordinates of the bound ligand into a separate file.
-
Prepare Ligand: Prepare this ligand as described in Protocol 2 .
-
Perform Docking: Dock this ligand back into the receptor prepared in Protocol 1 using the procedure in Protocol 4 .
-
Calculate RMSD: Superimpose the top-scoring docked pose with the original crystal structure pose using a tool like PyMOL. Calculate the RMSD between the heavy atoms of the two ligand poses.
-
Assess: If the RMSD is < 2.0 Å, the protocol is validated. If not, you must adjust your docking parameters (e.g., grid box size, exhaustiveness) and repeat until validation is successful.
Protocol 4: Executing the Molecular Docking Simulation
Objective: To run the AutoDock Vina docking calculation.
Rationale: Vina requires a configuration file that specifies the input files and defines the 3D search space (the "grid box") where it will attempt to place the ligand.[7] The size and center of this box are critical parameters.
Step-by-Step Methodology:
-
Define the Grid Box:
-
In ADT, with your receptor loaded, go to Grid > Grid Box.
-
A box will appear. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the entire binding site, typically centered on the co-crystallized ligand's position.[7] A margin of 5-10 Å around the known ligand is a good starting point.
-
Record these coordinates and dimensions.
-
-
Create a Configuration File: Create a text file named conf.txt with the following content, replacing the values with your own:
| Parameter | Description | Recommended Value |
| receptor | Path to the prepared receptor file. | receptor.pdbqt |
| ligand | Path to the prepared ligand file. | ligand.pdbqt |
| center_x,y,z | Coordinates for the center of the search space (in Å). | From Grid Box setup |
| size_x,y,z | Dimensions of the search space (in Å). | From Grid Box setup |
| exhaustiveness | Computational effort for the search. Higher is more thorough but slower. | 8 (default), increase for final runs |
| num_modes | The number of binding poses to generate. | 9 (default) |
-
Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the following command:
-
vina --config conf.txt --out results.pdbqt --log log.txt
-
Protocol 5: Analysis and Interpretation of Results
Rationale: The docking output provides two key pieces of information: the binding affinity scores for the top poses and the 3D coordinates of those poses. Analyzing these in tandem allows for a holistic evaluation of the ligand's potential.[15]
Step-by-Step Methodology:
-
Examine the Log File (log.txt): This file contains a table of the binding poses (mode) and their corresponding predicted binding affinities in kcal/mol. The pose with the lowest energy value is the top-ranked prediction.[16]
Sample Docking Results Table:
Ligand ID Binding Affinity (kcal/mol) Key Interacting Residues (H-bonds) Key Interacting Residues (Hydrophobic) Pyrrolo[3,2-b]pyridine-A -9.5 Met793, Cys797 Leu777, Val726, Ala743, Leu844 Pyrrolo[3,2-b]pyridine-B -8.7 Met793 Leu777, Val726, Phe856 | Co-crystallized Ref. | -9.2 | Met793, Asp855 | Leu777, Val726, Ala743, Leu844 |
-
Visualize the Binding Poses:
-
Open the output file (results.pdbqt) and the receptor file (receptor.pdbqt) in PyMOL or another molecular viewer.
-
The results.pdbqt file contains multiple models, one for each binding mode generated. You can cycle through them to view each pose.
-
Focus on the top-scoring pose (Mode 1).
-
Analyze the interactions between the ligand and the protein. Look for:
-
Hydrogen Bonds: These are critical for specificity and affinity. The pyrrolo[3,2-b]pyridine core is an excellent H-bond donor/acceptor.
-
Hydrophobic Interactions: Look for interactions with nonpolar residues in the active site.[17]
-
Pi-stacking or Pi-alkyl interactions: These can also contribute significantly to binding affinity.
-
-
Compare the interactions of your novel ligands to those of known inhibitors to see if they engage with the same key residues.
-
Conclusion
This application note has detailed a rigorous and self-validating protocol for the molecular docking of pyrrolo[3,2-b]pyridine ligands, a class of molecules with significant therapeutic potential. By grounding the practical steps in their underlying scientific principles—from meticulous receptor and ligand preparation to the critical protocol validation step—researchers can generate reliable and insightful computational predictions. This workflow empowers drug development professionals to effectively screen virtual libraries, rationalize structure-activity relationships, and prioritize the synthesis of promising new chemical entities, ultimately accelerating the discovery of next-generation therapeutics.
References
- Shokat Lab. (n.d.). Modified AutoDock for accurate docking of protein kinase inhibitors.
- Schrödinger, Inc. (n.d.). How to dock molecules with softwares from Schrödinger Inc.
- ResearchGate. (2015). How can I validate a docking protocol?
- Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina.
- ECHEMI. (n.d.). How can I validate a docking protocol?
- UCSF DOCK. (n.d.). Tutorial: Prepping Molecules.
- ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock.
- PMC - NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- ResearchGate. (2019). Molecular docking proteins preparation.
- UCSF Chimera. (n.d.). Preparing the protein and ligand for docking.
- Schrödinger. (n.d.). Maestro.
- NIH. (n.d.). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States.
- BenchChem. (n.d.). A Researcher's Guide to Validating Molecular Docking with Experimental Binding Assays.
- YouTube. (2024). Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity.
- RSC Publishing. (n.d.). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study.
- Pharmacy Education. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.
- YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking.
- Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
- YouTube. (2019). AutoDock Vina Tutorial.
- SAMSON Documentation Center. (n.d.). Dock ligands and libraries of ligands with AutoDock Vina Extended.
- ResearchGate. (2018). Schrodinger Maestro - ligand docking.
- ResearchGate. (n.d.). Molecular Docking result analysis of the top three compounds.
- MDPI. (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
- PMC - PubMed Central. (n.d.). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies.
- PLOS One. (n.d.). Computational screening of natural inhibitors against Plasmodium falciparum kinases: Toward novel antimalarial therapies.
- NIH. (n.d.). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
- Journal of Applied Pharmaceutical Science. (2017). QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3-b]Pyridine Derivatives as Bruton's Tyrosine Kinase Inhibitors.
- YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc..
- YouTube. (2020). Autodock Vina Tutorial - Molecular Docking.
- Advanced Journal of Chemistry, Section A. (n.d.). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies.
- Scripps Research. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina.
- YouTube. (2025). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro).
- PubMed Central. (2021). A molecular docking study of potential inhibitors and repurposed drugs against SARS-CoV-2 main protease enzyme.
- Longdom Publishing. (n.d.). Effect of Molecular Structure, Substrate and Docking Scores on the Prediction of the Inhibition Constants of P-glycoprotein Inhibitors.
- YouTube. (2024). Learn Maestro: Preparing protein structures.
-
PMC - NIH. (n.d.). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][2][18]diazepine derivatives as potent EGFR/CDK2 inhibitors. Retrieved from
- NIH. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- PubMed. (2017). Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases.
- National Research Centre (Egypt). (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF.
- Semantic Scholar. (n.d.). Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases.
- YouTube. (2025). Molecular Docking Practical: How to Use PyRx and Discovery Studio | Step-by-Step Tutorial.
- ACS Publications. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
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Application Note: A Comprehensive Protocol for Determining IC50 Values of Novel Kinase Inhibitors
Introduction: The Central Role of IC50 in Kinase Drug Discovery
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[1][2][3] The development of small molecule kinase inhibitors is a cornerstone of targeted therapy. A key parameter in the characterization of these inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of the target kinase's activity in vitro.[4][5][6]
This application note provides a detailed, experience-driven protocol for the accurate and reproducible determination of IC50 values for novel kinase inhibitors. We will move beyond a simple list of steps to explain the underlying principles and critical considerations at each stage, ensuring the generation of high-quality, reliable data. This guide is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor discovery and development.
Pillar 1: Understanding the Assay Landscape - Choosing Your Tools Wisely
The selection of an appropriate assay format is the foundation of a successful IC50 determination. Kinase assays can be broadly categorized into two types: activity assays, which measure the catalytic turnover of the substrate, and binding assays, which quantify the interaction between the inhibitor and the kinase.[7]
Biochemical Kinase Assay Platforms
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[8][9][10] | Considered the "gold standard" for its direct measurement and high sensitivity.[7][11] Universally applicable to any kinase and substrate.[11] | Requires handling of radioactive materials and specialized disposal.[8] |
| Fluorescence-Based | Utilizes changes in fluorescence properties upon substrate phosphorylation. Formats include FRET, TR-FRET, and Fluorescence Polarization (FP).[7][10][12][13] | Homogeneous "mix-and-read" formats suitable for high-throughput screening (HTS).[7] | Susceptible to interference from fluorescent compounds (false positives/negatives).[13] May require modified substrates or specific antibodies.[9] |
| Luminescence-Based | Measures light output, typically by quantifying the amount of ATP remaining (Kinase-Glo) or ADP produced (ADP-Glo) after the kinase reaction.[9][11][12] | High sensitivity, broad dynamic range, and amenable to HTS.[11] | Indirect measurement of kinase activity. Susceptible to inhibitors of the coupling enzyme (luciferase).[9] |
| Mobility Shift Assays | Separates and quantifies the phosphorylated product from the unphosphorylated substrate based on changes in charge or size. | Highly dependent on the charge difference between substrate and product.[7] | May require specialized peptide substrates and instrumentation.[7] |
For the purposes of this protocol, we will focus on a luminescence-based assay (specifically, an ADP-Glo™ format) due to its widespread use, high sensitivity, and amenability to standard laboratory equipment.
Pillar 2: The Criticality of Assay Conditions - The "Why" Behind the "How"
An IC50 value is not an absolute constant; it is highly dependent on the experimental conditions.[4] Understanding and controlling these variables is paramount for generating meaningful and comparable data.
The ATP Concentration Dilemma
The most critical variable for ATP-competitive inhibitors is the concentration of ATP in the assay.[14][15] Most kinase inhibitors are designed to compete with ATP for binding to the kinase's active site.[1][16]
-
Biochemical vs. Cellular ATP Levels: Biochemical assays are often performed at an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP.[14][15] This allows for the sensitive detection of inhibitors. However, intracellular ATP concentrations are in the millimolar (mM) range, far exceeding the Km of most kinases.[14][15][17]
-
Impact on IC50: An inhibitor will appear more potent (lower IC50) at low ATP concentrations and less potent (higher IC50) at high ATP concentrations.[18] This discrepancy can lead to a significant "shift" between biochemical potency and cellular efficacy.[19]
Expert Recommendation: It is best practice to determine IC50 values at two ATP concentrations:
-
At the Km for ATP: This provides a sensitive measure of the inhibitor's intrinsic affinity for the kinase.
-
At a physiological concentration (e.g., 1 mM): This offers a more biologically relevant assessment of the inhibitor's potential performance in a cellular environment.[11][17][20]
The relationship between IC50, inhibitor affinity (Ki), and ATP concentration for an ATP-competitive inhibitor is described by the Cheng-Prusoff equation :[15][18]
IC50 = Ki * (1 + [ATP] / Km)
This equation highlights that as the ATP concentration increases, the IC50 value will also increase.[18] By measuring the IC50 at various ATP concentrations, one can also confirm an ATP-competitive mechanism of action.[18]
Pillar 3: A Self-Validating Experimental Protocol
This protocol is designed to be a self-validating system, with built-in controls to ensure data integrity.
Materials and Reagents
-
Recombinant Kinase: High-purity, active enzyme.
-
Kinase Substrate: A specific peptide or protein substrate for the target kinase.
-
ATP: High-purity solution.
-
Test Inhibitor (Compound): Dissolved in 100% DMSO.
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a detergent like Tween-20. The optimal buffer composition should be confirmed for the specific kinase.
-
ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 384-well assay plates.
-
Multichannel pipettes or automated liquid handler.
-
Plate reader capable of measuring luminescence.
Step-by-Step Methodology
Step 1: Compound Preparation and Serial Dilution
-
Prepare a stock solution of the test inhibitor in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the inhibitor. A 10-point, 3-fold dilution series is recommended to cover a wide concentration range and accurately define the top and bottom plateaus of the dose-response curve.
-
Prepare the dilutions in a separate plate (a "compound plate") before transferring to the assay plate to minimize DMSO concentration variability in the final assay.
Step 2: Assay Plate Setup
-
Design the plate layout to include all necessary controls:
-
"No Enzyme" Control (100% Inhibition): Contains all reaction components except the kinase. This defines the background signal.
-
"No Inhibitor" Control (0% Inhibition): Contains all reaction components, including the kinase and DMSO vehicle. This defines the maximum kinase activity.
-
Test Inhibitor Wells: Kinase, substrate, ATP, and varying concentrations of the test inhibitor.
-
Control Inhibitor Wells: Kinase, substrate, ATP, and varying concentrations of the known control inhibitor.
-
-
All conditions should be run in at least duplicate, preferably triplicate.
Step 3: Kinase Reaction
-
Add kinase assay buffer to all wells.
-
Transfer the serially diluted test and control inhibitors from the compound plate to the assay plate. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.[13]
-
Add the kinase and substrate mixture to all wells except the "No Enzyme" controls.
-
Allow the plate to incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, where substrate consumption is less than 20%, to ensure initial velocity conditions.
Step 4: Signal Detection (ADP-Glo™ Assay)
-
Add the ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
Visualization of the Experimental Workflow
Caption: Workflow for determining kinase inhibitor IC50 values.
Data Analysis and Interpretation
Accurate data analysis is as crucial as the wet lab execution. Software such as GraphPad Prism is highly recommended for this purpose.[4][21][22]
Step 1: Data Normalization
-
Subtract the average "No Enzyme" control signal (background) from all other data points.
-
Normalize the data to percent inhibition. The "No Inhibitor" control represents 0% inhibition, and the "No Enzyme" control represents 100% inhibition. % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%Inh) / (Signal_0%Inh - Signal_100%Inh))
Step 2: Dose-Response Curve Fitting
-
Plot the normalized data (% Inhibition) against the logarithm of the inhibitor concentration.[4][23]
-
Fit the data using a non-linear regression model. The four-parameter logistic equation is the standard for sigmoidal dose-response curves.[22][23][24] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) Where:
-
Y: % Inhibition
-
X: Logarithm of inhibitor concentration
-
Top/Bottom: Plateaus of the curve
-
LogIC50: The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom plateaus. The IC50 is the antilog of this value.
-
HillSlope: Describes the steepness of the curve.
-
Step 3: Interpretation of Results
The IC50 is the concentration of the inhibitor at which the curve crosses the 50% inhibition mark.[4] A lower IC50 value indicates a more potent inhibitor. Always report the IC50 value with a measure of error, such as the 95% confidence interval.
Principle of Kinase Inhibition and IC50 Determination
Caption: Competitive inhibition and dose-response curve principle.
Troubleshooting and Common Pitfalls
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Z'-factor (<0.5) | Low signal-to-background ratio; high variability in controls. | Optimize enzyme/substrate concentrations; ensure proper mixing and incubation times. |
| Inconsistent IC50 values | Compound precipitation; reagent degradation; variability in ATP concentration.[25] | Check compound solubility in assay buffer; use fresh reagents; prepare a single, large batch of ATP solution for the entire experiment. |
| Shallow or steep HillSlope | Non-ideal inhibitor behavior (e.g., aggregation, non-specific binding). | Include a detergent (e.g., 0.01% Tween-20) in the assay buffer; perform counter-screens to rule out non-specific effects. |
| False Positives/Negatives | Compound interferes with the detection system (e.g., inhibits luciferase).[9][13] | Run a counter-screen against the detection enzyme (luciferase) in the absence of the kinase. |
Conclusion
The determination of an IC50 value is a foundational experiment in the characterization of novel kinase inhibitors. By carefully selecting the assay format, meticulously controlling experimental variables—especially ATP concentration—and employing robust data analysis techniques, researchers can generate accurate and reproducible potency data. This rigorous approach, grounded in an understanding of the underlying enzyme kinetics, is essential for making informed decisions in the complex process of drug discovery and development.
References
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]
-
Copeland, R. A. (2005). Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. Biochemistry, 44(25), 8873-8883. [Link]
-
ATP concentration. (n.d.). Kinase Logistics Europe. [Link]
-
Kinase Assay to Determine the IC50 Values. (2018). Bio-protocol. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 1-19. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Schematic of fluorescent assay formats used to characterize kinase inhibitors within the RAF-MEK-ERK pathway. (n.d.). ResearchGate. [Link]
-
IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. (2024). YouTube. [Link]
-
How to calculate IC50. (n.d.). Science Gateway. [Link]
-
Spotlight: Activity-Based Kinase Assay Formats. (2024). Reaction Biology. [Link]
-
Norman, R. A., et al. (2014). ATP-Mediated Kinome Selectivity: The Missing Link in Understanding the Contribution of Individual JAK Kinase Isoforms to Cellular Signaling. ACS Chemical Biology, 9(7), 1536-1545. [Link]
-
Brem-Exner, A., et al. (2014). Enzyme kinetics and distinct modulation of the protein kinase N family of kinases by lipid activators and small molecule inhibitors. Biochemical Journal, 459(1), 153-165. [Link]
-
Brem-Exner, A., et al. (2014). Enzyme Kinetics and Distinct Modulation of the Protein Kinase N Family of Kinases by Lipid Activators and Small Molecule Inhibitors. Semantic Scholar. [Link]
-
Rosini, C., et al. (2014). Non-ATP competitive protein kinase inhibitors. Current Medicinal Chemistry, 21(24), 2821-2841. [Link]
-
How to determine an IC50. (n.d.). GraphPad. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2012). The AAPS Journal, 14(4), 865-875. [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. (2017). Cancer Research. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 793. [Link]
-
Non-ATP Competitive Protein Kinase Inhibitors. (2025). ResearchGate. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2017). Scientific Reports, 7, 13913. [Link]
-
Understanding IC50: A Comprehensive Guide to Calculation. (2025). Oreate AI Blog. [Link]
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (2023). Journal of Chemical Information and Modeling, 63(12), 3617-3628. [Link]
-
Steady-state enzyme kinetics. (2021). The Biochemist. [Link]
-
IC50 Determination. (n.d.). edX. [Link]
-
IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). ResearchGate. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
-
ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (2025). Future Medicinal Chemistry, 17(12), 1085-1105. [Link]
-
Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019). ACS Infectious Diseases, 5(5), 655-670. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. clyte.tech [clyte.tech]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
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- 15. kinaselogistics.com [kinaselogistics.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
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- 22. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 23. Star Republic: Guide for Biologists [sciencegateway.org]
- 24. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde in Contemporary Organic Synthesis
Introduction: A Versatile Scaffold in Medicinal Chemistry
The pyrrolo[3,2-b]pyridine core, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activity. Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a focal point in the design of targeted therapeutics, particularly protein kinase inhibitors. Within this class of compounds, 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (CAS 17288-50-5) has emerged as a key intermediate, offering a reactive handle for the construction of complex molecular architectures. The methoxy substituent at the 5-position modulates the electron density of the heterocyclic system, influencing its reactivity and the biological activity of its derivatives. This document provides a detailed exploration of the synthesis and application of this valuable building block for researchers in organic synthesis and drug discovery.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is essential for its effective use in synthesis and for the characterization of its reaction products.
| Property | Value |
| CAS Number | 17288-50-5[1][2][3][4][5] |
| Molecular Formula | C₉H₈N₂O₂[1][2][5] |
| Molecular Weight | 176.17 g/mol [2][5] |
| Appearance | Off-white to yellow solid |
| Density | 1.347 g/cm³[1] |
| Boiling Point | 363.3 °C[1] |
-
¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9.8-10.2 ppm). The aromatic protons on the pyrrolopyridine core will exhibit characteristic coupling patterns. The methoxy group will present as a singlet around δ 3.9-4.1 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde will be observed in the highly deshielded region of the spectrum (δ 180-190 ppm). The carbons of the heterocyclic rings and the methoxy group will appear at their characteristic chemical shifts.
Synthesis Protocol: Vilsmeier-Haack Formylation
The most direct and widely employed method for the synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The electron-donating nature of the pyrrole nitrogen and the methoxy group directs the formylation to the C2 position of the 5-Methoxy-1H-pyrrolo[3,2-b]pyridine core.
Reaction Causality and Mechanistic Insight
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion, also known as the Vilsmeier reagent, from the reaction of DMF and POCl₃. The electron-rich pyrrolopyridine ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is subsequently hydrolyzed during the workup to yield the desired aldehyde. The choice of reaction conditions, particularly temperature control, is critical to prevent side reactions and ensure a good yield.
Sources
- 1. chembk.com [chembk.com]
- 2. 5-methoxy-1h-pyrrolo[3,2-b]pyridine-2-carboxaldehyde,(CAS# 17288-50-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. arctomsci.com [arctomsci.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Methoxy-1h-pyrrolo[3,2-b]pyridine-2-carbaldehyde - CAS:17288-50-5 - Sunway Pharm Ltd [3wpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Introduction
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a pivotal intermediate in the synthesis of various pharmacologically active molecules, particularly kinase inhibitors used in targeted cancer therapies. The most common and direct route to this compound is the Vilsmeier-Haack formylation of the 5-Methoxy-1H-pyrrolo[3,2-b]pyridine (5-methoxy-7-azaindole) core. While theoretically straightforward, this reaction is frequently plagued by issues leading to suboptimal yields, impacting research timelines and resource allocation.
This technical guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals. It is designed as a dynamic question-and-answer resource to diagnose and resolve common experimental challenges, thereby improving the consistency and yield of this critical synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis to provide essential context for the troubleshooting guide.
Q1: What is the standard reaction for synthesizing 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde?
The most widely employed method is the Vilsmeier-Haack reaction .[1][2] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound, in this case, 5-Methoxy-1H-pyrrolo[3,2-b]pyridine, using a Vilsmeier reagent. The reagent is typically generated in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃).[3][4]
Q2: Why does formylation preferentially occur at the C2 position of the 7-azaindole ring system?
The regioselectivity is dictated by the electronic properties of the bicyclic system. The pyrrole ring is significantly more electron-rich and thus more nucleophilic than the pyridine ring. Within the pyrrole ring, the C2 position is the most activated site for electrophilic aromatic substitution due to resonance stabilization of the sigma complex intermediate by the adjacent pyrrole nitrogen. The methoxy group at the C5 position further enhances the electron density of the ring system, facilitating the reaction.
Q3: What are the critical safety and handling precautions for the Vilsmeier-Haack reagents?
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water, releasing hydrochloric acid (HCl) gas. It must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Use dry glassware and syringes for transfer.
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. It is also hygroscopic and should be used in its anhydrous form for this reaction. The presence of water can rapidly quench the Vilsmeier reagent.[5] The quality of DMF is crucial, as decomposed DMF can contain dimethylamine, which can lead to side reactions.[5]
Section 2: Troubleshooting Guide: Improving Reaction Yield
This guide is structured to address specific experimental issues in a problem-solution format.
Issue 1: Very Low or No Conversion of Starting Material
Q: My reaction is complete, but TLC/LC-MS analysis shows predominantly unreacted 5-Methoxy-1H-pyrrolo[3,2-b]pyridine. What went wrong?
A: This is a classic symptom of an inactive or insufficient Vilsmeier reagent. The formation and reactivity of this electrophile are the most critical steps of the entire synthesis.
Possible Cause & Detailed Solution
-
Cause A: Moisture Contamination. The Vilsmeier reagent is extremely sensitive to moisture. Trace amounts of water in the solvent, on the glassware, or from the atmosphere can hydrolyze the POCl₃ and quench the active chloroiminium ion.
-
Solution:
-
Glassware: Ensure all glassware is rigorously flame-dried or oven-dried ( >120 °C) for several hours and cooled under an inert atmosphere (Nitrogen or Argon) before use.[6]
-
Solvent: Use a fresh bottle of high-purity, anhydrous DMF. If the bottle has been opened previously, consider using DMF that has been dried over molecular sieves.
-
Atmosphere: Maintain a positive pressure of an inert gas throughout the reagent addition and reaction period.
-
-
-
Cause B: Improper Vilsmeier Reagent Formation. The order and temperature of addition are critical for generating the active electrophile.
-
Solution: The Vilsmeier reagent should be pre-formed before the addition of the substrate.[7]
-
In a flame-dried flask under inert gas, add anhydrous DMF.
-
Cool the DMF to 0 °C using an ice-water bath.
-
Add POCl₃ dropwise with vigorous stirring. A thick, white precipitate of the Vilsmeier reagent should form. Adding POCl₃ too quickly or at a higher temperature can lead to decomposition.
-
Stir the mixture at 0 °C for at least 30-60 minutes to ensure complete formation before adding the substrate.[5]
-
-
-
Cause C: Insufficient Electrophilicity. The Vilsmeier reagent is a relatively weak electrophile.[8][9] If the reaction temperature is too low, the activation energy barrier for the electrophilic attack may not be overcome.
-
Solution: After adding the substrate solution at 0 °C, allow the reaction to slowly warm to room temperature. If monitoring shows sluggish conversion, gentle heating may be required.
-
| Parameter | Recommended Range | Notes |
| Reaction Temperature | 0 °C to 60 °C | Start at 0 °C, warm to RT. Heat gently only if necessary, as higher temperatures can promote side reactions.[4] |
| Reaction Time | 2 - 12 hours | Monitor progress by TLC or LC-MS to determine the optimal time and avoid product degradation. |
| Reagent Stoichiometry | 1.2 - 2.0 eq. POCl₃ | A slight excess of POCl₃ relative to DMF and the substrate ensures full conversion of DMF to the Vilsmeier reagent. |
Issue 2: Formation of Multiple Products and/or Tar
Q: My reaction yields a complex mixture of products with significant baseline material (tar) on the TLC plate. How can I improve the selectivity?
A: This indicates that the reaction conditions are too harsh, leading to side reactions, over-reaction, or decomposition of the sensitive azaindole ring system.
Possible Cause & Detailed Solution
-
Cause A: Excessive Reaction Temperature. While heating can drive sluggish reactions, the 7-azaindole core can be unstable at high temperatures in the presence of strong acids, leading to polymerization or decomposition.
-
Solution: Maintain the lowest effective temperature. If the reaction proceeds at room temperature, even slowly, avoid heating. If heating is necessary, do not exceed 50-60 °C and carefully monitor for the appearance of new, undesired spots by TLC.[10]
-
-
Cause B: Incorrect Workup Procedure. The reaction is quenched by hydrolysis, which deactivates the formylating agent and converts the intermediate iminium salt to the final aldehyde. Improper quenching can lead to product degradation.
-
Solution:
-
Quenching: Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice. This rapidly dissipates heat and dilutes the acidic mixture.
-
Hydrolysis & Neutralization: The hydrolysis of the iminium intermediate is crucial.[2] After quenching, the solution will be strongly acidic. Slowly add a base (e.g., saturated sodium bicarbonate solution, sodium acetate, or dilute NaOH) until the pH is neutral or slightly basic (pH 7-8). Vigorous stirring during neutralization is essential. The product often precipitates during this step.
-
-
Logical Workflow for Troubleshooting Low Yield
The following diagram outlines a systematic approach to diagnosing and solving yield issues.
Section 3: Optimized Experimental Protocol
This protocol incorporates best practices derived from the troubleshooting analysis.
Reagents & Materials:
-
5-Methoxy-1H-pyrrolo[3,2-b]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Flame-dried, three-neck round-bottom flask with stir bar
-
Inert gas supply (N₂ or Ar)
-
Syringes and needles
-
Ice-water bath
Procedure:
-
Setup: Assemble the flame-dried flask under a positive pressure of inert gas.
-
Vilsmeier Reagent Formation:
-
To the flask, add anhydrous DMF (3.0 eq).
-
Cool the flask to 0 °C in an ice-water bath.
-
With vigorous stirring, add POCl₃ (1.5 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly.
-
Stir the resulting white slurry at 0 °C for 45 minutes.
-
-
Substrate Addition:
-
Dissolve 5-Methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent). If the reaction is slow, it can be gently heated to 40-50 °C.
-
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C.
-
Slowly pour the mixture into a beaker containing a vigorously stirred slurry of crushed ice (approx. 10x the reaction volume).
-
Carefully neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. The product may precipitate as a pale-yellow solid.
-
Stir the mixture for an additional 30 minutes to ensure complete hydrolysis of the iminium intermediate.
-
-
Purification:
-
Extract the aqueous mixture with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde.
-
Section 4: Mechanistic Visualization
Understanding the reaction mechanism is key to rational troubleshooting. The process involves two main stages: formation of the electrophile (Vilsmeier reagent) and the subsequent electrophilic aromatic substitution.
References
-
ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]
- Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS.
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]
- The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
-
Chemical Papers. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Available at: [Link]
- ACS Publications. (n.d.).
- EPO. (2010).
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]
- Mohammed, T., et al. (2019).
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
Sources
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- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pyrrolopyridine Aldehyde Compounds
Welcome to the technical support center for the purification of pyrrolopyridine aldehyde compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic scaffolds. The unique chemical nature of pyrrolopyridine aldehydes—combining a polar, basic nitrogen-containing ring system with a reactive and potentially sensitive aldehyde group—presents a distinct set of purification hurdles.
This resource provides field-proven insights and evidence-based protocols to help you navigate these challenges effectively. We will delve into the causality behind common purification issues and offer robust, validated solutions to enhance the purity, yield, and stability of your compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with pyrrolopyridine aldehydes.
Q1: My pyrrolopyridine aldehyde is a dark, oily substance, but the literature reports it as a solid. Is it still usable?
A1: Pyrrole and pyridine derivatives are often susceptible to darkening upon exposure to air and light.[1] This color change typically indicates oxidation and/or polymerization, which introduces impurities.[1] While a minor color change might not significantly impact subsequent reactions, a dark, oily, or tar-like appearance suggests substantial degradation. It is strongly recommended to purify the material before use to ensure reaction reproducibility and prevent the introduction of unknown side products.[1]
Q2: I'm observing a significant loss of my compound during silica gel column chromatography. What is happening?
A2: This is a frequent issue. Pyrrolopyridine aldehydes can be sensitive to the acidic nature of standard silica gel.[2][3] The pyridine nitrogen can interact strongly with the acidic silanol groups, leading to irreversible adsorption, streaking, or even on-column degradation.[2][3] The aldehyde group itself can also be sensitive, potentially forming acetals if alcohols are used as polar modifiers in the eluent.[3]
Q3: My NMR spectrum shows persistent, unidentifiable peaks even after chromatography. What could they be?
A3: These could be several things. Co-eluting impurities with similar polarity are common, especially structural isomers that may have formed during synthesis. Unreacted starting materials or reagents can also persist. Another possibility is on-column degradation, where the purification process itself generates new impurities. Finally, don't discount residual solvents from the purification, which can sometimes be mistaken for product-related impurities.
Q4: Can I use recrystallization for these compounds? I'm having trouble finding a suitable solvent.
A4: Recrystallization is a powerful technique for purification, but finding the right solvent or solvent system for the often-polar pyrrolopyridine aldehydes can be challenging. The ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold, while impurities remain soluble at all temperatures.[4] A solvent pair, consisting of a "good" solvent and a "poor" (or "anti-") solvent, is often effective.[5] Common pairs for polar organics include ethanol/water, acetone/water, or for less polar systems, hexane/ethyl acetate.[6][7]
In-Depth Troubleshooting Guides
This section provides a systematic approach to resolving specific purification challenges.
Challenge 1: Issues with Column Chromatography
Problem: Low Yield, Streaking, or Complete Retention on the Column.
-
Potential Cause 1: Interaction with Acidic Silica Gel
-
Causality: The lone pair of electrons on the pyridine nitrogen atom makes the molecule basic. This basic site interacts strongly with the acidic silanol (Si-OH) groups on the surface of silica gel, leading to strong adsorption and poor elution. This can result in significant tailing (streaking) of the peak, and in severe cases, the compound may not elute at all.[2]
-
Solutions:
-
Deactivate the Silica: Add a basic modifier to the mobile phase. A small amount of triethylamine (Et₃N) or ammonia (e.g., 0.5-2% in the eluent) will neutralize the acidic sites on the silica, preventing strong interactions with your basic compound and improving peak shape.[2][3]
-
Switch to an Alternative Stationary Phase:
-
Alumina (Al₂O₃): Alumina is a good alternative to silica gel. It is available in acidic, neutral, and basic forms. For basic compounds like pyrrolopyridines, basic or neutral alumina is often the best choice.[8][9] Alumina generally exhibits lower acidity and can prevent the degradation of acid-sensitive compounds.[8][10]
-
Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography can be effective. The stationary phase is non-polar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[2]
-
-
-
-
Potential Cause 2: Compound Decomposition
-
Causality: The combination of the acidic silica surface and potentially long exposure times can catalyze the degradation of sensitive pyrrolopyridine aldehydes.[11] Some derivatives are known to be unstable in acidic or alkaline conditions.[12][13]
-
Solutions:
-
Use a Less Acidic Stationary Phase: As mentioned, switching to neutral alumina can mitigate acid-catalyzed degradation.[8]
-
Minimize Contact Time: Use flash chromatography with applied pressure to speed up the separation, reducing the time your compound spends on the column.[14]
-
Protect the Aldehyde Group: If the aldehyde is particularly labile, consider protecting it as an acetal before chromatography. Acetal groups are stable under basic and neutral conditions typical for purifying the heterocyclic core.[15][16]
-
-
Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for column chromatography issues.
Challenge 2: Difficulties with Recrystallization
Problem: Compound Oils Out, Fails to Crystallize, or Shows Low Recovery.
-
Potential Cause 1: Inappropriate Solvent Choice
-
Causality: If the compound is too soluble in the chosen solvent even at room temperature, it will not crystallize out upon cooling. Conversely, if it is too insoluble even when hot, you will not be able to dissolve it in a reasonable volume of solvent. "Oiling out" occurs when the saturated solution cools to a temperature above the melting point of the solid, causing it to separate as a liquid instead of a crystalline solid.
-
Solutions:
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. Good single solvents to test for polar compounds include ethanol, isopropanol, and ethyl acetate.
-
Use a Solvent Pair: This is often the most effective strategy. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Allow this mixture to cool slowly.[5]
-
-
| Solvent Pair Example | Compound Polarity | "Good" Solvent (Dissolves) | "Poor" Solvent (Precipitates) |
| High Polarity | Ethanol | Water | |
| Medium Polarity | Acetone | Hexane | |
| Medium Polarity | Ethyl Acetate | Hexane | |
| Medium-Low Polarity | Dichloromethane | Hexane |
-
Potential Cause 2: Presence of Impurities
-
Causality: Certain impurities can inhibit crystal lattice formation, acting as "crystal poisons." If the crude material is very impure, it can be difficult to induce crystallization.
-
Solutions:
-
Pre-Purification: Perform a quick "plug" filtration through a small pad of silica gel or alumina to remove the most polar or non-polar impurities before attempting recrystallization.
-
Charcoal Treatment: If colored, highly conjugated impurities are present, adding a small amount of activated charcoal to the hot solution can adsorb them. Filter the hot solution to remove the charcoal before cooling.[2]
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.[2]
-
-
Challenge 3: Compound Instability (Storage & Handling)
Problem: Purified compound degrades over time or during subsequent reaction steps.
-
Potential Cause 1: Oxidation and/or Polymerization
-
Causality: Pyrrole and pyridine rings, especially when activated by other functional groups, can be sensitive to atmospheric oxygen. Aldehydes themselves are prone to oxidation to the corresponding carboxylic acid. Exposure to light can also promote degradation.[1]
-
Solutions:
-
Inert Atmosphere: Store the purified solid under an inert atmosphere of nitrogen or argon.
-
Low Temperature: Keep the compound refrigerated (2-8 °C) for short-term storage or frozen (-20 °C) for long-term storage.
-
Protect from Light: Use amber vials or wrap the container in aluminum foil to protect it from light.[1]
-
-
-
Potential Cause 2: Hydrolysis or pH-Mediated Degradation
-
Causality: The pyrrolopyridine ring system can be susceptible to degradation under strongly acidic or basic conditions.[12][13] For example, some pyrrolo[3,4-c]pyridine-1,3-dione derivatives are extremely unstable in alkaline medium.[12]
-
Solutions:
-
Control pH: During workup procedures (e.g., extractions), use buffered solutions or mild bases/acids like saturated sodium bicarbonate and dilute citric acid. Avoid strong NaOH or HCl unless absolutely necessary.
-
Prepare Solutions Fresh: Prepare solutions of the aldehyde immediately before use in a reaction. Studies on pyrrole-2-carboxaldehyde have shown significant degradation in solution over several hours.[1]
-
-
Key Experimental Protocols
Protocol 1: Purification by Flash Chromatography on Deactivated Silica Gel
This protocol is designed for acid-sensitive pyrrolopyridine aldehydes where streaking is an issue on standard silica gel.
-
Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). Add 1% triethylamine (Et₃N) to the mixture. For example, for 1 L of 70:30 Hexane:EtOAc, add 10 mL of Et₃N.
-
Pack the Column: Prepare a slurry of silica gel in the prepared eluent and pack the column.[17]
-
Pre-Elute the Column: Pass at least two column volumes of the Et₃N-containing eluent through the packed silica gel. This ensures the entire stationary phase is deactivated.
-
Load the Sample: Dissolve the crude pyrrolopyridine aldehyde in a minimal amount of dichloromethane or the eluent. For less soluble compounds, a "dry loading" technique is preferred: dissolve the compound, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the column.[2]
-
Elute the Column: Run the column using the prepared eluent, applying gentle air pressure. Collect fractions and monitor by TLC.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile but may require co-evaporation with a solvent like toluene to remove completely.
Protocol 2: Acetal Protection of the Aldehyde Group
This protocol is useful when the aldehyde functionality interferes with purification or other synthetic steps. The most common protecting group is a cyclic acetal formed with ethylene glycol.[15]
-
Setup: To a solution of the pyrrolopyridine aldehyde (1 equivalent) in toluene, add ethylene glycol (1.5-2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 equivalents).
-
Reaction: Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (to neutralize the acid) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting acetal-protected compound is now much more stable to basic conditions and can be purified by standard silica gel chromatography without the risk of aldehyde-related side reactions.
Protocol 3: Deprotection of the Acetal Group
This protocol regenerates the aldehyde from its acetal-protected form.
-
Setup: Dissolve the purified acetal-protected compound in a mixture of acetone and water (e.g., 4:1 ratio).
-
Reaction: Add a catalytic amount of p-TsOH or a strong acid like 1M HCl. Stir the reaction at room temperature and monitor by TLC.
-
Workup: Once the deprotection is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the purified pyrrolopyridine aldehyde.
Protection/Deprotection Workflow
Caption: Workflow for acetal protection and deprotection.
References
-
Ali, M. A., et al. (2012). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. PMC. [Link]
-
Quora. (2017). What is the best solvent for recrystallization?. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Royal Society of Chemistry. (2021). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. [Link]
-
ResearchGate. (2009). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
ACS Publications. (2001). Highly Efficient Deprotection of Acetals and Ketals under Neutral and Anhydrous Conditions Using (Trimethylsilyl)bis(fluorosulfuryl)imide. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of aldehydes by deprotection or hydrolysis. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Royal Society of Chemistry. (2018). Preparation of acetals from aldehydes and alcohols under basic conditions. Organic & Biomolecular Chemistry. [Link]
-
Agilent. Application Compendium Solutions for Preparative HPLC. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]
-
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]
-
Phenomenex. TROUBLESHOOTING GUIDE. [Link]
-
ResearchGate. (2018). Preparation of acetals from aldehydes and alcohols under basic conditions. [Link]
-
Scribd. Acetal As A Protective Group in Organic Synthesis. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ACS Publications. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
-
Unknown Source. Crystallization Solvents.pdf. [Link]
-
CMU.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
National Institutes of Health. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. [Link]
-
Organic Chemistry Portal. Azaindole synthesis. [Link]
-
PRISM. (2015). Synthesis of 6- and 7-Azaindoles via a Conjugate Addition and Copper-Catalyzed Cyclization Approach. [Link]
-
National Institutes of Health. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
-
National Institutes of Health. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]
-
Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. [Link]
-
Jalon Zeolite. Activated Alumina vs. Silica Gel: All you need to know. [Link]
-
ResearchGate. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]
-
National Institutes of Health. (2008). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. [Link]
-
PubMed. (1989). A comparison of silica and alumina columns for high-performance liquid chromatographic separations of basic drugs and plasma constituents following on-line solid-phase extraction with column switching. [Link]
- Google Patents. CA3057586A1 - Pyrrolopyridine compound, method for preparing the same, and use thereof.
-
Wiley-VCH. Supporting Information. [Link]
-
Reddit. (2022). column chromatography - silica gel and alumina differences. [Link]
-
ResearchGate. (2017). In column chromatography alumina can be used in place of silica as a stationary phase if the compound are sticking to silica ?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. youtube.com [youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. jalonzeolite.com [jalonzeolite.com]
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- 10. A comparison of silica and alumina columns for high-performance liquid chromatographic separations of basic drugs and plasma constituents following on-line solid-phase extraction with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification [chem.rochester.edu]
- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A reversible pH-dependent intramolecular pyridine-aldehyde cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
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Stability and storage conditions for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Technical Support Center: 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Prepared by: Senior Application Scientist
This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (CAS No. 17288-50-5). Our goal is to ensure the long-term integrity of your material and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde?
A1: For maximal shelf-life and to prevent degradation, the compound should be stored under a controlled atmosphere at low temperatures. The aldehyde functional group and the electron-rich pyrrolo-pyridine core are sensitive to environmental factors. The recommended long-term storage is at -20°C , in a tightly sealed container, with the headspace purged with an inert gas such as argon or nitrogen.[1][2]
-
Causality: The aldehyde group is susceptible to oxidation, which can convert it to the corresponding carboxylic acid. This process is accelerated by oxygen in the air. Storing under an inert atmosphere minimizes this oxidative pathway.[3] The pyrrolo-pyridine ring system, similar to other related heterocycles, can be sensitive to light, which can induce photodegradation.[4] Low temperatures slow down the rate of all potential degradation reactions.
Q2: For routine laboratory use, is storage at room temperature acceptable?
A2: While some suppliers suggest storage at room temperature for short periods, this is not ideal for maintaining long-term purity.[5] If the compound is used frequently, we recommend preparing smaller aliquots from the main stock. Store the main stock under the optimal long-term conditions (-20°C, inert gas) and keep a smaller "working" aliquot in a desiccator at 2-8°C. This practice minimizes repeated freeze-thaw cycles and exposure of the bulk material to atmospheric moisture and oxygen.
Q3: How sensitive is this compound to air and moisture?
A3: The compound exhibits moderate sensitivity to both air and moisture.
-
Air (Oxygen): As mentioned, the primary risk is the oxidation of the aldehyde to a carboxylic acid. This is a common degradation pathway for aldehydes.[3]
-
Moisture: While the compound itself is not violently reactive with water, absorbed moisture can facilitate hydrolytic degradation pathways, especially if acidic or basic impurities are present. Studies on similar pyrrolo-pyridine structures have shown they can be unstable in aqueous acidic or alkaline conditions.[4] Therefore, it is crucial to handle the compound in a dry environment and store it in a desiccator or with a desiccant.[1]
Q4: What is the expected appearance of the compound and what should I look for as a sign of degradation?
A4: High-purity 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is typically a solid, ranging in color from off-white to light yellow or tan. A significant and progressive color change, such as turning dark yellow, brown, or orange, is a primary visual indicator of potential degradation or the presence of impurities.[6] If you observe such a change, a purity check is strongly recommended before use.
Troubleshooting Guide
Issue 1: My experimental results are inconsistent or yields are lower than expected.
This is a common consequence of using a degraded starting material. The presence of impurities, such as the oxidized carboxylic acid, can interfere with your reaction by altering stoichiometry, poisoning catalysts, or participating in side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for assessing compound integrity.
Issue 2: The compound has visibly changed color since it was received.
As noted in the FAQ, this strongly suggests degradation. The formation of conjugated impurities or polymeric materials can lead to darker colors. Do not assume the material is still suitable for use. A purity check is mandatory.
Data Summary & Protocols
Table 1: Storage Condition Guidelines
| Condition Category | Temperature | Atmosphere | Light/Moisture Protection | Recommended For |
| Optimal | -20°C | Inert Gas (Argon/Nitrogen) | Amber vial, store in a dark, dry place | Long-term storage (> 1 month) |
| Acceptable | 2-8°C | Tightly Sealed | Amber vial, use of a desiccator | Short-term "working" aliquots |
| Conditions to Avoid | Room Temperature (long-term) | Open to Air | Clear vial, exposure to direct light/humidity | N/A |
Experimental Protocol: Thin-Layer Chromatography (TLC) Purity Check
This protocol provides a rapid, qualitative assessment of purity. The presence of more than one spot indicates impurities.
Materials:
-
Silica gel TLC plate (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Mobile Phase: A non-polar/polar solvent mixture. A good starting point is 30-50% Ethyl Acetate in Hexanes. This may require optimization.
-
Sample solution: Dissolve a small amount (~1 mg) of your compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to make a ~1 mg/mL solution.
-
Visualization: UV lamp (254 nm).
Procedure:
-
Prepare the Chamber: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Spot the Plate: Using a capillary tube, carefully spot a small amount of your sample solution onto the TLC plate's baseline. Make the spot as small as possible.
-
Develop the Plate: Place the TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry completely. Visualize the spots under a UV lamp (254 nm).
-
Analyze: A pure compound should ideally show a single, well-defined spot. The presence of additional spots, especially near the baseline (polar impurities like the carboxylic acid) or at different Rf values, indicates degradation or contamination.
References
- AK Scientific, Inc. Safety Data Sheet.
- Material Safety Data Sheet for Pyridine. [URL: https://www.fscimage.fishersci.com/msds/19730.htm]
- ChemScene Safety Data Sheet for a related pyrrolo-pyridine derivative. [URL: https://www.chemscene.com/attach/msds/CS-0367151_CS-0367151_MSDS.pdf]
- Safety Data Sheet for Propionaldehyde, illustrating general aldehyde handling.
- TCI Chemicals Safety Data Sheet for a related carboxaldehyde, noting storage under inert gas. [URL: https://www.tcichemicals.com/KR/en/p/M2902]
- Angene Chemical Safety Data Sheet for a related pyrrolo-pyridine derivative.
- CymitQuimica Product Page for 5-METHOXY-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBALDEHYDE. [URL: https://www.cymitquimica.com/base/files/CYM/CAT/templates/web/viewer.php?file=https://www.cymitquimica.com/pdf/en/10-F839244.pdf]
- Grochowski, J., Serda, P., & Dereń-Wesołek, A. (2009). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 66(4), 419-428. [URL: http://www.ptfarm.pl/pub/File/Acta_Poloniae/2009/4/419.pdf]
- BLD Pharmatech Safety Data Sheet for a related pyrrolo-pyridine-carbaldehyde. [URL: https://www.bldpharm.com/products/1015610-39-5.html]
- Abosyn Product Page for 5-methoxy-1H-pyrrolo[3,2-b]pyridine. [URL: https://www.abosyn.com/product/61-2966.html]
- Sunway Pharm Ltd Product Page for 5-Methoxy-1h-pyrrolo[3,2-b]pyridine-2-carbaldehyde. [URL: https://www.3wpharm.com/product/info/CB67926.html]
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6790117/]
- Biosynth Product Page for 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. [URL: https://www.biosynth.com/p/KAC38131/1260381-31-4-5-methoxy-1h-pyrrolo23-bpyridine-2-carboxylic-acid]
- ChemScene Product Page for 5-Methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid. [URL: https://www.chemscene.com/products/5-Methoxy-1h-pyrrolo-2-3-b-pyridine-2-carboxylic-acid-CS-0246283.html]
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222765/]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8192323/]
- Sobańska, K., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [URL: https://pubmed.ncbi.nlm.nih.gov/26485549/]
- Matrix Scientific Product Page for (E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime. [URL: https://www.matrixscientific.com/e-5-methyl-1h-pyrrolo-2-3-b-pyridine-3-carbaldehyde-oxime-1198098-52-0.html]
- Unzue, A., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors. RSC Medicinal Chemistry. [URL: https://www.researchgate.
- Echemi Product Page for 5-methoxy-1h-pyrrolo(2,3-c)pyridine-3-carboxaldehyde. [URL: https://www.echemi.com/products/pd20180709141029053.html]
- BLDpharm Product Page for 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. [URL: https://www.bldpharm.com/products/4649-09-6.html]
Sources
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Methoxy-1h-pyrrolo[3,2-b]pyridine-2-carbaldehyde - CAS:17288-50-5 - Sunway Pharm Ltd [3wpharm.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions with 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Welcome to the technical support guide for optimizing cross-coupling reactions with 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with this versatile heterocyclic aldehyde. Our guidance is grounded in established chemical principles and practical, field-tested experience to ensure your experiments are both successful and reproducible.
Introduction to 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other biologically active compounds.[1][2] Its unique electronic properties and the presence of a reactive aldehyde group necessitate careful consideration when planning and executing cross-coupling reactions. This guide will focus on common palladium-catalyzed coupling reactions, providing specific advice for optimizing conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde in cross-coupling reactions?
A1: The primary challenges stem from the molecule's inherent reactivity profile. The aldehyde group can be sensitive to certain reaction conditions, potentially leading to side reactions or inhibition of the catalyst. The pyrrolopyridine core, being electron-rich, can also influence the oxidative addition and reductive elimination steps in the catalytic cycle. Additionally, as with many heterocyclic systems, catalyst poisoning and the formation of complex mixtures are potential hurdles.[3]
Q2: How does the methoxy group on the pyridine ring affect the reactivity of the molecule?
A2: The methoxy group is an electron-donating group, which increases the electron density of the aromatic system. This can impact the rate of oxidative addition in palladium-catalyzed reactions. For Suzuki and Heck reactions, this increased electron density can sometimes make the oxidative addition of palladium to the corresponding halide or triflate precursor of the pyrrolopyridine more challenging compared to electron-deficient systems.
Q3: Can the aldehyde group participate in side reactions?
A3: Yes, the aldehyde group is susceptible to various transformations. Under strongly basic conditions or at elevated temperatures, you may observe aldol condensation, Cannizzaro-type reactions, or other undesired side reactions. It is also possible for the aldehyde to coordinate to the metal center of the catalyst, potentially leading to catalyst deactivation. Careful selection of the base and reaction temperature is crucial to minimize these side reactions.
Q4: Is protection of the aldehyde group necessary?
A4: In many cases, direct coupling without protection of the aldehyde is possible and desirable to maintain a shorter synthetic route. However, if you are experiencing low yields, significant side product formation, or catalyst deactivation, protecting the aldehyde as an acetal (e.g., using ethylene glycol) is a viable strategy. The acetal can typically be removed under mild acidic conditions after the coupling reaction.
Troubleshooting Guide for Common Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[4][5][6][7][8]
Common Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Oxidative Addition | Switch to a more electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) to facilitate the oxidative addition of palladium to your aryl halide/triflate.[9] Consider using a pre-formed palladium(0) catalyst. |
| Catalyst Deactivation | Ensure rigorous degassing of your solvent and use of an inert atmosphere (Argon or Nitrogen). The aldehyde may be interfering; try a milder base like K3PO4 or Cs2CO3 instead of stronger bases like NaOtBu. |
| Poor Solubility | If your reactants are not fully dissolved, the reaction will be slow. Consider a different solvent system (e.g., dioxane/water, toluene/water, DMF). |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and handle the boronic acid under inert conditions. Adding a slight excess (1.1-1.2 equivalents) of the boronic acid can compensate for some degradation.[8] |
Workflow for Optimizing Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Optimization Workflow
Heck Coupling
The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene.[10][11]
Common Issue: Formation of Heck Isomers and Low Regioselectivity
| Potential Cause | Troubleshooting Steps |
| Non-optimal Ligand | For controlling regioselectivity, the choice of ligand is critical. Bidentate phosphine ligands like dppf or BINAP can often improve selectivity.[12] |
| Incorrect Base | A hindered amine base, such as triethylamine or diisopropylethylamine, is commonly used. Inorganic bases like K2CO3 can also be effective.[10] |
| Reaction Temperature | Higher temperatures can sometimes lead to isomerization. Try running the reaction at a lower temperature for a longer period. |
Experimental Protocol: General Procedure for Heck Coupling
-
To a dried reaction vessel under an inert atmosphere, add your 5-Methoxy-1H-pyrrolo[3,2-b]pyridine derivative (halide or triflate), the alkene (1.2 equivalents), palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and phosphine ligand (if used, 4-10 mol%).
-
Add the degassed solvent (e.g., DMF, acetonitrile, or toluene).
-
Add the base (e.g., triethylamine, 2-3 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[3][13]
Common Issue: Competitive Binding and Catalyst Inhibition
| Potential Cause | Troubleshooting Steps |
| Amine Coordination to Catalyst | The pyrrolopyridine nitrogen and the amine nucleophile can both coordinate to the palladium center. Using a bulky phosphine ligand (e.g., Xantphos, BrettPhos) can favor the desired catalytic cycle.[13][14] |
| Strong Base Degrading Substrate | Strong bases like NaOtBu or LiHMDS can potentially react with the aldehyde. Consider a milder base such as K3PO4 or Cs2CO3.[13] |
| Poorly Soluble Base | Ensure the base is sufficiently soluble in the reaction solvent. Toluene and dioxane are common choices. |
Logical Relationship in Buchwald-Hartwig Troubleshooting
Caption: Buchwald-Hartwig Troubleshooting Logic
Sonogashira Coupling
The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[15][16][17][18][19]
Common Issue: Homocoupling of the Alkyne (Glaser Coupling)
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Glaser coupling is often promoted by oxygen. Ensure the reaction is performed under strictly anaerobic conditions. |
| Excessive Copper(I) Cocatalyst | While Cu(I) is a common and effective cocatalyst, high concentrations can favor homocoupling. Reduce the amount of the copper salt or consider a copper-free Sonogashira protocol.[16] |
| Inappropriate Base | An amine base like triethylamine or diisopropylamine is typically used and often serves as the solvent.[17] |
Summary of Recommended Starting Conditions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)2 (2-5) or Pd(PPh3)4 (2-5) | SPhos (4-10) or XPhos (4-10) | K3PO4 (2-3) | Dioxane/H2O | 80-100 |
| Heck | Pd(OAc)2 (2-5) | P(o-tol)3 (4-10) | Et3N (2-3) | DMF or Toluene | 80-120 |
| Buchwald-Hartwig | Pd2(dba)3 (1-3) | Xantphos (2-6) | Cs2CO3 (1.5-2) | Toluene or Dioxane | 90-110 |
| Sonogashira | PdCl2(PPh3)2 (1-3) | PPh3 (2-6) | Et3N/DIPA | THF | Room Temp to 50 |
Note: These are suggested starting points. Optimization will likely be necessary for your specific substrate and coupling partner.
References
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved from [Link]
-
Heck reaction - Wikipedia. Retrieved from [Link]
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Heck Reaction - Organic Chemistry Portal. Retrieved from [Link]
-
Adsool, V. A., & Toste, F. D. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 8(12), 1147-1152. Retrieved from [Link]
-
Optimization of conditions for the Suzuki coupling reaction. - ResearchGate. Retrieved from [Link]
-
Optimization of the Suzuki coupling reaction in the synthesis of 2-[(2-substituted)phenyl]pyrrole derivatives | Request PDF - ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Retrieved from [Link]
-
Optimization of Suzuki-Miyaura cross-coupling reaction. - ResearchGate. Retrieved from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Retrieved from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. | Request PDF - ResearchGate. Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
The Heck Reaction - Chem 115 Myers. Retrieved from [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. Retrieved from [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - NIH. Retrieved from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Retrieved from [Link]
-
Catalyzed Mizoroki–Heck Reaction or C–H Activation - MDPI. Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Retrieved from [Link]
-
Sonogashira-Type Reactions with 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes: A Straightforward Approach to Pyrazolo[4,3-c]pyridines - ResearchGate. Retrieved from [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PubMed Central. Retrieved from [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. Retrieved from [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - Norwegian Research Information Repository - NTNU. Retrieved from [Link]
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Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid - PMC - NIH. Retrieved from [Link]
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(PDF) Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors - ResearchGate. Retrieved from [Link]
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5-methoxy-1H-pyrrolo(2,3-c)pyridine-3-carbaldehyde - PubChem. Retrieved from [Link]
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5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde : 연구용시약 아펙스 - APEX science. Retrieved from [Link]
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC - PubMed Central. Retrieved from [Link]
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Overcoming poor solubility of pyrrolo[3,2-b]pyridine derivatives
Welcome to the Technical Support Center for Pyrrolo[3,2-b]pyridine Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common challenge of poor aqueous solubility associated with this important class of compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you advance your research.
Introduction to the Solubility Challenge
The pyrrolo[3,2-b]pyridine scaffold is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents. However, the planar, aromatic nature of this heterocyclic system often leads to high crystal lattice energy and low aqueous solubility. This poor solubility can significantly hinder preclinical development by causing unreliable results in biological assays, poor oral bioavailability, and challenges in formulation for in vivo studies. It is estimated that over 70% of new chemical entities in drug development pipelines are poorly soluble in water, making solubility enhancement a critical step in the drug discovery process.[1]
This guide provides a systematic approach to addressing these solubility issues, from initial assessment to the implementation of advanced formulation and chemical modification strategies.
Frequently Asked Questions (FAQs)
General Solubility Issues
Q1: My pyrrolo[3,2-b]pyridine derivative is showing very low solubility in aqueous buffers for my in vitro assays. What are my immediate options?
A1: For immediate use in in vitro assays, you can consider the following:
-
Co-solvents: The use of a small percentage of an organic co-solvent, such as dimethyl sulfoxide (DMSO), can often be sufficient to dissolve your compound for initial screening. However, be mindful of the potential for the co-solvent to affect your biological assay.
-
pH Adjustment: If your compound has ionizable functional groups, adjusting the pH of your buffer can significantly impact its solubility. For basic moieties, lowering the pH can lead to the formation of a more soluble salt. Conversely, for acidic groups, increasing the pH may enhance solubility.
-
Kinetic vs. Thermodynamic Solubility: It's important to distinguish between kinetic and thermodynamic solubility. For early-stage discovery, a kinetic solubility assessment, where the compound is first dissolved in DMSO and then diluted into an aqueous buffer, is often sufficient and can be performed in a high-throughput format.[2][3][4] Thermodynamic solubility, which represents the true equilibrium solubility, is a more time- and resource-intensive measurement typically reserved for later-stage lead optimization.[2][5]
Q2: How do I accurately measure the aqueous solubility of my compound?
A2: The "gold standard" for measuring thermodynamic solubility is the shake-flask method .[2][5][6]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of your solid pyrrolo[3,2-b]pyridine derivative to a vial containing a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.[4][6]
-
Separation: After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Filtration: Carefully filter the supernatant through a 0.45 µm membrane filter to remove any remaining solid particles.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]
Troubleshooting Solubility Experiments
Q3: I'm getting inconsistent solubility results. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
Insufficient Equilibration Time: Ensure you are allowing enough time for the compound to reach its equilibrium solubility in the shake-flask method.
-
Compound Purity and Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. Ensure you are using a consistent and well-characterized batch of your material.
-
pH of the Medium: Small variations in the pH of your buffer can significantly affect the solubility of ionizable compounds.
-
Adsorption: Your compound may be adsorbing to the surfaces of vials or filter membranes. Using low-binding materials can help mitigate this.
-
Degradation: The compound may be degrading in the aqueous buffer over the course of the experiment. Assess the stability of your compound under the experimental conditions.
Solubility Enhancement Strategies
When simple methods are insufficient, more advanced strategies are required. The choice of strategy often depends on the physicochemical properties of your specific derivative and the intended application.
Decision-Making Workflow for Solubility Enhancement
Caption: Decision workflow for selecting a solubility enhancement strategy.
Strategy 1: Chemical Modification
Q4: Can I improve solubility by modifying the chemical structure of my pyrrolo[3,2-b]pyridine derivative?
A4: Yes, structural modification is a powerful strategy, particularly during lead optimization. Key approaches include:
-
Prodrug Synthesis: A prodrug is a bioreversible derivative that is converted to the active parent drug in vivo.[7][8] A common strategy is to attach a polar moiety, such as a phosphate group, to a hydroxyl or amine functional group on your molecule.[1][9][10][11] This can dramatically increase aqueous solubility. For example, phosphate ester prodrugs have been shown to increase water solubility by up to 50,000-fold.[9]
Protocol: Synthesis of a Phosphate Ester Prodrug
This is a general protocol that can be adapted for a pyrrolo[3,2-b]pyridine derivative containing a hydroxyl group.
-
Protection (if necessary): Protect any other reactive functional groups on your molecule that might interfere with the phosphorylation reaction.
-
Phosphorylation: Dissolve your hydroxyl-containing compound in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C.
-
Add a phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a protected phosphate reagent, dropwise.[1] A base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Deprotection: Once the reaction is complete, quench the reaction with water or an aqueous bicarbonate solution. Extract the product with an organic solvent. If protected phosphate reagents were used, perform the appropriate deprotection step (e.g., hydrogenolysis for benzyl groups, acid treatment for tert-butyl groups).
-
Purification: Purify the resulting phosphate ester prodrug by chromatography or crystallization. The final product can often be isolated as a more soluble salt (e.g., sodium salt).
-
Structure-Activity Relationship (SAR) Guided Modification: Introducing polar functional groups or disrupting the planarity of the molecule can improve solubility. For example, adding a morpholino moiety to a related pyrrolopyridine scaffold has been shown to enhance aqueous solubility.[12] Another study on pyrrolo[3,4-c]pyridine derivatives found that introducing a carboxylic acid or a 3-hydroxy group led to significantly improved solubility.[13]
Strategy 2: Formulation Approaches
Q5: What are amorphous solid dispersions and how can they help with my compound?
A5: Amorphous solid dispersions (ASDs) involve dispersing your crystalline, poorly soluble compound into a hydrophilic polymer matrix at a molecular level.[14][15] This converts the drug into a higher-energy amorphous state, which lacks the crystal lattice energy that needs to be overcome for dissolution, thereby enhancing both solubility and dissolution rate.[16][17][18]
Table 1: Common Polymers Used in Amorphous Solid Dispersions
| Polymer | Abbreviation | Key Properties |
| Polyvinylpyrrolidone | PVP | Good solubilizer, suitable for spray drying and HME. |
| Hydroxypropyl Methylcellulose | HPMC | Can inhibit recrystallization, widely used in HME. |
| Soluplus® | Graft copolymer with amphiphilic properties, good for HME. | |
| Eudragit® | pH-dependent solubility, useful for targeted release. |
Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This is a lab-scale method suitable for initial screening of formulations.
-
Solubilization: Dissolve both your pyrrolo[3,2-b]pyridine derivative and the chosen polymer (e.g., PVP) in a common volatile solvent (e.g., a mixture of dichloromethane and methanol).[19][20]
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the drug-polymer dispersion on the wall of the flask.
-
Drying: Further dry the film under high vacuum to remove any residual solvent.
-
Processing: Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Characterization: It is crucial to characterize the resulting solid dispersion to confirm that the drug is in an amorphous state. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are essential for this.
Q6: My compound is heat-sensitive. Can I still use solid dispersions?
A6: Yes. While Hot-Melt Extrusion (HME) is a common and scalable method for preparing ASDs, it involves processing at high temperatures and may not be suitable for thermolabile compounds.[21][22][23][24][25] In such cases, solvent-based methods that can be performed at lower temperatures are preferred:
-
Spray Drying: This involves spraying a solution of the drug and polymer into a hot drying gas, which rapidly evaporates the solvent to form amorphous particles.[16]
-
Freeze-Drying (Lyophilization): A solution of the drug and polymer is frozen and then the solvent is removed by sublimation under vacuum.[19][26]
Q7: What are nanosuspensions and when should I consider them?
A7: Nanosuspensions are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants or polymers.[27] By reducing the particle size to the nanometer range (typically 200-600 nm), the surface area available for dissolution is dramatically increased, leading to a faster dissolution rate.[12][27] This approach is particularly suitable for compounds that are poorly soluble in both aqueous and organic media.
Workflow for Nanosuspension Preparation
Caption: General workflow for preparing a nanosuspension.
Protocol: Nanosuspension Preparation by High-Pressure Homogenization (HPH)
-
Pre-suspension: Disperse your pyrrolo[3,2-b]pyridine derivative in an aqueous solution of a stabilizer (e.g., Tween 80, Poloxamer 188).[28] Use a high-speed homogenizer to create a coarse suspension.
-
Homogenization: Pass the pre-suspension through a high-pressure homogenizer.[12][29][30]
-
Pre-milling: First, homogenize at a lower pressure (e.g., 500 bar) for several cycles.
-
Nanosizing: Then, increase the pressure to a high level (e.g., 1500 bar) and process for 10-20 cycles.
-
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential to assess its quality and stability.
Q8: How do cyclodextrins work to improve solubility?
A8: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[31] They can encapsulate poorly soluble guest molecules, like your pyrrolo[3,2-b]pyridine derivative, within their cavity, forming an inclusion complex.[8][32] This complex has a hydrophilic exterior, which significantly increases the apparent solubility of the guest molecule in water.[31]
Protocol: Preparation of a Cyclodextrin Inclusion Complex by Kneading
This is a simple and economical method for preparing inclusion complexes.
-
Paste Formation: Add a small amount of water to the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in a mortar to form a paste.
-
Incorporation: Slowly add your pyrrolo[3,2-b]pyridine derivative to the paste.
-
Kneading: Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes).
-
Drying: Dry the kneaded mixture, for instance, in a vacuum oven at 40°C.
-
Sieving: Pass the dried product through a sieve to obtain a uniform powder.[31]
References
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Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]
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Flores-Ramos, M., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]
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Garg, A., et al. (2012). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 82-87. [Link]
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Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Hartley, A. M., et al. (2019). Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir. Journal of Medicinal Chemistry, 62(8), 4074-4093. [Link]
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Gouda, R., et al. (2010). Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs. International Journal of Pharmaceutics, 388(1-2), 244-253. [Link]
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Bienta. (n.d.). Aqueous Solubility Assay. Retrieved January 14, 2026, from [Link]
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Asian Journal of Pharmaceutical Research and Development. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview. [Link]
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El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 8(1), 16053. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2016). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]
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JBINO. (2018). NANOSUSPENSION TECHNOLOGY IN PHARMACEUTICALS. [Link]
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Review on Manufacturing Methods of Solid Dispersion Technology for Enhancing the Solubility of Poorly Water. (n.d.). [Link]
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Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2016). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]
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ResearchGate. (2015). Prodrugs for improved aqueous solubility. [Link]
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Hartz, R. A., et al. (2017). Synthesis and evaluation of prodrugs of corticotropin-releasing factor-1(CRF1) receptor antagonist BMS-665053 leading to improved oral bioavailability. Bioorganic & Medicinal Chemistry Letters, 27(6), 1360-1364. [Link]
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ResearchGate. (2019). Nanosuspensions for the Formulation of Poorly Soluble Drugs. [Link]
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American Pharmaceutical Review. (2020, October 21). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. [Link]
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Manufacturing strategies to develop amorphous solid dispersions: An overview. (2018). Acta Pharmaceutica Sinica B, 8(6), 830-842. [Link]
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Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
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Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2020). Journal of Drug Delivery Science and Technology, 58, 101734. [Link]
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SciSpace. (n.d.). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. Retrieved January 14, 2026, from [Link]
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YouTube. (2015, November 4). Hot-Melt Extrusion Fundamentals: Processing of Amorphous Solid Dispersions for Poorly Soluble Drugs. [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2022). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. [Link]
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YouTube. (2024, January 29). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. [Link]
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ResearchGate. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
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Westhuyzen, R., et al. (2018). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 11(4), 114. [Link]
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ResearchGate. (2007). Prodrug strategies to overcome poor water solubility. [Link]
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Technical Support Center: Troubleshooting Kinase Assays with Novel 1H-pyrrolo[3,2-b]pyridine Inhibitors
Welcome to the technical support center for researchers utilizing 1H-pyrrolo[3,2-b]pyridine derivatives as kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of your kinase assays. As Senior Application Scientists, we have compiled field-proven insights to ensure your experiments are robust, reproducible, and yield trustworthy data.
Frequently Asked Questions (FAQs)
Q1: What are 1H-pyrrolo[3,2-b]pyridine derivatives and why are they used as kinase inhibitors?
The 1H-pyrrolo[3,2-b]pyridine core is a "privileged scaffold" in medicinal chemistry. This means its structure is a versatile foundation for developing potent and selective inhibitors against various protein kinases.[1][2] Kinases are crucial enzymes that regulate a majority of cellular processes by transferring a phosphate group from ATP to a substrate protein.[3][4] Their dysregulation is linked to numerous diseases, including cancer, making them prime drug targets.[5][6][7] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, such as FMS, Cdc7, and CDK8, by targeting the ATP-binding site or other allosteric sites.[2][8][9][10][11]
Q2: I'm starting a new kinase assay. What are the critical parameters I need to optimize?
Optimizing a kinase assay is fundamental to generating reliable and reproducible results.[5] The key is to systematically validate each component of your experimental setup. The main factors to consider are:
-
Enzyme and Substrate Concentrations: Ensure you are working in the linear range of the enzyme kinetics. Avoid substrate depletion or product inhibition which can skew results.[5] It's also important to verify the activity of your kinase, as purity does not always equal functionality.[12]
-
ATP Concentration: The concentration of ATP is critical, especially when characterizing ATP-competitive inhibitors. The measured IC50 value is a function of both the inhibitor's intrinsic affinity (Ki) and the ATP concentration.[13] For some applications, using ATP concentrations that mimic physiological levels (e.g., 1 mM) is essential for determining a compound's true specificity.[6]
-
Reaction Conditions: Maintain optimal and consistent pH, temperature, and incubation times.[5][14] Room temperature assays are often preferred for high-throughput screening to avoid temperature gradients across plates.[15]
-
DMSO Concentration: Your inhibitor is likely dissolved in DMSO. It is crucial to determine the highest concentration of DMSO your assay can tolerate without affecting kinase activity, as this can vary.[5][16]
A crucial step in assay validation is determining the Z'-factor, a statistical measure of assay variability and reproducibility.[15] An assay with a Z'-factor greater than 0.5 is considered excellent and suitable for screening.[3]
| Parameter | Key Consideration | Recommended Action |
| Enzyme Concentration | Ensure the reaction is in the linear range. | Perform an enzyme titration to find the optimal concentration. |
| Substrate Concentration | Avoid substrate depletion. | Titrate the substrate; a common starting point is 5x the ATP concentration.[15] |
| ATP Concentration | Affects IC50 of ATP-competitive inhibitors. | Use a concentration relevant to your experimental goals (e.g., Km of ATP or physiological concentration). |
| Incubation Time | Ensure sufficient product formation without saturation. | Conduct a time-course experiment to identify the optimal reaction time.[15] |
| DMSO Tolerance | High concentrations can inhibit enzyme activity. | Test a range of DMSO concentrations to find the maximum tolerated level (typically ≤ 0.5% for cell-based assays).[16] |
Troubleshooting Guide: Common Issues & Solutions
Q3: My IC50 value is significantly higher than expected. What could be the cause?
An unexpectedly high IC50 value, indicating lower-than-anticipated potency, can stem from several factors related to both the assay conditions and the inhibitor itself.
Potential Causes & Solutions:
-
High ATP Concentration: If your 1H-pyrrolo[3,2-b]pyridine inhibitor is ATP-competitive, a high concentration of ATP in the assay will compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50.[13][17]
-
Solution: Perform the assay at a lower ATP concentration, ideally at or below the Km value for your specific kinase. To confirm an ATP-competitive mechanism, run the assay at two different ATP concentrations (e.g., one low and one 10-fold higher). A rightward shift in the IC50 curve at the higher ATP concentration is indicative of competitive inhibition.[14][17]
-
-
Compound Solubility Issues: Novel inhibitors, including some 1H-pyrrolo[3,2-b]pyridine derivatives, may have poor aqueous solubility.[18] If the compound precipitates in the assay buffer, its effective concentration at the target kinase will be lower than the nominal concentration, resulting in an artificially high IC50.[18][19]
-
Solution: Visually inspect for precipitation. Consider measuring the inhibitor's solubility in your assay buffer. You may need to optimize the buffer by adding detergents or BSA, or adjust the final DMSO concentration.[14]
-
-
Inactive Enzyme: The kinase may be improperly folded, aggregated, or lack the necessary post-translational modifications for full activity.[5][12]
-
Solution: Verify the activity of your enzyme batch with a known potent inhibitor as a positive control. If possible, source a new, activity-certified batch of the kinase.
-
-
Incorrect Buffer Composition: The pH, ionic strength, or presence of certain additives in the buffer can influence both enzyme activity and inhibitor binding.[14]
-
Solution: Confirm that the buffer conditions are optimal for your specific kinase, as recommended by the supplier or established in the literature.
-
Caption: Troubleshooting flow for unexpectedly high IC50 values.
Q4: I'm observing a high degree of variability between my replicate wells. How can I improve consistency?
High variability can mask the true effect of your inhibitor and undermine the reliability of your data.[14]
Potential Causes & Solutions:
-
Pipetting Inaccuracy: This is a very common source of error, especially when working with small volumes in 384-well plates.
-
Solution: Ensure your pipettes are regularly calibrated. For viscous solutions, consider using reverse pipetting. Maintain a consistent tip immersion depth to avoid variations in volume.[14]
-
-
Inadequate Mixing: Failure to thoroughly mix reagents after addition can create concentration gradients within the wells.
-
Solution: Gently but thoroughly mix all reagents after each addition step. Avoid introducing bubbles which can interfere with optical readings.[14]
-
-
Edge Effects: The outer wells of an assay plate are more prone to evaporation, which can concentrate reagents and alter reaction kinetics.[14]
-
Solution: Avoid using the outer wells for critical samples. Instead, fill them with buffer or water to create a humidity barrier.[14]
-
-
Temperature Gradients: If the plate is not at a uniform temperature during incubation, reaction rates can vary across the plate.
-
Solution: Ensure the entire plate reaches thermal equilibrium before starting the reaction. Avoid placing plates on surfaces that are cold or warm.[14]
-
Q5: My assay is producing false positives or negatives. What kind of compound interference should I be aware of?
False positives (apparent inhibition not due to direct target engagement) and false negatives (masking of true inhibition) are significant challenges in drug discovery.[5][20]
Potential Causes & Solutions:
-
Optical Interference (Fluorescence-Based Assays): Some compounds, including certain heterocyclic structures like 1H-pyrrolo[3,2-b]pyridine, can be intrinsically fluorescent or can quench the fluorescent signal of the assay reagents.[5][16] This leads to artificially low or high signals that are misinterpreted as kinase modulation.
-
Solution: Run a control plate where you measure the signal of your compound in the assay buffer without the enzyme. This will reveal any intrinsic fluorescence. If interference is detected, consider using a non-fluorescent assay format, such as a luminescence-based (e.g., ADP-Glo) or radiometric assay.[5][21]
-
-
Luciferase Inhibition (Luminescence-Based Assays): In assays like Kinase-Glo®, the final signal is generated by a luciferase reaction that measures remaining ATP.[15] If your inhibitor also inhibits luciferase, it will reduce the light output, mimicking the effect of high kinase activity and thus masking true inhibition (a false negative).[16]
-
Solution: Perform a counter-screen against luciferase to check for off-target inhibition. If your compound inhibits luciferase, an alternative assay format should be used.
-
-
Non-Specific Inhibition: Some compounds can inhibit kinases through non-specific mechanisms, such as forming aggregates that sequester the enzyme or by chelating essential cofactors like Mg2+.[5]
-
Solution: Including a detergent like Triton X-100 in the assay buffer can help disrupt compound aggregation. To rule out chelation, perform the assay with varying concentrations of Mg2+.
-
Caption: A generalized workflow for a biochemical kinase assay.
Experimental Protocols
Protocol 1: Determining the Mode of Inhibition (ATP Competition)
This protocol helps determine if your 1H-pyrrolo[3,2-b]pyridine inhibitor acts in an ATP-competitive manner.[14][17]
Materials:
-
Kinase and its specific substrate
-
1H-pyrrolo[3,2-b]pyridine inhibitor stock solution (in DMSO)
-
Kinase reaction buffer
-
ATP stock solution
-
Assay plates (e.g., 384-well)
-
Detection reagents for your chosen assay format (e.g., ADP-Glo™)
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of your inhibitor in DMSO. Then, dilute this series in kinase reaction buffer to a 4X working concentration.
-
Set Up Two Assay Conditions: You will run the entire dose-response experiment in parallel under two different ATP concentrations:
-
Condition A (Low ATP): Final ATP concentration at or near the Km for the kinase.
-
Condition B (High ATP): Final ATP concentration at least 10-fold higher than Condition A.
-
-
Assay Plate Setup:
-
Add 5 µL of 4X inhibitor solution or vehicle control (DMSO in buffer) to the appropriate wells.
-
Add 10 µL of a 2X Kinase/Substrate mixture to all wells.
-
Pre-incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the appropriate 4X ATP solution (either for Condition A or B) to all wells.
-
-
Incubation and Detection:
-
Incubate for the predetermined optimal time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the signal according to your assay manufacturer's protocol.
-
-
Data Analysis:
-
Plot the dose-response curves for both ATP conditions.
-
Calculate the IC50 value for each condition.
-
Interpretation: A significant rightward shift (i.e., a higher IC50 value) in the dose-response curve for the high ATP condition indicates that your inhibitor is competing with ATP for the kinase binding site.[14][17]
-
References
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- Perola, E. (2006). Minimizing false positives in kinase virtual screens.
- Promega Notes 93: Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega.
- The ultimate guide to successful kinase binding experiments. Revvity.
- Technical Support Center: Troubleshooting BTO-1 in Kinase Assays. (2025). Benchchem.
- An In-depth Technical Guide to the Mechanism of Action of 1H-Pyrrolo[3,2-b]pyridine Deriv
- Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
- Choosing the Best Kinase Assay to Meet Your Research Needs. Promega.
- The challenge of selecting protein kinase assays for lead discovery optimization. (2010). Expert Opinion on Drug Discovery.
- 3 Overlooked Factors About Kinases in Drug Discovery. (2025). The Daily Scientist.
- A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. (2017). Cancer Research.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). FEBS Journal.
- Non-ATP competitive protein kinase inhibitors. (2010). Current Topics in Medicinal Chemistry.
- Biological assay challenges from compound solubility: strategies for bioassay optimiz
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021).
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011).
- Non-ATP Competitive Protein Kinase Inhibitors. (2010).
- Measuring and interpreting the selectivity of protein kinase inhibitors. (2010).
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
- KINASE PROFILING & SCREENING. Reaction Biology.
- Kinase Assay Kit. Sigma-Aldrich.
- Biological assay challenges from compound solubility: strategies for bioassay optimiz
- ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (2023). Journal of Experimental & Clinical Cancer Research.
- In vitro kinase assay. (2023). Protocols.io.
- Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. (2014). ACS Chemical Biology.
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry.
- Pharmacological approaches to understanding protein kinase signaling networks. (2018). Frontiers in Pharmacology.
- Can anyone suggest a protocol for a kinase assay? (2015).
- Kinase assays. (2020). BMG LABTECH.
- Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile as a Kinase Inhibitor. (2025). Benchchem.
- Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). PubMed.
- Solubility Assessment Service.
- Properties of FDA-approved small molecule protein kinase inhibitors. (2024). Blue Ridge Institute for Medical Research.
- Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. (2013). PubMed.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). RSC Medicinal Chemistry.
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters.
- Properties of FDA-approved small molecule protein kinase inhibitors. (2019). Blue Ridge Institute for Medical Research.
- Properties of FDA-approved small molecule protein kinase inhibitors. (2022). Blue Ridge Institute for Medical Research.
- Technical Support Center: Navigating Solubility Challenges with Novel Kinase Inhibitors. (2025). Benchchem.
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Troubleshooting Guide: Navigating Side Reactions in 5-Methoxy-4-azaindole Synthesis
Answering the complex challenges of modern pharmaceutical synthesis requires not just a protocol, but a deep understanding of the reaction mechanisms and potential pitfalls. This Technical Support Center is designed for researchers, scientists, and drug development professionals working on the synthesis of 5-Methoxy-4-azaindole, a key heterocyclic scaffold. As a Senior Application Scientist, my aim is to provide you with not only solutions but also the fundamental chemical principles behind them, enabling you to troubleshoot effectively and optimize your synthetic routes.
This section addresses specific, common issues encountered during the synthesis of 5-Methoxy-4-azaindole. The format is designed to help you quickly diagnose and resolve problems in your experiments.
Question 1: My final product is contaminated with a significant impurity that appears to be demethylated. What causes this, and how can I prevent it?
Answer: The presence of a demethylated side product, 4-azaindol-5-ol, is a classic problem when synthesizing methoxy-substituted indoles and azaindoles.[1][2] This issue typically arises from overly harsh reaction conditions.
-
Underlying Cause: The ether linkage of the 5-methoxy group is susceptible to cleavage under strong acidic conditions or at elevated temperatures.[3] Brønsted or Lewis acids can protonate the methoxy oxygen, turning it into a good leaving group (methanol). The resulting electron-deficient aromatic ring is then captured by a nucleophile (often water from the solvent or atmosphere), yielding the phenol. High temperatures provide the necessary activation energy for this process.
-
Troubleshooting Steps:
-
Re-evaluate Acidity: If your synthesis involves an acid-catalyzed cyclization (e.g., Fischer indole synthesis), consider switching to a milder acid. Instead of strong Brønsted acids like H₂SO₄ or polyphosphoric acid, explore Lewis acids like ZnCl₂ or milder Brønsted acids like p-toluenesulfonic acid.[3]
-
Temperature Control: Meticulously control your reaction temperature. It is often preferable to run the reaction for a longer duration at a lower temperature than to force it quickly at a high temperature. Run a temperature screen to find the optimal balance between reaction rate and impurity formation.
-
Ensure Anhydrous Conditions: Water can act as the nucleophile in the demethylation reaction. Ensure all solvents are rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon) to exclude moisture.[4]
-
Question 2: I'm observing a dimeric byproduct that is difficult to separate. What is the likely mechanism of its formation, and what strategies can I use to minimize it?
Answer: Dimerization is a common side reaction in azaindole synthesis, particularly when using strongly basic conditions or organometallic intermediates.[5][6]
-
Underlying Cause: The formation of dimers can occur through several pathways. In syntheses involving strong bases like lithium diisopropylamide (LDA) to deprotonate a picoline precursor, the resulting lithiated intermediate can act as a nucleophile and attack a molecule of the starting picoline, leading to a dimer.[5][6] In palladium-catalyzed cross-coupling reactions, undesired homocoupling of one of the coupling partners can also lead to dimeric impurities.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: When using strong bases, employ slow addition of the base to the substrate at low temperatures (e.g., -78 °C) to keep the concentration of the reactive, deprotonated intermediate low at any given time. This favors the desired intramolecular reaction or reaction with the second reagent over intermolecular dimerization.
-
Optimize Ligands and Conditions (for Cross-Coupling): In palladium-catalyzed routes, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can often suppress homocoupling side reactions. Additionally, carefully controlling the stoichiometry of the coupling partners can minimize the presence of excess starting material available for dimerization.[7]
-
Adjust Concentration: Running the reaction at a higher dilution can disfavor bimolecular reactions like dimerization relative to the desired unimolecular cyclization or intramolecular reaction step.
-
Question 3: My cyclization reaction is inefficient, resulting in low yields and recovery of starting materials. What factors could be inhibiting the formation of the azaindole core?
Answer: Low yields in heterocyclic synthesis are a frequent challenge, often pointing to suboptimal reaction conditions or issues with reagent purity.[4] The electron-deficient nature of the pyridine ring can make some classical indole syntheses, like the Fischer synthesis, less efficient for azaindoles compared to their carbocyclic aniline counterparts.[8][9]
-
Underlying Cause: For a Fischer-type synthesis, the key[5][5]-sigmatropic rearrangement can have a high activation barrier. The presence of the electron-donating methoxy group is beneficial, but the electron-withdrawing nature of the pyridine nitrogen can still hinder the reaction.[10][11] For palladium-catalyzed methods, catalyst deactivation, poor solubility of intermediates, or incorrect choice of base can all lead to low conversion.[4][12]
-
Troubleshooting Steps:
-
Verify Reagent Purity: Impurities in starting materials can poison catalysts or lead to side reactions. Purify all starting materials by recrystallization, distillation, or chromatography before use.[4]
-
Optimize Catalyst System: If using a palladium-catalyzed route, screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., Xantphos, RuPhos), and bases (e.g., Cs₂CO₃, K₃PO₄).[7][13] Ensure the reaction is run under a strict inert atmosphere to prevent catalyst oxidation.
-
Solvent Screening: The solvent plays a crucial role in solubility, reaction rate, and stability of intermediates. Screen a range of solvents with different polarities and boiling points (e.g., Toluene, Dioxane, DMF, NMP) to find the optimal medium for your specific transformation.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for the 5-Methoxy-4-azaindole core? A1: The most prevalent modern strategies involve building the pyrrole ring onto a pre-functionalized pyridine. This is often achieved via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig amination) followed by an intramolecular cyclization.[7][12][15][16] The Fischer indole synthesis, while classic, can be challenging for azaindoles but is made more feasible by the presence of the electron-donating methoxy group.[8][9][10]
Q2: How can I best purify the final 5-Methoxy-4-azaindole product from common side products like the demethylated or dimeric impurities? A2: Flash column chromatography on silica gel is the most reliable method. The demethylated product (4-azaindol-5-ol) is significantly more polar than the desired product and will have a much lower Rf value. Dimeric impurities are much larger and typically less polar than the monomeric product. A gradient elution, for example from 20% to 80% ethyl acetate in hexanes, should provide effective separation.
Q3: Are there specific safety precautions for azaindole synthesis? A3: Yes. Syntheses involving hydrazines (for Fischer synthesis) require extreme caution as these reagents are often highly toxic and potentially carcinogenic. Palladium catalysts, especially when finely divided on carbon, can be pyrophoric and should be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for every reagent and perform all reactions in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Visualizations and Data
Diagrams of Synthetic Pathways and Troubleshooting Logic
Caption: Synthetic pathway and common side reaction branch points.
Caption: A systematic workflow for troubleshooting synthetic side reactions.
Data Table: Impact of Reaction Parameters
This table summarizes the qualitative effects of changing common reaction parameters on the desired reaction versus potential side reactions.
| Parameter Adjustment | Expected Effect on Main Reaction Rate | Potential Impact on Side Reactions |
| Increase Temperature | Increase | High Risk: Promotes demethylation and other thermal decomposition pathways.[4] |
| Increase Acid Strength | May Increase (if acid-catalyzed) | High Risk: Significantly increases the rate of demethylation.[3] |
| Increase Reactant Conc. | Increase | Moderate Risk: Favors bimolecular side reactions like dimerization.[6] |
| Use Anhydrous Solvents | Neutral to Positive | High Reward: Significantly reduces water-mediated side reactions like demethylation.[4] |
| Use Bulky Ligands (Pd) | May Decrease Rate Slightly | High Reward: Can suppress unwanted homocoupling and dimerization.[13] |
Exemplary Protocol: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This protocol provides a general framework for a two-step, one-pot synthesis. It must be optimized for specific substrates.
-
Reaction Setup: In a glovebox or under a strong stream of argon, add the halo-aminopyridine precursor, the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄), and a copper co-catalyst (e.g., 1 mol% CuI) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or Dioxane) via cannula or syringe. Add a degassed base (e.g., triethylamine or diisopropylethylamine, 3 equivalents).
-
Sonogashira Coupling: Add the terminal alkyne (1.1 equivalents) dropwise via syringe. Heat the reaction to the optimized temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting halo-aminopyridine is consumed.
-
Cyclization: Once coupling is complete, add a stronger base for the cyclization step (e.g., potassium tert-butoxide, 2 equivalents) and continue heating until the cyclized 5-Methoxy-4-azaindole is formed.[16]
-
Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
-
Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem. Available at: [4]
-
PubMed. An investigation of demethylation in the metabolism of methoxytryptamine and methoxytryptophol. Available at: [1]
-
NIH. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Available at: [5]
-
ACS Publications. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry. Available at: [6]
-
PubMed. Synthesis of 4- and 6-azaindoles via the Fischer reaction. Available at: [10]
-
ACS Publications. Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. Available at: [11]
-
Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Available at: [8]
-
The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available at: [17]
-
Wikipedia. Fischer indole synthesis. Available at: [3]
-
NIH. Understanding and Interrupting the Fischer Azaindolization Reaction. PMC. Available at: [9]
-
Organic Chemistry Portal. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Available at: [15]
-
Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available at: [7]
-
ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.. Available at: [13]
-
NIH. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. PMC. Available at: [2]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [12]
-
ResearchGate. Synthesis and Reactivity of 4-, 5- and 6-Azaindoles | Request PDF. Available at: [14]
-
Synthesis and reactivity of 4-, 5- and 6-azaindoles. Available at: [18]
-
Organic Chemistry Portal. Azaindole synthesis. Available at: [16]
Sources
- 1. An investigation of demethylation in the metabolism of methoxytryptamine and methoxytryptophol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 16. Azaindole synthesis [organic-chemistry.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Enhancing the Selectivity of Pyrrolopyridine Kinase Inhibitors
Welcome to the technical support center for improving the selectivity of pyrrolopyridine kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for your experimental workflows. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and make informed decisions to enhance the selectivity of your compounds.
Frequently Asked Questions (FAQs)
Q1: My new pyrrolopyridine inhibitor is highly potent against my target kinase in biochemical assays, but a kinome-wide screen reveals significant off-target activity. What are my first steps to diagnose and address this?
A1: This is a classic challenge in kinase inhibitor development, largely due to the highly conserved nature of the ATP-binding pocket across the human kinome.[1][2] Your initial strategy should be a systematic evaluation of both the compound and the targets.
Step 1: Analyze Your Kinome Profiling Data
First, scrutinize the off-target hits. Are they clustered within a specific kinase family, or are they broadly distributed? Family-specific off-targets suggest that your inhibitor is exploiting conserved features within that group, whereas a wide distribution might point to a promiscuous scaffold that interacts with very general features of the ATP pocket.[3] Tools that map these hits onto a kinome tree can be highly illustrative.
Step 2: Compare Binding Pockets
Utilize structural biology and computational modeling. If crystal structures are available, overlay the ATP-binding pocket of your primary target with those of the most potent off-target kinases. Pay close attention to differences in key residues, such as the gatekeeper residue, and the surrounding hydrophobic pockets.[4][5] Even single amino acid substitutions can be exploited to gain selectivity.[4][6]
Step 3: Initiate a Structure-Activity Relationship (SAR) Campaign
Begin synthesizing analogs to probe the regions you identified in Step 2. Modifications to solvent-exposed parts of your inhibitor are often a good starting point, as they are less likely to abolish on-target activity but can introduce steric clashes with off-target kinases.
Here is a logical workflow for this initial troubleshooting:
Caption: Initial workflow for addressing poor kinase inhibitor selectivity.
Q2: I'm seeing a significant discrepancy between my inhibitor's potency in a biochemical assay versus a cell-based assay. What could be causing this?
A2: This is a frequent and multifaceted issue. The transition from a simplified, in-vitro environment to the complexity of a living cell introduces numerous variables.[3][7]
Potential Causes & Troubleshooting Steps:
-
Cell Permeability: Your compound may have poor membrane permeability.
-
High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are typically much higher (1-10 mM).[3] This high concentration of the natural competitor can lead to a rightward shift in the IC50 value.
-
Troubleshooting: Rerun your biochemical assay with ATP concentrations that mimic physiological levels to see if potency decreases.
-
-
Efflux Pumps and Metabolism: Your compound could be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein) or rapidly metabolized.
-
Troubleshooting: Use cell lines with known efflux pump expression profiles or employ efflux pump inhibitors to see if cellular potency is restored. Analyze compound stability in cell culture media and lysates.
-
-
Target Conformation and Scaffolding Proteins: In cells, kinases exist in complex with scaffolding proteins and adopt conformations that may not be present in a purified, recombinant enzyme assay.[3] Some inhibitors selectively bind to inactive kinase conformations that are less prevalent in standard biochemical assays.[3]
-
Troubleshooting: If you suspect your inhibitor is conformation-selective, specific cellular assays that stabilize certain kinase conformations may be necessary. Comparing results across different cell lines with varying expression levels of pathway components can also provide clues.
-
The following table summarizes these common issues:
| Potential Issue | Biochemical Assay Observation | Cell-Based Assay Observation | Recommended Troubleshooting Step |
| Poor Permeability | High Potency (Low IC50) | Low Potency (High IC50) or Inactive | Perform a cell permeability assay (e.g., PAMPA) or a target engagement assay (e.g., NanoBRET™). |
| ATP Competition | High Potency (Low IC50 at Km ATP) | Lower Potency (Higher IC50) | Re-run biochemical assay at high (1-10 mM) ATP concentrations. |
| Efflux/Metabolism | High Potency | Low Potency, effect may diminish over time | Test in the presence of efflux pump inhibitors; measure compound stability in cell media/lysates. |
| Target Conformation | High Potency | Variable or Low Potency | Utilize cell-based assays that measure downstream pathway modulation (e.g., substrate phosphorylation). |
Troubleshooting Guides
Guide 1: My medicinal chemistry efforts to improve selectivity are stalled. How can I rationally design the next generation of inhibitors?
A1: Overcoming a plateau in SAR requires a multi-pronged approach combining computational chemistry with strategic experimental design.
Strategy 1: Exploit the "Gatekeeper" Residue
The gatekeeper residue controls access to a hydrophobic pocket adjacent to the ATP-binding site. The size of this residue varies across the kinome.
-
If your target has a small gatekeeper (e.g., Thr, Val, Ala): Design modifications that extend into this back pocket. This is a well-established strategy to enhance selectivity, as kinases with larger gatekeepers (e.g., Phe, Met) will sterically block the entry of your modified inhibitor.[1]
-
If your target has a large gatekeeper: This strategy is less straightforward. Look for other unique features, such as solvent-exposed regions or specific hydrogen bond donors/acceptors that are not present in your primary off-targets.
Strategy 2: Structure-Based Design and Computational Modeling
If you have a co-crystal structure of your inhibitor with its target, this is your most valuable asset. If not, homology modeling can provide a useful starting point.
-
In Silico Screening: Use computational methods to dock virtual libraries of modified compounds into the binding sites of both your target and key off-targets.[10][11] This can help prioritize which analogs to synthesize.
-
Matched Pair Analysis: Leverage large kinase profiling datasets to find pairs of very similar compounds where a small chemical change leads to a large difference in selectivity against a particular kinase.[5] This can reveal non-obvious chemical transformations that improve selectivity.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refinement of Protocols for Synthesizing 1H-pyrrolo[2,3-b]pyridine-5-carboxamides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxamides. This scaffold, also known as a 7-azaindole derivative, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during synthesis, providing field-proven insights and robust protocols to streamline your discovery and development efforts.
Overview of Common Synthetic Pathways
The most prevalent strategy for synthesizing 1H-pyrrolo[2,3-b]pyridine-5-carboxamides involves the coupling of a pre-functionalized 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid with a desired amine. The primary challenges typically arise in the efficient synthesis of the carboxylic acid intermediate and the final, often sterically or electronically demanding, amide bond formation. The general workflow is outlined below.
Caption: Decision tree for troubleshooting low-yield amide coupling reactions.
Question 2: I'm struggling to synthesize the 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid intermediate. What are reliable methods?
The carboxylic acid is not commonly available and its synthesis is a key step. The two most reliable routes start from either the 5-bromo or 5-cyano-7-azaindole derivative.
Route A: Hydrolysis of a Nitrile or Ester
-
Explanation: This is often the most straightforward method. If you can synthesize or purchase the 5-cyano or 5-ethoxycarbonyl-7-azaindole, hydrolysis under basic or acidic conditions will yield the desired carboxylic acid. Basic hydrolysis (e.g., with NaOH or LiOH in aq. alcohol) is generally preferred as it is less likely to cause degradation of the electron-rich pyrrole ring. [4]* Troubleshooting:
-
Incomplete Hydrolysis: The reaction may require prolonged heating (reflux). Monitor by TLC or LC-MS until the starting material is consumed.
-
Decarboxylation: Upon acidic workup, excessive heat or very low pH can sometimes lead to decarboxylation. Ensure the acidification to precipitate the product is done at a lower temperature (e.g., 0 °C).
-
Poor Solubility: The resulting carboxylic acid may be poorly soluble. After acidification, you may need to extract with a polar organic solvent like ethyl acetate or butanol multiple times.
-
Route B: Functionalization of a Halo-Precursor
-
Explanation: Starting from a 5-halo (typically 5-bromo) derivative, you can perform a halogen-metal exchange followed by quenching with carbon dioxide. This requires anhydrous conditions and careful temperature control. A common procedure involves protection of the pyrrole N-H (e.g., with a TIPS group), cooling to -78 °C, addition of a strong base like n-BuLi or sec-BuLi, and then quenching with dry CO2 (either from a gas cylinder or by adding solid dry ice). [5]* Troubleshooting:
-
Failed Lithiation: Ensure all reagents and glassware are scrupulously dry. Traces of water will quench the organolithium reagent. The N-H protection is crucial to prevent deprotonation at that site instead of the desired halogen-metal exchange.
-
Low Yield: Transmetalation from lithium to magnesium (by adding MgBr₂·OEt₂) before the CO₂ quench can sometimes improve yields by forming a more stable Grignard-like reagent.
-
Side Products: If the temperature rises above -70 °C, the aryllithium intermediate can become unstable. Maintain strict temperature control throughout the addition and quenching steps.
-
Question 3: My purification is difficult due to poor solubility and baseline streaking on silica gel columns. What can I do?
The N-H on the pyrrole and the pyridine nitrogen make these molecules polar and capable of strong hydrogen bonding, leading to poor chromatographic behavior.
-
Explanation: The basic pyridine nitrogen and acidic pyrrole N-H can interact strongly with the acidic silica gel surface, causing streaking and poor separation. The flat, planar structure can also lead to aggregation.
-
Solution 1 (Modify Mobile Phase): Add a small amount of a basic modifier like triethylamine (~0.5-1%) or a more polar solvent like methanol or acetic acid to your mobile phase (e.g., DCM/MeOH or EtOAc/Heptane). This helps to saturate the active sites on the silica and disrupt interactions with your compound.
-
Solution 2 (Reverse-Phase Chromatography): If solubility allows, reverse-phase chromatography (C18) is often superior for these types of polar, heteroaromatic compounds. A mobile phase of acetonitrile/water or methanol/water with a TFA or formic acid modifier is a good starting point.
-
Solution 3 (Recrystallization/Trituration): If the product is a solid and has reasonable purity (>90%), recrystallization or trituration from a suitable solvent system can be an effective, scalable purification method that avoids chromatography altogether.
Frequently Asked Questions (FAQs)
-
Q1: What are the best coupling reagents for synthesizing 1H-pyrrolo[2,3-b]pyridine-5-carboxamides?
-
For routine couplings with unhindered, nucleophilic amines, EDC (in conjunction with an additive like HOBt or OxymaPure ) is a cost-effective choice. [6]For more challenging substrates (sterically hindered or electron-poor), uronium/aminium salts like HATU or phosphonium salts like PyBOP are highly recommended for their superior reactivity and faster reaction times. [7]
-
-
Q2: Is it necessary to protect the pyrrole N-H during the amide coupling step?
-
Generally, it is not necessary. The pyrrole N-H is significantly less acidic than the carboxylic acid proton and does not typically interfere with the reaction when using standard coupling reagents and tertiary amine bases. [8]Protection is usually only required if you are using very strong bases (like organolithiums or metal hydrides) in other steps of the synthesis. [9][5]
-
-
Q3: My final compound is a potent inhibitor in an enzymatic assay but shows no activity in a cell-based assay. What could be the issue?
-
This often points to issues with physicochemical properties, such as poor membrane permeability or low aqueous solubility. The 1H-pyrrolo[2,3-b]pyridine core is relatively polar. If the substituents on the carboxamide are also large or greasy, the overall "drug-like" properties can be poor. Consider evaluating the compound's LogP, aqueous solubility (pSol), and permeability (e.g., in a PAMPA assay) to diagnose the problem.
-
Data & Protocols
Table 1: Comparison of Common Amide Coupling Conditions
| Coupling Reagent | Additive | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield Range | Key Advantage |
| EDC·HCl | HOBt | DIPEA (2-3) | DMF or DCM | 0 - RT | 50-85% | Cost-effective, water-soluble byproducts. [6] |
| HATU | None | DIPEA (2-3) | DMF | RT | 75-98% | High reactivity, fast, good for hindered substrates. [7] |
| T3P® (50% in EtOAc) | None | Pyridine or DIPEA (3-4) | DCM or EtOAc | RT - 50 | 70-95% | Broad compatibility, clean byproducts. |
| SOCl₂ / Oxalyl-Cl | cat. DMF | Pyridine or Et₃N (2-3) | DCM or THF | 0 - RT | 40-90% | For unreactive amines; low functional group tolerance. [10] |
Protocol 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid from Ethyl Ester
-
Dissolution: To a solution of ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v) is added lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equiv.).
-
Reaction: The mixture is stirred vigorously at room temperature or heated to 50 °C. The reaction progress is monitored by TLC or LC-MS for the disappearance of the starting material (typically 2-16 hours).
-
Workup: Once the reaction is complete, the mixture is cooled to 0 °C. The pH is carefully adjusted to ~3-4 using 1 M HCl. A precipitate should form.
-
Isolation: The solid is collected by vacuum filtration, washed with cold water, and dried under high vacuum to afford the 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. If no solid precipitates, the aqueous layer should be extracted multiple times with ethyl acetate. The combined organic layers are then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. [4]
Protocol 2: General Procedure for Amide Coupling using HATU
-
Pre-activation: To a solution of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 equiv.) in anhydrous DMF under a nitrogen atmosphere is added HATU (1.1-1.2 equiv.) followed by N,N-diisopropylethylamine (DIPEA, 2.5-3.0 equiv.). The mixture is stirred at room temperature for 20 minutes.
-
Amine Addition: The desired amine (or its hydrochloride salt, in which case an extra equivalent of base is required) (1.05 equiv.) is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature until completion as monitored by LC-MS (typically 1-4 hours).
-
Workup: The reaction mixture is diluted with ethyl acetate and washed sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude residue is then purified by flash column chromatography or recrystallization to yield the final 1H-pyrrolo[2,3-b]pyridine-5-carboxamide. [7]
References
-
[Sonogashira mediated synthesis of 5-nitro-7-azaindole.[13] - ResearchGate.]()
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. hepatochem.com [hepatochem.com]
- 21. asiaresearchnews.com [asiaresearchnews.com]
- 22. Intermediate knowledge enhanced the performance of the amide coupling yield prediction model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Azaindole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azaindole-based compounds. The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly for developing kinase inhibitors. Its success stems from its ability to act as a bioisostere of purine, forming critical hydrogen bonds with the kinase hinge region, which anchors inhibitors into the ATP-binding site.[1][2] This "privileged structure" has led to numerous clinical candidates and approved drugs, including the BRAF inhibitor Vemurafenib.[1]
However, the very feature that makes the azaindole scaffold so effective—its interaction with the highly conserved ATP pocket—is also its greatest challenge. This conservation across the human kinome means that many azaindole-based inhibitors can bind to multiple kinases, leading to off-target effects that can confound experimental results and cause toxicity.[3][4]
This guide is designed to provide you with the expertise and field-proven insights needed to navigate this challenge. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative references to ensure the integrity of your research.
Troubleshooting Guide: From Unexpected Phenotypes to Confirmed Targets
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Question 1: My azaindole-based inhibitor is potent in my biochemical assay, but my cell-based assays yield unexpected or inconsistent phenotypes. Could this be due to off-target effects?
This is a classic and critical question. A discrepancy between biochemical potency and cellular effects is a red flag. While factors like poor cell permeability or compound degradation can be responsible, off-target activity is a primary suspect.[5] The phenotype you observe might be a composite effect of inhibiting your intended target and one or more unintended kinases.[6] The first step is to definitively confirm that your compound is engaging your target of interest within the complex cellular environment.
Core Troubleshooting Workflow
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Novel 5-Methoxy-1H-pyrrolo[3,2-b]pyridine Derivatives and Established FGFR Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of FGFR Signaling in Oncology
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in the pathogenesis of numerous cancers, including urothelial carcinoma, cholangiocarcinoma, and various solid tumors.[3][4] This has firmly established the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) as a promising therapeutic target for the development of novel anti-cancer agents.[5]
Currently, several FGFR inhibitors, such as Pemigatinib, Erdafitinib, and Infigratinib, have received regulatory approval and demonstrated clinical benefit in patients with FGFR-altered tumors.[6][7][8][9] These molecules primarily act as ATP-competitive inhibitors, binding to the kinase domain of the FGFRs and blocking downstream signaling.[2] Concurrently, ongoing research efforts are focused on the discovery of new chemical scaffolds with improved potency, selectivity, and pharmacological properties. Among these, derivatives of the 1H-pyrrolo[2,3-b]pyridine core have shown promise as potent FGFR inhibitors.[10][11][12] This guide provides a comparative analysis of a representative 5-substituted-1H-pyrrolo[2,3-b]pyridine derivative against established FGFR inhibitors, offering a technical overview of their biochemical potency and providing detailed experimental protocols for their evaluation.
The FGFR Signaling Cascade: A Target for Therapeutic Intervention
Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo trans-autophosphorylation of their intracellular kinase domains. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are central to cell proliferation and survival.[13] Inhibitors targeting the ATP-binding pocket of the FGFR kinase domain prevent this initial phosphorylation event, thereby abrogating the entire downstream signaling cascade.
Caption: The FGFR signaling pathway and the point of intervention for kinase inhibitors.
Comparative Analysis of Inhibitor Potency
The efficacy of an FGFR inhibitor is primarily determined by its ability to inhibit the kinase activity of the different FGFR isoforms. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the reported biochemical IC50 values for a representative 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) and the approved FGFR inhibitors Pemigatinib, Erdafitinib, and Infigratinib.[3][8][10]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Compound 4h | 7 | 9 | 25 | 712 |
| Pemigatinib | 0.4 | 0.5 | 1.0 | 30 |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 |
| Infigratinib | 0.9 | 1.4 | 1.0 | 60 |
Analysis of Potency and Selectivity:
-
Potency: All three approved inhibitors demonstrate high potency against FGFR1, 2, and 3, with IC50 values in the low nanomolar range.[3][8] The representative pyrrolo[2,3-b]pyridine derivative, Compound 4h, also exhibits potent inhibition of FGFR1 and FGFR2, with slightly higher but still potent activity against FGFR3.[10]
-
Selectivity: Pemigatinib and Infigratinib show greater than 30-fold selectivity for FGFR1/2/3 over FGFR4.[3][8] Erdafitinib is a pan-FGFR inhibitor with potent activity against all four isoforms.[3] Compound 4h displays a notable selectivity for FGFR1/2/3 over FGFR4, with an IC50 for FGFR4 that is significantly higher than for the other isoforms.[10] This selectivity profile can be advantageous in minimizing off-target effects related to FGFR4 inhibition.
Experimental Protocols for Inhibitor Characterization
The following section provides detailed, step-by-step methodologies for key experiments to characterize and compare the activity of novel FGFR inhibitors.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified FGFR kinase domain.
Causality Behind Experimental Choices:
-
Recombinant Kinase Domain: Using a purified recombinant kinase domain isolates the target of interest and removes the complexity of the cellular environment, allowing for a direct measurement of enzyme inhibition.
-
ATP Concentration: The concentration of ATP is typically set at or near the Michaelis-Menten constant (Km) for each enzyme to ensure that the inhibitor is competing with a physiologically relevant concentration of the natural substrate.[14]
-
Detection Method: A variety of detection methods can be used, such as radiometric assays using ³²P-ATP or fluorescence/luminescence-based assays that measure the product of the kinase reaction.[15] The choice often depends on the available equipment and desired throughput.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT).
-
Dilute the recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains to the desired concentration in the reaction buffer.
-
Prepare a solution of a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.
-
Prepare a solution of ATP at twice the final desired concentration in the reaction buffer.
-
Prepare serial dilutions of the test compounds (e.g., 5-Methoxy-1H-pyrrolo[3,2-b]pyridine derivative, known inhibitors) in DMSO, and then dilute further in the reaction buffer.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add the diluted test compounds to the wells of the assay plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.
-
Add the diluted kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity using a suitable detection method (e.g., measuring the incorporation of ³²P into the substrate or using a luminescence-based ATP detection kit).
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all other readings.
-
Normalize the data to the negative control (DMSO, 100% activity) and the positive control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for a biochemical kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines that are dependent on FGFR signaling.
Causality Behind Experimental Choices:
-
FGFR-Dependent Cell Lines: The choice of cell lines is critical. Cell lines with known FGFR amplifications, fusions, or activating mutations are used to assess on-target activity. A control cell line without FGFR alterations can be used to evaluate off-target cytotoxicity.
-
MTT Reagent: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][16][17][18] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[16][17]
-
Incubation Time: The incubation time with the inhibitor (e.g., 72 hours) is chosen to allow for sufficient time for the compound to exert its anti-proliferative effects.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture the selected cancer cell lines (e.g., a cell line with an FGFR2 fusion) in the appropriate growth medium.
-
Harvest the cells and determine the cell concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the growth medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[1]
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[18]
-
During this incubation, the viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[16][18]
-
Gently shake the plate to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the IC50 value.
-
Western Blot Analysis of FGFR Signaling
This technique is used to confirm that the inhibitor is engaging its target within the cell and inhibiting the downstream signaling pathway.
Causality Behind Experimental Choices:
-
Phospho-Specific Antibodies: Antibodies that specifically recognize the phosphorylated forms of FGFR (p-FGFR) and downstream proteins like ERK (p-ERK) are used to directly measure the activation state of the signaling pathway.[13][19]
-
Total Protein Antibodies: Antibodies against the total (phosphorylated and unphosphorylated) forms of these proteins are used as loading controls to ensure that any observed decrease in the phosphorylated protein is due to inhibition of signaling and not a decrease in the total amount of the protein.
-
Ligand Stimulation: In some experimental setups, cells are serum-starved and then stimulated with an FGF ligand to induce a robust and synchronous activation of the FGFR pathway, making the inhibitory effects of the compound more apparent.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat the cells with the test compounds at various concentrations for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20]
-
Incubate the membrane with a primary antibody specific for p-FGFR or p-ERK overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total FGFR, total ERK, and a loading control like GAPDH or β-actin to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion and Future Directions
The comparative analysis reveals that novel 5-substituted-1H-pyrrolo[2,3-b]pyridine derivatives, as represented by Compound 4h, are a promising class of FGFR inhibitors with potent activity against FGFR1, 2, and 3, and a favorable selectivity profile over FGFR4.[10] While the established inhibitors Pemigatinib, Erdafitinib, and Infigratinib have demonstrated significant clinical utility, the development of new chemical scaffolds is crucial for expanding the therapeutic arsenal and potentially overcoming mechanisms of acquired resistance.
The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these novel compounds. Further in-depth characterization, including kinome-wide selectivity profiling, in vivo efficacy studies in relevant xenograft models, and investigation of pharmacokinetic and pharmacodynamic properties, will be essential to fully elucidate the therapeutic potential of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine derivatives and related compounds in the treatment of FGFR-driven cancers.
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Liu, P. C. C., et al. (2020). INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLoS One, 15(4), e0231877. [Link]
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Creative Diagnostics. (n.d.). FGFR2 Kinase Inhibitor Screening Assay Kit (DEIABL537). Retrieved from [Link]
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- Wang, X., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold. Acta Pharmaceutica Sinica B, 9(2), 351-368.
- Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 693.
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QED Therapeutics. (2019). Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells. Retrieved from [Link]
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QED Therapeutics. (2019). Anti-tumor activity of infigratinib, a potent and selective inhibitor of FGFR1, FGFR2 and FGFR3. Retrieved from [Link]
- Kumar, A., & Plenker, D. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 146, 223-236.
- Siefker-Radtke, A. O., et al. (2022). Clinical Evidence and Selecting Patients for Treatment with Erdafitinib in Advanced Urothelial Carcinoma. Current Oncology Reports, 24(9), 1145-1154.
- Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Chemistry & Biology, 21(11), 1465-1475.
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LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to FGF Treatment in NIH-3T3 Cells. Retrieved from [Link]
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Value-Based Cancer Care. (2019). Pemigatinib Effective in Patients with Cholangiocarcinoma and FGFR2 Fusion or Rearrangement. Retrieved from [Link]
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ResearchGate. (n.d.). The cytotoxicity of erdafitinib in different cells. Retrieved from [Link]
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Urology Times. (2022). Erdafitinib efficacy in bladder cancer sustained with long-term follow-up. Retrieved from [Link]
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El-Damasy, D. A., et al. (2021). Pyrrolo[2,1-f][6][21][22]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1718-1741.
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- Sootome, H., et al. (2021). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 64(1), 465-482.
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A Comparative Guide to Azaindole Precursors: The Strategic Value of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azaindole Scaffold in Modern Drug Discovery
Azaindoles, or pyrrolopyridines, represent a class of bicyclic heteroaromatic compounds that have firmly established themselves as "privileged scaffolds" in medicinal chemistry.[1][2] Their structural resemblance to the endogenous indole nucleus allows them to act as effective bioisosteres, while the introduction of a nitrogen atom into the benzene ring provides a powerful tool to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][3][4] This strategic modification can enhance hydrogen bonding capabilities, improve pharmacokinetic profiles, and create novel intellectual property.[5]
Notably, the azaindole core is a cornerstone in the design of kinase inhibitors, where its nitrogen atoms can mimic the hydrogen bonding pattern of the adenine moiety in ATP, leading to potent and selective target engagement.[2][4] Given the importance of this scaffold, the choice of the starting material—the azaindole precursor—is a critical decision that dictates the efficiency, flexibility, and ultimate success of a synthetic campaign.
This guide provides an in-depth comparison of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, a highly functionalized and versatile precursor, against other common starting materials for the synthesis of complex azaindole derivatives. We will explore the causality behind synthetic choices, present comparative data, and provide validated experimental protocols to inform your research and development efforts.
The Subject in Focus: 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (a derivative of the 4-azaindole core) is a powerful building block due to the strategic placement of two key functional groups.
-
The C2-Aldehyde: The formyl group at the C2 position is an exceptionally versatile chemical handle. Unlike the relatively inert C-H bond, the aldehyde is primed for a wide array of high-yielding transformations. This pre-functionalization circumvents the need for direct C-H activation or formylation of the azaindole core, which can often be challenging, low-yielding, or suffer from poor regioselectivity.
-
The C5-Methoxy Group: The electron-donating methoxy group on the pyridine ring influences the electronic character of the entire scaffold. It can enhance reactivity at certain positions and serves as a potential site for late-stage functionalization, such as demethylation to reveal a phenol for further derivatization.
The synthesis of this precursor is most commonly achieved via a Vilsmeier-Haack reaction on the parent 5-methoxy-1H-pyrrolo[3,2-b]pyridine, a classic and reliable method for formylating electron-rich heterocyclic systems.[6][7]
The Competitive Landscape: Alternative Azaindole Precursors
The selection of an azaindole precursor is fundamentally tied to the desired synthetic outcome. Here, we compare our focus compound to three other widely used classes of precursors.
-
Unfunctionalized Azaindoles (e.g., 1H-Pyrrolo[3,2-b]pyridine / 4-Azaindole): These represent the most basic starting point. While commercially available, their use necessitates a subsequent functionalization step (e.g., halogenation, lithiation, or direct C-H activation) to introduce a reactive handle. This adds steps to the synthesis and often raises concerns about regioselectivity, as multiple positions on the ring can be reactive.[8] Electrophilic substitution on the 4-azaindole core, for instance, preferentially occurs at the C3 position, making the introduction of a C2 handle non-trivial.[8]
-
Halogenated Azaindoles (e.g., 2-Bromo-1H-pyrrolo[3,2-b]pyridine): Halogenated azaindoles are workhorses for modern organometallic chemistry.[9] A bromine or iodine atom serves as an excellent anchor for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[10][11] This approach is ideal for constructing C-C and C-N bonds to append aryl, alkyl, or amino groups. However, it is less direct for transformations that are easily achieved from an aldehyde, such as reductive amination or olefination.
-
Pyridine-Based Precursors for De Novo Synthesis (e.g., 2-Amino-3-halopyridines): Instead of starting with a pre-formed azaindole, one can construct the scaffold from a substituted pyridine. Methods like the Sonogashira coupling of an amino-halopyridine with a terminal alkyne, followed by intramolecular cyclization, offer great flexibility in introducing substituents on both the pyridine and the newly formed pyrrole ring.[1][10] While powerful, this approach involves more complex, multi-step syntheses of the core itself, which may not be necessary if the desired scaffold is accessible from a commercial precursor.
Head-to-Head Comparison: Performance and Versatility
The choice of precursor is a strategic one, balancing the number of synthetic steps against the desired molecular complexity. The following table provides a qualitative comparison of the precursors discussed.
| Feature | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | Unfunctionalized 4-Azaindole | Halogenated 4-Azaindole | 2-Amino-3-halopyridine |
| Key Reactive Handle | C2-Aldehyde | C-H Bonds | C-X (Halogen) | Amino & Halogen |
| Primary Utility | Reductive Amination, Olefination, Oxidation/Reduction, Cyclocondensations | Electrophilic Substitution (C3), Directed Lithiation | Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) | De Novo Synthesis of Azaindole Core |
| Pros | Versatile handle, direct access to diverse functional groups, avoids regioselectivity issues for C2 functionalization. | Simple starting material, low initial cost. | Excellent for C-C and C-N bond formation, well-established chemistry. | High flexibility, allows for complex substitution patterns from the start. |
| Cons | Higher initial cost, functional group may require protection. | Requires additional functionalization steps, potential for poor regioselectivity. | Less direct for aldehyde-specific chemistry, may require harsh coupling conditions. | Longer synthetic route, requires optimization of cyclization conditions. |
Synthetic Utility Workflow
The following diagram illustrates a decision-making process for selecting an appropriate azaindole precursor based on the desired final modification.
Caption: Decision workflow for selecting an azaindole precursor.
Experimental Protocols
To provide a practical context, we detail representative, self-validating protocols.
Protocol 1: Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde via Vilsmeier-Haack Formylation
This protocol describes the introduction of the C2-aldehyde onto the electron-rich azaindole core. The Vilsmeier-Haack reaction is a robust and scalable method for this transformation.[7][12]
Causality: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich pyrrole ring of the azaindole then attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired aldehyde.
Caption: Simplified workflow for the Vilsmeier-Haack reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq) in anhydrous dichloroethane (DCE) to 0 °C.
-
Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise to the cooled POCl₃ solution, ensuring the temperature remains below 10 °C. Stir the resulting mixture at room temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DCE and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution or sodium hydroxide.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the title compound.
Protocol 2: Reductive Amination Using the Aldehyde Precursor
This protocol demonstrates the utility of the C2-aldehyde for installing a key pharmacophoric element—an amine side chain.
Causality: The aldehyde first reacts with a primary or secondary amine to form a transient iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final amine product. STAB is chosen for its mildness and tolerance of slightly acidic conditions, which favor iminium ion formation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (1.0 eq) in anhydrous dichloroethane (DCE), add the desired amine (e.g., benzylamine, 1.1 eq).
-
Iminium Formation: Add acetic acid (0.1 eq) to catalyze imine formation and stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: Suzuki Cross-Coupling Using a Halogenated Precursor
For comparison, this protocol outlines a typical Suzuki coupling, a cornerstone of modern medicinal chemistry, to form a biaryl system.[10]
Causality: The palladium(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the azaindole. The resulting Pd(II) species then undergoes transmetalation with a boronic acid (activated by a base). Finally, reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst to continue the cycle.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial, combine 2-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction: Seal the vial and heat the reaction mixture to 90-100 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify via column chromatography.
Conclusion
The synthesis of complex, biologically active azaindole derivatives is a central task in modern drug discovery. While numerous synthetic strategies exist, the choice of the initial precursor is a critical determinant of the overall efficiency and scope of the project.
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde stands out as a superior precursor when the synthetic route involves the installation of functional groups readily derived from an aldehyde. Its pre-functionalized nature provides a direct and high-yielding pathway for diversification through reductive amination, olefination, and condensation reactions, bypassing the potential regioselectivity and yield issues associated with functionalizing the unsubstituted core.
In contrast, halogenated precursors remain the undisputed choice for constructing biaryl systems via cross-coupling chemistry, while de novo syntheses from pyridine building blocks offer the ultimate flexibility for creating highly substituted and novel azaindole cores, albeit at the cost of a longer synthetic route. Ultimately, a thorough understanding of the reactivity and utility of each class of precursor, as outlined in this guide, empowers the medicinal chemist to design and execute the most strategic and efficient synthesis for their target molecule.
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Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]
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MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]
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A Comparative Analysis of Pyrrolo[3,2-b]pyridine and Pyrrolo[3,2-c]pyridine Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to Isomeric Scaffolds in Medicinal Chemistry
In the landscape of medicinal chemistry, the pyrrolopyridine core stands out as a privileged scaffold. This bicyclic aromatic heterocycle, an isomer of indole, provides a versatile framework for designing molecules that can interact with a multitude of biological targets. The specific arrangement of the nitrogen atom within the pyridine ring gives rise to six distinct isomers, each possessing a unique electronic distribution and steric profile. This guide offers an in-depth comparative analysis of two of these isomers: pyrrolo[3,2-b]pyridine (also known as 1,6-diazaindole or 6-azaindole) and pyrrolo[3,2-c]pyridine (1,5-diazaindole or 5-azaindole), providing researchers, scientists, and drug development professionals with field-proven insights into their synthesis, properties, and therapeutic applications.
Structural and Physicochemical Properties: A Tale of Two Isomers
At first glance, the two scaffolds appear remarkably similar. However, the seemingly minor shift of the pyridine nitrogen atom from position 6 (in pyrrolo[3,2-b]pyridine) to position 5 (in pyrrolo[3,2-c]pyridine) has profound implications for the molecule's physicochemical properties. This positional change alters the electron density across the ring system, influencing hydrogen bonding capacity, pKa, and dipole moment, which in turn dictates how derivatives of these scaffolds will interact with protein targets and behave in a physiological environment.
The fundamental difference lies in the location of the nitrogen lone pair. In the pyrrolo[3,2-b]pyridine isomer, the nitrogen at position 6 exerts a distinct electronic influence compared to the nitrogen at position 5 in the pyrrolo[3,2-c]pyridine isomer. This variance affects the molecule's ability to act as a hydrogen bond acceptor and influences the overall reactivity of the heterocyclic system.
Caption: Chemical structures of Pyrrolo[3,2-b]pyridine and Pyrrolo[3,2-c]pyridine.
A comparative summary of the core scaffolds' computed properties is presented below. These values provide a baseline for understanding how derivatization can be used to modulate properties for optimal drug-like characteristics.
| Property | Pyrrolo[3,2-b]pyridine | Pyrrolo[3,2-c]pyridine |
| Molecular Formula | C₇H₆N₂ | C₇H₆N₂[1] |
| Molecular Weight | 118.14 g/mol | 118.14 g/mol |
| CAS Number | 272-49-1 | 271-77-2 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Topological Polar Surface Area | 28.7 Ų | 28.7 Ų |
| Formal Charge | 0 | 0 |
Data sourced from PubChem compound summaries for the base scaffolds.
Synthetic Strategies: Building the Core
The synthetic accessibility of a scaffold is a critical factor in its utility for drug discovery. Both pyrrolo[3,2-b] and pyrrolo[3,2-c]pyridines can be constructed through various synthetic routes, often starting from appropriately substituted pyridine or pyrrole precursors.
Synthesis of Pyrrolo[3,2-b]pyridine
A common approach to the pyrrolo[3,2-b]pyridine core involves the construction of the pyrrole ring onto a pre-existing pyridine ring. Strategies often leverage functionalized 2-aminopyridines or 2-halopyridines. For instance, derivatives have been synthesized for evaluation as antiproliferative agents against melanoma.[2]
Caption: Generalized workflow for Pyrrolo[3,2-b]pyridine synthesis.
Synthesis of Pyrrolo[3,2-c]pyridine
The synthesis of the pyrrolo[3,2-c]pyridine scaffold can be more complex. One notable method involves a ring rearrangement. For example, treating pyrrolo[2,3-b]pyridine with an agent like m-chloroperoxybenzoic acid followed by heating with phosphorus oxychloride can yield a 4-chloropyrrolo[2,3-b]pyridine, which upon fusion with a nitroaniline, rearranges to form the 1-aryl-4-aminopyrrolo[3,2-c]pyridine scaffold.[3] This pathway has been instrumental in creating derivatives for FMS kinase inhibition.[3]
Caption: Generalized workflow for Pyrrolo[3,2-c]pyridine synthesis.
Comparative Biological Activities and Therapeutic Targets
The true divergence between these two scaffolds becomes evident when examining their application in medicinal chemistry. The distinct electronic and steric features of each isomer predispose them to interact favorably with different classes of biological targets.
Caption: Key biological targets for derivatives of each scaffold.
The following table summarizes key findings and provides supporting experimental data for derivatives of each scaffold.
| Target Class | Scaffold | Key Target(s) | Example Application | Potency Data (IC₅₀) | Citation |
| Tyrosine Kinase | Pyrrolo[3,2-c]pyridine | FMS Kinase (CSF-1R) | Cancer, Rheumatoid Arthritis | Compound 1r: 30 nM (FMS Kinase) | [3][4][5] |
| Cytoskeletal Protein | Pyrrolo[3,2-c]pyridine | Tubulin (Colchicine Site) | Cancer (HeLa, SGC-7901, MCF-7) | Compound 10t: 0.12 - 0.21 µM (Antiproliferative) | [6][7][8] |
| Tyrosine Kinase | Pyrrolo[3,2-b]pyridine | JAK Kinases | Autoimmune Diseases | >95% inhibition at 100 nM for most compounds | [9][10] |
| Serine/Threonine Kinase | Pyrrolo[3,2-b]pyridine | GSK-3β | Alzheimer's Disease | Compound 41: Potent GSK-3β inhibitor | [11] |
| Phosphodiesterase | Pyrrolo[3,2-b]pyridine | PDE4B | CNS Disorders | Compound 7: 0.48 µM (PDE4B) | [12] |
| Antiproliferative | Pyrrolo[3,2-b]pyridine | Melanoma (A375 cell line) | Cancer | Compounds Ir & It: Potent activity, superior to Sorafenib | [2] |
| Antiplatelet | Pyrrolo[3,2-c]pyridine | Adrenaline-induced aggregation | Cardiovascular | Compound 6: 90 µM (equipotent to Aspirin) | [13] |
In-Depth Analysis:
-
Pyrrolo[3,2-c]pyridine: This scaffold has proven particularly fruitful in the development of potent kinase inhibitors and anticancer agents.
-
FMS Kinase Inhibition: A series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine core were found to be potent inhibitors of FMS kinase (CSF-1R), a key target in various cancers and inflammatory disorders.[3][5] Compound 1r from these studies emerged as a highly selective inhibitor, over 33 times more selective for FMS than other tested kinases, and demonstrated strong antiproliferative activity against ovarian, prostate, and breast cancer cell lines with IC₅₀ values in the sub-micromolar range.[3]
-
Tubulin Polymerization Inhibition: In a different approach, researchers designed pyrrolo[3,2-c]pyridine derivatives to act as rigid analogs of Combretastatin A-4 (CA-4), a known tubulin inhibitor.[6][7] The most potent compound, 10t , which incorporates an indole B-ring, strongly inhibited tubulin polymerization and induced G2/M phase cell cycle arrest and apoptosis in cancer cells with IC₅₀ values as low as 0.12 µM.[6][8]
-
-
Pyrrolo[3,2-b]pyridine: This isomer has been successfully employed to target a different set of proteins, leading to potential therapies for autoimmune diseases, neurodegenerative disorders, and cancer.
-
JAK Kinase Inhibition: The 1H-pyrrolo[2,3-b]pyridine ring system, which is isomeric to the pyrrolo[3,2-b]pyridine, is a well-established scaffold for JAK inhibitors used in treating autoimmune diseases.[10] This highlights the utility of the broader azaindole class in this area. Specific pyrrolo-pyridine derivatives have shown potent JAK3 inhibition, a key target as its expression is largely limited to lymphocytes.[9][10]
-
GSK-3β Inhibition: In the context of Alzheimer's disease, derivatives of the related pyrrolo[2,3-b]pyridine scaffold were designed as potent inhibitors of glycogen synthase kinase-3β (GSK-3β).[11] The lead compound from this study effectively ameliorated dyskinesia in a zebrafish AD model, showcasing its therapeutic potential.[11]
-
Antiproliferative Activity: Diarylureas and amides featuring the pyrrolo[3,2-b]pyridine scaffold have shown potent antiproliferative activity against human melanoma cell lines, with several compounds demonstrating superior or similar activity to the approved drug Sorafenib.[2]
-
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are representative, high-level protocols for key experiments described in the literature.
Protocol 1: Synthesis of a Pyrrolo[3,2-c]pyridine FMS Kinase Inhibitor (Compound 1r)
This protocol is a generalized representation based on the synthesis described by El-Gamal et al.[3]
-
Preparation of Amine Precursor: Begin with the appropriate 1-aryl-4-aminopyrrolo[3,2-c]pyridine HCl salt.
-
Amide Coupling Reaction:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine precursor (1 equivalent), 4-morpholino-3-(trifluoromethyl)benzoic acid (2 equivalents), HOBt (2.2 equivalents), and EDCI (2.6 equivalents) in dry DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (TEA) (0.2 equivalents) dropwise to the cooled mixture.
-
Remove the ice bath and heat the reaction mixture to 80 °C. Stir for 12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue using column chromatography on silica gel (e.g., eluting with a hexane-ethyl acetate gradient) to yield the pure compound 1r .
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, LC-MS, and elemental analysis.[3]
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol is based on the methods used to evaluate compound 10t by Wang et al.[6][7]
-
Reagent Preparation:
-
Prepare a tubulin solution (e.g., >99% pure bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Prepare stock solutions of the test compound (e.g., 10t ), a positive control (e.g., CA-4), and a negative control (e.g., DMSO vehicle) in an appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add the tubulin solution to wells containing the test compound, positive control, or negative control at desired final concentrations (e.g., 3 µM and 5 µM).
-
Add GTP (e.g., 1.0 mM final concentration) to each well to initiate polymerization.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37 °C.
-
-
Data Acquisition:
-
Monitor the change in absorbance at 340 nm every minute for a set period (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
-
Analysis: Plot absorbance versus time. A potent inhibitor will show a significant reduction in the rate and extent of absorbance increase compared to the negative control.
Conclusion and Future Perspectives
The comparative analysis of pyrrolo[3,2-b]pyridine and pyrrolo[3,2-c]pyridine scaffolds reveals them to be isomeric cousins with distinct personalities in the world of drug discovery.
-
Pyrrolo[3,2-c]pyridine has emerged as a powerhouse scaffold for targeting kinases like FMS and cytoskeletal proteins like tubulin, making it highly valuable in oncology and inflammation research. Its synthesis, though sometimes complex, provides a rigid framework amenable to creating potent and selective inhibitors.
-
Pyrrolo[3,2-b]pyridine demonstrates broader utility across different target classes, including kinases (JAK), phosphodiesterases (PDE4B), and other enzymes (GSK-3β). This versatility makes it an attractive starting point for developing therapies for autoimmune disorders, CNS conditions, and various cancers.
The choice between these scaffolds is not arbitrary but a strategic decision driven by the specific biological target and desired therapeutic outcome. The subtle change in nitrogen placement fundamentally alters the scaffold's interaction profile, providing medicinal chemists with two unique tools. Future research should focus on exploring new synthetic routes to improve accessibility, further investigating the structure-activity relationships for novel targets, and leveraging computational methods to predict which isomer is better suited for a given protein binding site. As our understanding of disease biology deepens, these versatile pyrrolopyridine scaffolds will undoubtedly continue to be a source of novel and impactful therapeutics.
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El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. [Link]
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Wesołowska, O., & Sławiński, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI Pharmaceuticals. [Link]
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Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]
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Lee, H., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed. [Link]
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Majumdar, K. C., & Das, D. (2025). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]
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Wesołowska, O., & Sławiński, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. [Link]
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Veselov, M. S., et al. (2023). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. [Link]
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Comparative Efficacy of Pyrrolopyridine Derivatives in Breast Cancer Cell Lines: A Technical Guide for Drug Development Professionals
The relentless progression of breast cancer, coupled with the emergence of multidrug resistance, necessitates the urgent development of novel, safer, and more effective therapeutic agents.[1] Among the vast landscape of heterocyclic compounds, the pyrrolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in oncology. This guide provides a comparative analysis of the efficacy of various pyrrolopyridine derivatives against breast cancer cell lines, offering a technical synthesis of available preclinical data. While focusing on the broader class, this analysis serves as a crucial framework for evaluating the potential of specific derivatives like 5-Methoxy-1H-pyrrolo[3,2-b]pyridine.
This document is structured to provide an in-depth, data-driven comparison, detailing not only the cytotoxic effects but also the underlying mechanisms of action and the experimental methodologies required for their validation.
Comparative Cytotoxicity: An Analysis of In Vitro Efficacy
The primary measure of a compound's potential as an anticancer agent is its ability to inhibit the proliferation of cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Several studies have evaluated various pyrrolopyridine derivatives against a panel of human breast cancer cell lines, including MCF-7 (Estrogen Receptor-positive), MDA-MB-231 (Triple-Negative), and 4T1 (murine mammary carcinoma).
The data reveals that substitutions on the pyrrolopyridine core significantly influence cytotoxic activity. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives showed potent activity against the FGFR (Fibroblast Growth Factor Receptor) pathway, with compound 4h exhibiting an IC50 of 7 nM against FGFR1 and effectively inhibiting the proliferation of 4T1 breast cancer cells.[2][3] Similarly, 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated potent antitumor activities; compound 10t was particularly effective against the MCF-7 cell line with an IC50 value of 0.21 µM.[4] Another pyrrolo[3,2-c]pyridine derivative, compound 1r , showed strong potency against five different breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM, and importantly, exhibited selectivity for cancer cells over normal fibroblasts.[5]
For comparison, derivatives of the related pyrazolo[4,3-c]hexahydropyridine scaffold also showed excellent activity against MCF-7 and MDA-MB-231 cells, with IC50 values of 2.4 µM and 4.2 µM, respectively, outperforming the standard drug 5-fluorouracil in the same study.[1]
Table 1: Comparative IC50 Values of Pyrrolopyridine Derivatives in Breast Cancer Cell Lines
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source |
| 1H-pyrrolo[3,2-c]pyridine | 10t | MCF-7 | 0.21 | - | - | [4] |
| 1H-pyrrolo[3,2-c]pyridine | 1r | Breast Cancer Panel | 0.15 - 1.78 | - | - | [5] |
| 1H-pyrrolo[2,3-b]pyridine | 4h | 4T1 | Not specified | - | - | [2][3] |
| Imidazo[1,2-a]pyridine | 3d | MDA-MB-231 | 35.9 | - | - | [6] |
| Imidazo[1,2-a]pyridine | 4d | MDA-MB-231 | 35.1 | - | - | [6] |
| Imidazo[1,2-a]pyridine | 30a | MCF-7 | 9.59 | Etoposide | > Reference | [1] |
| Imidazo[1,2-a]pyridine | 30a | MDA-MB-231 | 12.12 | Etoposide | > Reference | [1] |
| Pyrazolo[4,3-c]pyridine | 31 | MCF-7 | 2.4 | 5-Fluorouracil | 4.8 | [1] |
| Pyrazolo[4,3-c]pyridine | 31 | MDA-MB-231 | 4.2 | 5-Fluorouracil | 9.6 | [1] |
| 3-Cyanopyridine | 8f | MCF-7 | 1.69 | Doxorubicin | < Reference | [7] |
| 3-Cyanopyridine | 7h | MCF-7 | 1.89 | Doxorubicin | < Reference | [7] |
Mechanisms of Action: Unraveling the Molecular Pathways
The efficacy of these derivatives stems from their ability to modulate critical cellular processes involved in cancer cell survival and proliferation. The primary mechanisms identified are the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling kinases.
Induction of Apoptosis
A hallmark of effective anticancer agents is the ability to trigger programmed cell death, or apoptosis. Pyrrolopyridine derivatives have been shown to induce apoptosis through multiple avenues. For example, some imidazo[1,2-a]pyridine derivatives provoke apoptosis in breast cancer cell lines.[1] This process often involves altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, activating caspases, and cleaving poly [ADP-ribose] polymerase (PARP-1).[6][8] Compound 7h , a 3-cyanopyridine derivative, was shown to cause cell death primarily by inducing both early and late apoptosis in MCF-7 cells.[7]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Compounds that can halt the cell cycle at specific checkpoints prevent cancer cells from replicating. The 1H-pyrrolo[3,2-c]pyridine derivative 10t was found to cause significant G2/M phase cell cycle arrest.[4] In contrast, some fused pyran derivatives, which also exhibit potent anti-breast cancer activity, induce G1 arrest.[9] This disruption of the normal cell cycle progression ultimately leads to cell death.
Inhibition of Key Signaling Pathways
Many pyrrolopyridine derivatives function as kinase inhibitors, targeting enzymes that are often overactive in cancer cells.
-
FGFR Inhibition: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently dysregulated in breast cancer.[2] The 1H-pyrrolo[2,3-b]pyridine derivative 4h was identified as a potent pan-FGFR inhibitor, with IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively.[2][3]
-
PIM-1 Kinase Inhibition: PIM-1 kinase is another crucial target in breast cancer. The 3-cyanopyridine derivatives 7h and 8f exhibited strong inhibitory activity against PIM-1 kinase, which correlated with their potent cytotoxicity against MCF-7 cells.[7]
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an attractive target. The 1H-pyrrolo[3,2-c]pyridine derivative 10t was designed as a colchicine-binding site inhibitor, potently inhibiting tubulin polymerization and disrupting microtubule dynamics.[4]
Below is a diagram illustrating the FGFR signaling pathway, a key target for several 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: FGFR signaling pathway targeted by 1H-pyrrolo[2,3-b]pyridine derivatives.
Experimental Protocols: A Framework for Validation
To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and reproducible. The following section details the standard methodologies employed in the cited research.
General Experimental Workflow
The evaluation of novel anticancer compounds follows a logical progression from initial synthesis to detailed mechanistic studies.
Caption: Standard workflow for in vitro evaluation of anticancer compounds.
Protocol 1: Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
-
Causality: The assay relies on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The available preclinical data strongly supports the pyrrolopyridine scaffold as a promising foundation for the development of novel anti-breast cancer agents. Derivatives from various isomeric classes, including 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine, have demonstrated potent cytotoxicity against a range of breast cancer cell lines.[2][3][4][5] Their multifaceted mechanisms of action—including apoptosis induction, cell cycle arrest, and specific kinase inhibition—offer multiple avenues for therapeutic intervention.[4][7]
While these in vitro results are encouraging, the path to clinical application requires further rigorous investigation. Future research should focus on:
-
In Vivo Efficacy: Evaluating the most potent compounds in animal models of breast cancer to assess their anti-tumor efficacy, pharmacokinetics, and safety profiles.[10]
-
Target Deconvolution: Precisely identifying the molecular targets for the most active compounds to better understand their mechanism of action and potential for off-target effects.
-
Clinical Trials: Ultimately, advancing the most promising lead candidates into human clinical trials to determine their safety and efficacy in patients.[11][12]
This guide consolidates key findings and methodologies to aid researchers and drug developers in navigating the promising landscape of pyrrolopyridine derivatives as a next-generation therapy for breast cancer.
References
- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
- Al-Ostoot, F. H., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 27(22), 7611.
- Abdel-Halim, M., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- ResearchGate. (n.d.). IC50 values obtained for different synthesized compounds against MCF-7.
- Reyes-González, O., et al. (2024). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 29(1), 123.
- El-Naggar, A. M., et al. (2024). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. BMC Chemistry, 18(1), 101.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
- ResearchGate. (n.d.). The most susceptible cancer cell lines towards the impact of target....
- ChemicalBook. (n.d.). 5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE | 17288-40-3.
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- National Center for Biotechnology Information. (n.d.). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach.
- Royal Society of Chemistry. (2024). Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations.
- National Center for Biotechnology Information. (n.d.). Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives.
- Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold.
- Letters in Drug Design & Discovery. (n.d.). Synthesis and Anti-Breast Cancer Activity of Tetrasubstituted Pyrrole Derivatives.
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A Head-to-Head Comparison of Novel JAK Inhibitors: A Guide for Researchers
In the rapidly evolving landscape of immunomodulatory therapeutics, Janus kinase (JAK) inhibitors have emerged as a pivotal class of oral small molecules for the treatment of a spectrum of inflammatory and autoimmune diseases.[1] The progression from first-generation, broader-acting agents to second-generation inhibitors with increased selectivity has marked a significant advancement in the field, promising improved safety and efficacy profiles.[2] This guide provides a comprehensive head-to-head comparison of novel, second-generation JAK inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of their biochemical potency, cellular activity, and clinical performance, supported by experimental data and protocols.
The JAK-STAT Signaling Pathway: A Primer
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade utilized by numerous cytokines and growth factors to regulate a wide array of cellular processes, including immune responses, inflammation, and hematopoiesis.[3] The pathway is initiated when a cytokine binds to its cognate receptor on the cell surface, leading to the activation of receptor-associated JAKs.[4] There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[4] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to modulate the transcription of target genes.[4] The specificity of the downstream effects is largely determined by which JAK and STAT isoforms are involved.
The rationale behind developing selective JAK inhibitors lies in the differential roles of the JAK family members. For instance, JAK1 is involved in the signaling of many pro-inflammatory cytokines, while JAK2 is crucial for erythropoiesis, and JAK3 is primarily associated with lymphocyte function.[5] Therefore, selectively inhibiting specific JAKs offers the potential to target pathological inflammatory responses while minimizing off-target effects.
Figure 1: Simplified JAK-STAT signaling pathway and the point of intervention by novel JAK inhibitors.
Biochemical Potency: A Comparative Analysis of IC50 Values
The initial characterization of a novel inhibitor's potency and selectivity is typically performed using in vitro biochemical assays that measure the half-maximal inhibitory concentration (IC50) against purified JAK enzymes. This quantitative measure is crucial for comparing the intrinsic activity of different compounds. Below is a summary of reported IC50 values for several novel JAK inhibitors.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity |
| Upadacitinib | 120 | 2300 | 4700 | - | JAK1[6] |
| Filgotinib | 10–53 | 28–29 | 311–810 | 116–177 | JAK1/JAK2[6] |
| Abrocitinib | 29.2 | 803 | >10,000 | 1250 | JAK1[6] |
| Deucravacitinib | >10,000 | >2000-fold selectivity for TYK2 vs JAK2 | >100-fold selectivity for TYK2 vs JAK1/3 | High Potency (Allosteric) | TYK2[7][8] |
Note: IC50 values can vary depending on the assay conditions. The data presented here are compiled from published literature for comparative purposes.
This data highlights the distinct selectivity profiles of these novel inhibitors. Upadacitinib and abrocitinib demonstrate a clear preference for JAK1, while filgotinib shows potent inhibition of both JAK1 and JAK2.[5][6] Deucravacitinib represents a unique class of allosteric TYK2 inhibitors with exceptional selectivity.[8]
Clinical Efficacy and Safety: Head-to-Head Insights
While biochemical assays provide foundational data, the ultimate measure of an inhibitor's utility lies in its clinical performance. Head-to-head clinical trials are invaluable for directly comparing the efficacy and safety of different JAK inhibitors in specific patient populations.
Rheumatoid Arthritis
In the treatment of rheumatoid arthritis (RA), several novel JAK inhibitors have demonstrated significant efficacy. A Bayesian network meta-analysis of 33 randomized controlled trials (RCTs) involving 15,961 patients compared six different JAK inhibitors.[9] While all showed significant efficacy compared to placebo, some differences emerged. For instance, in achieving ACR70 (a 70% improvement in American College of Rheumatology criteria), high-dose filgotinib, tofacitinib, baricitinib, and upadacitinib all showed a significant increase compared to adalimumab, a standard biologic treatment.[9] In terms of safety, low-dose filgotinib was associated with the best safety profile among the compared inhibitors.[9] A separate meta-analysis of 37 trials concluded that while JAK inhibitors as a class were superior to placebo, baricitinib and upadacitinib were associated with a greater risk of adverse events and infections.[10][11]
Atopic Dermatitis
The therapeutic landscape for atopic dermatitis (AD) has also been significantly impacted by the advent of novel JAK inhibitors. A recent meta-analysis comparing oral JAK inhibitors for moderate-to-severe AD found that upadacitinib, particularly at a 30 mg dose, demonstrated the highest short-term efficacy across multiple endpoints, including skin clearance and itch reduction, when compared to abrocitinib, baricitinib, and ivarmacitinib.[12] Another meta-analysis of 14 RCTs concluded that both oral and topical JAK inhibitors are effective and safe for AD treatment, with topical agents showing greater efficacy.[13] Specifically, upadacitinib was most effective in reducing the Eczema Area and Severity Index (EASI) score at 4 weeks, while abrocitinib led to the most effective Investigator's Global Assessment (IGA) response.[13]
Experimental Protocols for In-House Evaluation
To facilitate the independent evaluation and comparison of novel JAK inhibitors, we provide detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK isoform.
Figure 2: General workflow for an in vitro JAK kinase inhibition assay.
Objective: To determine the IC50 value of a test compound against a specific recombinant JAK enzyme.
Materials:
-
Recombinant human JAK enzyme (JAK1, JAK2, JAK3, or TYK2)
-
Peptide substrate specific for the JAK enzyme
-
High-purity Adenosine Triphosphate (ATP)
-
Test compound dissolved in 100% DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[14]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.
-
Plate Dispensing: Dispense a small volume (e.g., 5 µL) of each compound dilution into the wells of a 384-well plate.[14] Include wells with DMSO only (0% inhibition control) and a known pan-kinase inhibitor like staurosporine (100% inhibition control).
-
Enzyme/Substrate Addition: Prepare a 2x solution of the JAK enzyme and its peptide substrate in kinase assay buffer. Add 5 µL of this mixture to each well.[15]
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.[15]
-
Reaction Initiation: Prepare a 2x ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km of the enzyme. Add 5 µL of the ATP solution to each well to start the reaction.[15]
-
Incubation: Incubate the plate for 60 minutes at 30°C.[16]
-
Reaction Termination and Signal Detection: Add the detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and initiate the luminescent signal development.[15]
-
Signal Reading: After a final incubation period as per the detection reagent's protocol, read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
Cellular STAT Phosphorylation Assay
This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant assessment of potency and selectivity.
Objective: To determine the IC50 of a test compound for the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line or primary cells.
Materials:
-
Cells expressing the target JAK-STAT pathway (e.g., primary human T cells, specific cell lines)
-
Cytokine for stimulation (e.g., IL-2 for JAK1/3, IFN-γ for JAK1/2)
-
Test compound dissolved in DMSO
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Phospho-specific STAT antibodies (e.g., anti-pSTAT5) conjugated to a fluorophore
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and harvest the cells. Ensure cells are in a healthy, viable state.
-
Compound Treatment: Aliquot cells into a 96-well plate and treat with a serial dilution of the test compound for a predetermined time (e.g., 1-2 hours).
-
Cytokine Stimulation: Add the appropriate cytokine to the wells to stimulate the JAK-STAT pathway. Include unstimulated and stimulated controls without the inhibitor.
-
Fixation and Permeabilization: After a short incubation with the cytokine (e.g., 15-30 minutes), fix the cells with a fixation buffer and then permeabilize them with a permeabilization buffer to allow antibody entry.
-
Intracellular Staining: Stain the cells with a fluorescently labeled phospho-specific STAT antibody.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT signal in the cell population.
-
Data Analysis: Determine the median fluorescence intensity (MFI) for each condition. Calculate the percent inhibition of STAT phosphorylation for each compound concentration relative to the stimulated control. Plot the percent inhibition against the logarithm of the compound concentration to determine the cellular IC50 value.
Conclusion
The development of novel, selective JAK inhibitors represents a significant stride forward in the treatment of immune-mediated diseases. The head-to-head comparison of these agents reveals distinct profiles in terms of their biochemical potency, cellular activity, and clinical performance. While in vitro selectivity is a critical starting point, clinical data from head-to-head trials provides the most definitive evidence for differentiating these therapies. As our understanding of the nuanced roles of individual JAK family members continues to grow, the ability to rationally select or design inhibitors with specific selectivity profiles will be paramount in optimizing therapeutic outcomes and minimizing adverse effects for patients. The experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of this exciting class of drugs.
References
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
- Babul, N., et al. (2026, January 13).
- Efat, M., et al. (2023). Efficacy and safety of topical JAK inhibitors in the treatment of atopic dermatitis in paediatrics and adults: A systematic review.
- Fan, Y., et al. (2024). The efficacy and safety of different Janus kinase inhibitors as monotherapy in rheumatoid arthritis: A Bayesian network meta-analysis. Frontiers in Immunology, 15, 1389782.
- Bonelli, M., et al. (2023). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story.
- Gao, Q., et al. (2022). Efficacy and Safety of JAK Inhibitors for Rheumatoid Arthritis: A Meta-Analysis. Frontiers in Pharmacology, 13, 868885.
- He, H., et al. (2021). Efficacy and Safety of Janus Kinase Inhibitors for the Treatment of Atopic Dermatitis: A Systematic Review and Meta-Analysis.
- Keystone, E., & Vanhoutte, F. (2012, June 25). New JAK Inhibitors Show RA Safety, Efficacy. MDedge.
- Zhang, L., et al. (2022). Efficacy and Safety of JAK Inhibitors for Rheumatoid Arthritis: A Meta-Analysis. Journal of Immunology Research, 2022, 5885265.
- Babon, J. J., & Murphy, J. M. (2013). In Vitro JAK Kinase Activity and Inhibition Assays. Methods in Molecular Biology.
- Li, H., et al. (2022). The efficacy and safety of JAK Inhibitors for Atopic Dermatitis: a systematic review and meta-analysis. Journal of the European Academy of Dermatology and Venereology, 36(8), 1293-1304.
- Wojas-Pelc, A., et al. (2020). JAK-STAT Inhibitors in Atopic Dermatitis from Pathogenesis to Clinical Trials Results. International Journal of Molecular Sciences, 21(21), 8323.
- Chimalakonda, A., et al. (2021). Newly derived in vitro whole blood IC50 values for deucravacitinib and JAK 1/2/3 inhibitors.
- Winthrop, K. L., et al. (2023). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases.
- Lasek, A., et al. (2022). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib.
- Winthrop, K. L., et al. (2023). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology (Oxford, England), 62(Suppl 2), ii3–ii16.
- Chimalakonda, A., et al. (2021). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors.
-
BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]
- Research Open World. (2019, February 4).
- Mukherjee, S., et al. (2023). Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations.
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A Researcher's Guide to Cross-Reactivity Profiling of Pyrrolo[3,2-b]pyridine-Based Kinase Inhibitors
This guide provides a comprehensive overview of the strategies and methodologies for profiling the cross-reactivity of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine based inhibitors and the broader class of pyrrolopyridine-based kinase inhibitors. As researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target toxicities. This document will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols for key assays.
The Imperative of Selectivity in Kinase Inhibition
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. While a pyrrolo[3,2-b]pyridine scaffold can be engineered to potently inhibit a primary target kinase, there is an inherent risk of cross-reactivity with other kinases. Such off-target inhibition can lead to unforeseen side effects or even contribute to the therapeutic effect, making a thorough understanding of an inhibitor's selectivity profile a critical aspect of its preclinical characterization.[1] A lack of specificity, where an inhibitor targets multiple kinases, can be a significant hurdle in clinical development.[2]
This guide will use two exemplary pyrrolopyridine-based inhibitor classes as case studies: a pyrrolo[3,2-c]pyridine-based inhibitor of FMS-like tyrosine kinase 3 (FMS) and a pyrrolo[2,3-b]pyridine-based inhibitor of Fibroblast Growth Factor Receptor (FGFR). We will compare their selectivity profiles against other known inhibitors targeting the same kinases.
Understanding the FMS and FGFR Signaling Pathways
To appreciate the importance of inhibitor selectivity, it is crucial to understand the signaling pathways regulated by the target kinases.
FMS Kinase Signaling Pathway
FMS, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of monocytes, macrophages, and their progenitor cells.[3] Upon binding its ligand, CSF-1, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation.[4][5]
Caption: FMS Signaling Pathway.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), is crucial for various cellular processes, including proliferation, differentiation, and angiogenesis. Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pathways such as the RAS-MAPK and PI3K-AKT cascades, which drive cell growth and survival.[1][6]
Caption: FGFR Signaling Pathway.
Comparative Cross-Reactivity Profiling
A systematic approach to understanding an inhibitor's selectivity involves profiling it against a broad panel of kinases. This is often done using in vitro biochemical assays, followed by validation in cell-based models.
Case Study 1: Pyrrolo[3,2-c]pyridine-based FMS Inhibitor
A potent pyrrolo[3,2-c]pyridine derivative, herein referred to as Compound 1r , has been identified as a selective FMS kinase inhibitor.[6] To assess its selectivity, Compound 1r was screened against a panel of 40 kinases at a concentration of 1 µM.[6]
Table 1: Cross-Reactivity Profile of Compound 1r (1 µM)
| Kinase | Inhibition (%) |
| FMS | 81 |
| FLT3 (D835Y) | 42 |
| c-MET | 40 |
| Other 37 kinases | < 40 |
Data sourced from El-Gamal, M. I., & Oh, C. (2018).[6]
The data reveals that Compound 1r is highly selective for FMS kinase. While it shows some activity against FLT3 and c-MET, the inhibition is significantly lower than for its primary target.[6]
Comparison with Alternative FMS Inhibitors:
To put the selectivity of Compound 1r into context, we can compare it to other known FMS inhibitors.
Table 2: Comparative Selectivity of FMS Kinase Inhibitors
| Inhibitor | Primary Target(s) | Key Off-Targets |
| Compound 1r | FMS | FLT3, c-MET[6] |
| Midostaurin | FLT3, KIT, PDGFR, VEGFR2, SYK | Broad spectrum, multi-kinase inhibitor[7][8] |
| Sorafenib | RAF, VEGFR, PDGFR, FLT3, KIT | Broad spectrum, multi-kinase inhibitor[9][10] |
| Gilteritinib | FLT3, AXL | Highly selective for FLT3 and AXL[11][12] |
| Pexidartinib | CSF1R (FMS) | KIT, FLT3[4] |
Case Study 2: Pyrrolo[2,3-b]pyridine-based FGFR Inhibitor
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. One such compound, Compound 4h , exhibits potent pan-FGFR inhibitory activity.
Table 3: IC50 Values of Compound 4h against FGFR Family
| Kinase | IC50 (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Data sourced from Li, Y., et al. (2021).
Compound 4h demonstrates high potency against FGFR1, 2, and 3, with significantly lower activity against FGFR4, indicating a degree of selectivity within the FGFR family.
Comparison with Alternative FGFR Inhibitors:
Table 4: Comparative Selectivity of FGFR Kinase Inhibitors
| Inhibitor | Primary Target(s) | Key Off-Targets |
| Compound 4h | FGFR1/2/3 | FGFR4 (weaker) |
| Infigratinib (BGJ398) | FGFR1/2/3 | VEGFRs, KIT, PDGFRs (at higher concentrations) |
| Pemigatinib | FGFR1/2/3 | FGFR4 (weaker) |
| Erdafitinib | Pan-FGFR | RET, VEGFR2[4] |
The comparative data shows that while many FGFR inhibitors target multiple members of the family, there can be varying degrees of selectivity. This information is crucial for selecting the right tool compound for specific research questions or for predicting the clinical profile of a potential therapeutic.
Experimental Protocols for Cross-Reactivity Profiling
To ensure the trustworthiness of cross-reactivity data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
Caption: ADP-Glo™ Kinase Assay Workflow.
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, prepare a 5 µL kinase reaction mixture containing the kinase of interest, its substrate, ATP, and varying concentrations of the pyrrolo[3,2-b]pyridine-based inhibitor.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Target Engagement Assay: NanoBRET™ Target Engagement Assay
This assay measures the ability of an inhibitor to bind to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement and selectivity.[11]
Caption: NanoBRET™ Target Engagement Assay Workflow.
Step-by-Step Protocol:
-
Cell Line Preparation:
-
Transfect a suitable mammalian cell line (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[11]
-
-
Assay Setup:
-
Harvest and resuspend the transfected cells in Opti-MEM™ I Reduced Serum Medium.
-
Plate the cells in a white, 96-well assay plate.
-
-
Compound and Tracer Addition:
-
Add the cell-permeable NanoBRET™ fluorescent tracer that binds to the ATP pocket of the kinase to the cells.
-
Add varying concentrations of the pyrrolo[3,2-b]pyridine-based inhibitor. The inhibitor will compete with the tracer for binding to the NanoLuc®-kinase fusion protein.
-
-
Equilibration:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.[11]
-
-
Signal Detection:
-
Add the Nano-Glo® Luciferase Assay Reagent to all wells.
-
Measure the luminescence at two wavelengths: one for the NanoLuc® donor (e.g., 450 nm) and one for the tracer acceptor (e.g., 610 nm) using a plate reader equipped with appropriate filters.[11]
-
-
Data Analysis:
-
Calculate the raw BRET ratio (acceptor emission / donor emission) for each well.
-
Correct the BRET ratio by subtracting the background signal.
-
As the inhibitor concentration increases, it will displace the tracer, leading to a decrease in the BRET signal.
-
Determine the IC50 for target engagement by plotting the corrected BRET ratio against the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The cross-reactivity profiling of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine based inhibitors and other pyrrolopyridine derivatives is a critical step in their development as therapeutic agents. A combination of in vitro biochemical assays, such as the ADP-Glo™ kinase assay, and cellular target engagement assays, like the NanoBRET™ assay, provides a comprehensive understanding of an inhibitor's selectivity. By comparing the selectivity profiles of novel compounds to those of established inhibitors, researchers can make informed decisions about which candidates to advance in the drug discovery pipeline. This rigorous, data-driven approach is essential for developing safe and effective kinase inhibitors.
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El-Gamal, M. I., & Oh, C. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. [Link]
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Katrusiak, A. A., & Wierdl, M. (2023). The Fibroblast Growth Factor signaling pathway. Journal of Biological Chemistry, 299(3), 102922. [Link]
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Daver, N., et al. (2019). FMS-like tyrosine kinase 3 inhibitors in the treatment of acute myeloid leukemia: an update on the emerging evidence and safety profile. Expert Opinion on Investigational Drugs, 28(1), 51-64. [Link]
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van der Worp, H. B., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1448.e4. [Link]
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Perl, A. E., et al. (2018). Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study. The Lancet Oncology, 19(8), 1070–1085. [Link]
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Johnson, G. L., & Stuhlmiller, T. J. (2017). Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. Journal of the American Heart Association, 6(10), e007111. [Link]
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Mori, M., et al. (2017). Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. Blood, 130(7), 894–904. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Substituted Pyrrolopyridines in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of substituted pyrrolopyridines, a class of heterocyclic compounds of significant interest in modern drug discovery. With a focus on their role as kinase inhibitors, this document will compare their performance against various kinase targets, provide supporting experimental data from published literature, and detail the methodologies for their validation.
Introduction: The Versatility of the Pyrrolopyridine Scaffold
The pyrrolopyridine scaffold, a fusion of pyrrole and pyridine rings, is a privileged structure in medicinal chemistry.[1] Its various isomers, such as pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine, serve as the core of numerous biologically active molecules.[1][2] Notably, the pyrrolo[2,3-d]pyrimidine isomer is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP).[3][4] This structural mimicry makes it an ideal template for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[5][6]
Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] Consequently, kinase inhibitors have become a major class of targeted therapeutics.[7][8] This guide will delve into the SAR of substituted pyrrolopyridines, exploring how modifications to this core structure influence their potency and selectivity against key kinase targets implicated in oncology and immunology: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), FMS-like Tyrosine Kinase (FMS), and Phosphoinositide 3-kinase delta (PI3Kδ).
The Logic of SAR Validation: An Iterative Approach
The validation of the structure-activity relationship is an iterative process central to drug discovery. It involves the systematic modification of a lead compound's chemical structure to understand how these changes affect its biological activity. This process allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis of Substituted Pyrrolopyridines as Kinase Inhibitors
The following sections compare the SAR of substituted pyrrolopyridines against four key kinase targets. For each target, we will discuss the impact of various substitutions on inhibitory activity, present a data table comparing pyrrolopyridines to alternative scaffolds, and visualize the relevant signaling pathway.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1][9] Mutations and overexpression of EGFR are common in various cancers, making it a well-established therapeutic target.[9]
SAR Insights for Pyrrolo[2,3-d]pyrimidines against EGFR:
-
Pyrrole Ring Substitutions: The pyrrole moiety offers a key point for modification. Introduction of a phenyl group at the 2-position of the pyrrole core has been shown to enhance antitumor activity.[10]
-
Anilino Group at C4 of Pyrimidine: A 4-anilino substitution on the pyrimidine ring is a common feature of many EGFR inhibitors. The aniline moiety often forms crucial hydrogen bonds with the hinge region of the kinase domain.[1]
-
Covalent Inhibition: The incorporation of a Michael acceptor, such as an acrylamide group, on the 4-anilino substituent allows for covalent bond formation with a cysteine residue (Cys797) in the EGFR active site, leading to irreversible inhibition and high potency, particularly against resistance mutations like T790M.[11]
Comparative Performance Data:
| Scaffold | Compound Example | Target | IC50 (nM) | Reference(s) |
| Pyrrolopyrimidine | Compound 17a (irreversible) | EGFR (L858R/T790M) | 4.0 | [11] |
| Pyrrolopyrimidine | Compound 1a (irreversible) | EGFR (L858R/T790M) | 176 | [11] |
| Quinazoline | Gefitinib | EGFR | 23-79 | [5] |
| Quinazoline | Erlotinib | EGFR | 80 | [5] |
| Quinazolinone | Compound 8b | EGFR | 1.37 | [12] |
EGFR Signaling Pathway:
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13][14]
SAR Insights for Pyrrolo[2,3-d]pyrimidines against VEGFR-2:
-
Biaryl Urea Moieties: The incorporation of biaryl urea moieties on the pyrrolopyrimidine scaffold has been shown to result in highly potent VEGFR-2 inhibitors.[12][15]
-
Conformational Constraint: Introducing conformational constraints can lead to potent inhibitors. For instance, a pyrrolopyridine-pyridone based compound demonstrated an IC50 of 27 nM against VEGFR-2.[16]
Comparative Performance Data:
| Scaffold | Compound Example | Target | IC50 (nM) | Reference(s) |
| Pyrrolopyrimidine | Compound 12d (with biaryl urea) | VEGFR-2 | 11.9 | [12][15] |
| Pyrrolopyrimidine | Compound 15c (with biaryl urea) | VEGFR-2 | 13.6 | [12][15] |
| Pyrrolopyridine | Compound 2 (pyridone-based) | VEGFR-2 | 27 | [16] |
| Indole-2-carboxamide | Compound Ve | VEGFR-2 | 1.10 | [9] |
| Thiazolidinone | Compound 13 (piperazine-based) | VEGFR-2 | 0.03 (µM) | [17] |
VEGFR Signaling Pathway:
FMS-like Tyrosine Kinase (FMS)
FMS, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase involved in the survival, proliferation, and differentiation of macrophages.[2][18] It is implicated in various inflammatory diseases and cancers.[2]
SAR Insights for Pyrrolo[3,2-c]pyridines against FMS:
-
Benzamido Moiety: The presence of a benzamido moiety at position 4 of the pyrrolopyridine nucleus can enhance potency, likely by occupying a hydrophobic pocket and forming additional hydrogen bonds.[2]
-
Urea Linker: A urea linker between the pyrrolopyridine core and a phenyl ring was generally more potent than an amide linker, possibly due to its optimal length and additional hydrogen bonding capacity.[2]
-
Substitution on Phenyl Ring: Para-disubstituted compounds on the central phenyl ring attached to the N1 of the pyrrolopyridine were more potent than their meta-disubstituted counterparts, suggesting the importance of substituent positioning for optimal binding.[2]
Comparative Performance Data:
| Scaffold | Compound Example | Target | IC50 (nM) | Reference(s) |
| Pyrrolo[3,2-c]pyridine | Compound 1r | FMS | 30 | [2] |
| Pyrrolo[3,2-c]pyridine | Compound 1e | FMS | 60 | [2] |
| Piperidine-based | Not specified | FMS | - | [19] |
FMS Signaling Pathway:
Phosphoinositide 3-kinase delta (PI3Kδ)
PI3Kδ is a lipid kinase predominantly expressed in hematopoietic cells and plays a critical role in the activation, proliferation, and survival of lymphocytes.[20][21] This makes it an attractive target for hematological malignancies and autoimmune diseases.[20]
SAR Insights for Pyrrolotriazines (related to Pyrrolopyridines) against PI3Kδ:
While specific SAR data for pyrrolopyridines against PI3Kδ is less abundant in the readily available literature, a study on the related 4-amino pyrrolotriazine scaffold identified it as a novel chemotype for selective PI3Kδ inhibition.[2] This suggests that the broader pyrrolo-heterocyclic family holds promise for targeting this kinase.
Comparative Performance Data:
| Scaffold | Compound Example | Target | IC50 (nM) | Reference(s) |
| Pyrrolotriazine | Compound 30 | PI3Kδ | - | [2] |
| Benzofuro[3,2-b]pyridin-2(1H)-one | Compound 16b | PI3Kδ | 275 | [22] |
| Quinazoline | Compound 11 | PI3Kδ | - | [6] |
| Thiazole | Idelalisib (CAL-101) | PI3Kδ | - | [21] |
PI3Kδ Signaling Pathway in B-cells:
Experimental Protocols for SAR Validation
The following protocols are generalized, yet detailed, step-by-step methodologies for key experiments used in the SAR validation of kinase inhibitors.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a highly sensitive, luminescence-based assay suitable for high-throughput screening.[3][4][8]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the initial kinase activity.[8]
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a stock solution of the test pyrrolopyridine derivative (e.g., 10 mM in 100% DMSO).
-
Create a serial dilution series of the compound in the appropriate assay buffer.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
To each well, add 2.5 µL of the test compound dilution or vehicle control (for positive and negative controls).
-
Add 2.5 µL of a master mix containing the target kinase (e.g., EGFR, VEGFR-2) and its specific substrate peptide in 1x kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (concentration optimized for the specific kinase, typically in the µM range) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Western Blot for Target Engagement and Downstream Signaling
This protocol assesses the ability of a compound to inhibit the phosphorylation of its target kinase and downstream signaling proteins within a cellular context.[11][15][23]
Principle: Cancer cells expressing the target kinase are treated with the inhibitor. Cell lysates are then prepared, and proteins are separated by size via SDS-PAGE. The levels of phosphorylated and total target protein (and downstream effectors) are detected using specific antibodies.[15]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells known to express the target kinase (e.g., A549 for EGFR) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the pyrrolopyridine inhibitor or vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours). For receptor tyrosine kinases, you may need to stimulate with the corresponding ligand (e.g., EGF) for a short period before lysis.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a CCD camera-based imager.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target kinase, and/or a housekeeping protein like β-actin or GAPDH.
-
Conclusion and Future Perspectives
The pyrrolopyridine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can significantly enhance inhibitory activity against key oncogenic and immunomodulatory kinases like EGFR, VEGFR, FMS, and PI3Kδ. The ability to fine-tune the properties of these compounds through synthetic chemistry, guided by iterative biological testing, underscores the power of the SAR-driven drug discovery process.
Future research in this area will likely focus on several key aspects:
-
Improving Selectivity: While potent inhibitors have been developed, achieving high selectivity across the kinome remains a challenge. Further structural modifications and computational modeling will be crucial to minimize off-target effects.
-
Overcoming Resistance: The emergence of drug resistance is a significant clinical problem. The design of next-generation pyrrolopyridine derivatives that can inhibit resistant mutant kinases is an ongoing area of research.
-
Optimizing Pharmacokinetics: Enhancing the drug-like properties of these compounds, such as oral bioavailability and metabolic stability, will be critical for their successful clinical translation.[18]
-
Exploring New Targets: The adaptability of the pyrrolopyridine scaffold suggests that it could be successfully applied to the development of inhibitors for other kinase targets implicated in a wider range of diseases.
By continuing to explore the rich chemical space around the pyrrolopyridine nucleus, researchers are well-positioned to develop novel and effective therapies for some of the most challenging human diseases.
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Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. [Link]
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Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
For researchers, scientists, and professionals in drug development, the meticulous handling and disposal of chemical compounds are foundational to laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, a heterocyclic compound whose structural motifs—a pyrrolopyridine core and an aldehyde group—necessitate a cautious and informed approach to waste management. Adherence to these protocols is critical for minimizing risk and ensuring compliance with regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to understand the potential hazards and equip oneself with the appropriate PPE. Based on the hazards associated with its structural components, the following precautions are required.
Table 1: Hazard Assessment and Required PPE
| Potential Hazard | Associated Functional Group | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Pyrrolopyridine, Aldehyde | Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[7] |
| Body Protection: Standard lab coat.[7] | ||
| Eye Irritation | Pyrrolopyridine, Aldehyde | Eye Protection: Safety glasses with side shields or chemical safety goggles meeting OSHA or EN166 standards.[1][7] |
| Respiratory Irritation | Pyrrolopyridine, Aldehyde | Respiratory Protection: Use only in a well-ventilated area or a certified chemical fume hood.[6] If handling as a fine powder, an N95 dust mask or a suitable respirator may be necessary.[1] |
| Flammability | Pyridine Moiety | Handle away from heat, sparks, open flames, and other ignition sources.[8] Ensure all equipment is properly grounded to prevent static discharge.[8] |
| Toxicity | Pyridine Moiety | Avoid inhalation, ingestion, and skin contact. |
Waste Disposal Workflow
The proper disposal of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde waste follows a systematic process from generation to collection. This workflow ensures that waste is handled safely and in compliance with institutional and federal regulations.
Caption: Workflow for safe chemical waste handling.
Step-by-Step Disposal Procedures
This section details the protocols for handling different forms of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde waste.
Solid Waste (Unused Reagent, Contaminated Solids)
-
Preparation: Don all required PPE as outlined in Table 1. Perform all operations within a chemical fume hood to minimize inhalation exposure.[6]
-
Collection: Carefully place the solid waste into a designated, chemically compatible, and clearly labeled hazardous waste container.[1] The container must be in good condition, with no leaks or cracks.[9]
-
Labeling: The container must be affixed with a "Hazardous Waste" label.[10] Clearly write the full chemical name: "5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde Waste." Record the date when waste is first added.
-
Storage: Seal the container tightly and store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[10][11] The SAA should be away from incompatible materials, such as strong oxidizing agents.[1]
Liquid Waste (Solutions, Rinsates)
-
Preparation: Ensure all required PPE is worn. All transfers should be conducted in a chemical fume hood.
-
Collection: Pour liquid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[1] Ensure the container material is compatible with the solvent used in the solution. It is permissible to reuse empty reagent bottles for compatible waste collection, provided they are relabeled appropriately.[9][12]
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents by their full name, including solvents, with approximate percentages.
-
Storage: Keep the container tightly closed except when adding waste.[9] Store in the SAA, segregated from incompatible waste streams.
Contaminated Materials (PPE, Weigh Boats, Wipes)
-
Segregation: Any disposable item that comes into direct contact with 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (e.g., gloves, pipette tips, absorbent pads) must be treated as hazardous waste.[1]
-
Collection: Place these items into a dedicated, sealed container or a double-bagged, clear plastic bag that is clearly labeled as "Hazardous Waste" with the chemical name.[1]
-
Disposal: This container should be stored in the SAA alongside other solid waste streams for pickup.
Empty Container Disposal
Chemical containers that have been emptied through normal use must be handled carefully to prevent the disposal of residual hazardous material into the regular trash.[12]
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of removing the chemical residue.[9][13]
-
Rinsate Collection: Crucially, all rinsate from this process is considered hazardous waste and must be collected in your designated liquid hazardous waste container.[9][13]
-
Final Disposal: Once triple-rinsed and air-dried (preferably in a fume hood), the original labels on the container should be defaced, and it can then be disposed of in the regular trash or recycling, depending on institutional policy.[13]
Spill Management
Accidents can happen even with the best precautions. A prompt and correct response to a spill is vital for safety.
Table 2: Spill Response Protocol
| Step | Action | Rationale |
| 1. Alert | Alert personnel in the immediate area. | Ensures others are aware of the hazard and can evacuate if necessary. |
| 2. Evacuate & Ventilate | If the spill is large or in a poorly ventilated area, evacuate the lab. Ensure the fume hood is operational to maximize ventilation.[6] | Prevents inhalation exposure to potentially harmful vapors. |
| 3. Contain | For liquid spills, use an absorbent material like sand, vermiculite, or a chemical spill kit to contain the spill.[6][14] For solid spills, avoid generating dust. | Prevents the spill from spreading and limits the contaminated area. |
| 4. Collect | Carefully sweep or scoop the contained material into a designated, sealable container for disposal.[14] | Removes the hazardous material from the environment. |
| 5. Clean | Decontaminate the spill area according to your lab's specific procedures. | Ensures no hazardous residue remains. |
| 6. Dispose | Label the container with the collected spill debris as "Hazardous Waste" and manage it according to the procedures outlined in Section 3. | The collected spill material is hazardous and must be disposed of properly. |
Final Disposal Pathway
Under no circumstances should 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde or its waste products be disposed of down the drain or in regular trash.[1][6] All collected hazardous waste must be transferred to a licensed environmental waste management vendor. This is typically managed by your institution's Environmental Health and Safety (EHS) office.[10][13] Follow your institution's specific procedures for requesting a hazardous waste pickup from your laboratory's SAA.
By adhering to these rigorous, step-by-step procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research operations.
References
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. ATSDR. [Link]
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ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. [Link]
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J.T. Baker. (2011, August 29). Material Safety Data Sheet: PYRIDINE. [Link]
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The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. [Link]
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A Researcher's Guide to the Safe Handling of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for handling structurally related chemicals, including substituted pyrroles, pyridines, and aromatic aldehydes. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety measures.
Hazard Assessment: Understanding the Risks
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound with a molecular weight of approximately 176.17 g/mol .[1][2] Its structure combines features of several chemical families, and its hazard profile should be conservatively estimated based on these components:
-
Pyridine Moiety: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[3][4] They can cause skin and eye irritation.[3] Pyridine is a flammable liquid and is considered a hazardous waste.[5][6]
-
Pyrrole Moiety: Pyrrole is a volatile liquid that can be harmful if inhaled, causing symptoms like drowsiness and dizziness.[7][8] It is also a skin irritant.[7]
-
Aldehyde Group: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract.[9]
Given these structural alerts, it is prudent to treat 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde as a hazardous substance with the potential for skin and eye irritation, respiratory tract irritation, and toxicity upon ingestion, inhalation, or skin absorption.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure.[10][11] The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a full-face shield | Protects against splashes and aerosols that can cause serious eye damage.[12][13] |
| Hands | Double-layered nitrile or neoprene gloves | Provides protection against a broad range of chemicals.[4][14] Latex gloves are not recommended as they offer little chemical protection.[12][13] |
| Body | A fully buttoned, flame-resistant lab coat | Protects skin from splashes and prevents contamination of personal clothing.[14] |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge | Required when working outside of a certified chemical fume hood or when there is a risk of aerosol generation.[14][15] |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills.[12] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is critical for minimizing risk. The following step-by-step guide outlines the safe handling of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde.
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][11][16]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[4][11]
-
Eyewash and Safety Shower: An accessible and tested emergency eyewash station and safety shower are mandatory.[16]
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn.[11] Prepare the work area in the chemical fume hood by laying down absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in the fume hood. Use a tared weigh boat and handle with care to avoid creating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Use appropriate glassware and ensure it is free from defects.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent and then soap and water. Dispose of all contaminated materials as hazardous waste.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[16]
Storage
Store 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde in a tightly sealed, clearly labeled container.[4] The storage area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[7][16]
Emergency Procedures: Be Prepared
Accidents can happen, and a clear plan is essential.[11]
Spills
-
Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill.[3]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.[3] Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[3]
Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][11] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]
Disposal Plan: Environmental Responsibility
All waste containing 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde must be treated as hazardous chemical waste.[3][5]
Waste Segregation and Collection
-
Solid Waste: Collect unused compound, contaminated weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[3]
-
Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[3]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[3]
Labeling and Storage
Clearly label all waste containers with "Hazardous Waste," the full chemical name, and the date of generation.[3] Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area.
Final Disposal
Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and actions for safely handling 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde.
Caption: Key safety workflow for handling 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde.
References
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- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
- Fisher Scientific. (2009, October 2). Pyridine Safety Data Sheet.
- CymitQuimica. (n.d.). 5-METHOXY-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBALDEHYDE.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- J.T. Baker. (2011, August 29). Pyridine Material Safety Data Sheet.
- Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
- United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Santa Cruz Biotechnology. (n.d.). Pyrrole Safety Data Sheet.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Angene Chemical. (2026, January 9). 2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Safety Data Sheet.
- ChemScene. (2022, December 23). 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione Safety Data Sheet.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Fisher Scientific. (n.d.). Pyridine Safety Data Sheet.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- CymitQuimica. (2024, December 19). 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
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- Fisher Scientific. (2009, May 19). Propionaldehyde Safety Data Sheet.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- TCI Chemicals. (2025, November 18). 3-(4-Methoxyphenyl)pyrazole-4-carboxaldehyde Safety Data Sheet.
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- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
